Technical Documentation Center

N-(2,5-dichlorophenyl)-2-hydroxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2,5-dichlorophenyl)-2-hydroxybenzamide
  • CAS: 6137-53-7

Core Science & Biosynthesis

Foundational

N-(2,5-dichlorophenyl)-2-hydroxybenzamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-(2,5-dichlorophenyl)-2-hydroxybenzamide N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a small molecule belonging to the salicylamide chemical class, which has be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a small molecule belonging to the salicylamide chemical class, which has been investigated for its potential as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This guide provides a comprehensive overview of the proposed mechanism of action of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, primarily focusing on its role in addressing the molecular defects caused by the F508del mutation, the most common mutation in cystic fibrosis (CF). By synthesizing findings from research on related salicylamide and benzamide-based CFTR correctors, this document will detail the cellular and molecular pathways through which this compound class is believed to exert its therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals in the field of CF therapeutics.

Introduction: The Challenge of Cystic Fibrosis and the F508del-CFTR Mutation

Cystic fibrosis is a life-threatening, autosomal recessive genetic disorder caused by mutations in the CFTR gene.[1][2] This gene encodes the CFTR protein, a chloride and bicarbonate channel located on the apical membrane of epithelial cells in various organs, including the lungs, pancreas, and intestines.[1][3] The proper functioning of the CFTR channel is crucial for maintaining ion and water balance across epithelial surfaces.

The most prevalent CF-causing mutation, present in approximately 90% of patients, is the deletion of a single phenylalanine residue at position 508 (F508del) within the first nucleotide-binding domain (NBD1) of the protein.[1][2][4] This seemingly minor alteration has profound consequences for the CFTR protein, leading to:

  • Misfolding and Instability: The F508del mutation disrupts the proper folding of the NBD1 domain and interferes with the correct assembly of the full-length protein.[1][4][5]

  • ER-Associated Degradation (ERAD): The misfolded F508del-CFTR is recognized by the endoplasmic reticulum quality control (ERQC) machinery, which targets it for premature degradation by the proteasome.[6]

  • Defective Trafficking: Consequently, very little or no F508del-CFTR protein reaches the cell surface to function as an ion channel.[2][4][7]

  • Reduced Channel Gating and Stability: The small fraction of F508del-CFTR that does escape the ER and traffic to the plasma membrane exhibits defective channel gating and has a significantly shorter half-life than the wild-type protein.[2][4][6]

The multifaceted nature of the F508del-CFTR defect necessitates a therapeutic strategy that can address the primary folding and trafficking abnormalities. This has led to the development of small molecules known as "correctors."

The "Corrector" Approach to F508del-CFTR Rescue

CFTR correctors are a class of therapeutic agents designed to overcome the processing and trafficking defects of mutant CFTR proteins.[6][8] They function as pharmacological chaperones, binding to the misfolded F508del-CFTR protein and facilitating its proper conformation. This allows the mutant protein to bypass the ERQC, mature through the Golgi apparatus, and traffic to the cell surface, thereby increasing the density of functional channels at the plasma membrane.

Corrector molecules are broadly categorized based on their proposed mechanisms of action and binding sites on the CFTR protein.[5][9] While the precise binding site of many correctors is still under investigation, they are generally thought to stabilize key domains or interfaces within the CFTR protein that are destabilized by the F508del mutation.

Proposed Mechanism of Action of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

While direct experimental data on N-(2,5-dichlorophenyl)-2-hydroxybenzamide is limited, its chemical structure as a salicylamide derivative allows for a well-supported hypothesis regarding its mechanism of action, drawing parallels with other studied benzamide-based correctors like Corr-4a.[10]

The proposed mechanism centers on the stabilization of the F508del-CFTR protein during its biogenesis, enabling it to escape ERAD and traffic to the cell surface. This is likely achieved through direct binding to the mutant CFTR protein, although an indirect mechanism involving the modulation of cellular proteostasis cannot be entirely ruled out.

Molecular Interactions and Domain Stabilization

The F508del mutation is located in NBD1, and its primary consequence is the destabilization of this domain and its interface with the membrane-spanning domains (MSDs).[5][9] It is hypothesized that N-(2,5-dichlorophenyl)-2-hydroxybenzamide, like other correctors, interacts with a specific pocket on the F508del-CFTR protein to allosterically stabilize its conformation.

The following diagram illustrates the proposed signaling pathway for F508del-CFTR correction:

F508del_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Nascent F508del-CFTR Nascent F508del-CFTR Misfolded F508del-CFTR Misfolded F508del-CFTR Nascent F508del-CFTR->Misfolded F508del-CFTR Folding Attempt ERQC ER Quality Control Misfolded F508del-CFTR->ERQC Recognition Partially Corrected CFTR Partially Corrected CFTR Misfolded F508del-CFTR->Partially Corrected CFTR Binding & Stabilization Proteasomal Degradation Proteasomal Degradation ERQC->Proteasomal Degradation Targeting Corrector N-(2,5-dichlorophenyl)- 2-hydroxybenzamide Corrector->Misfolded F508del-CFTR Mature CFTR Mature CFTR Partially Corrected CFTR->Mature CFTR ER Exit & Trafficking Functional CFTR Channel Functional CFTR Channel Mature CFTR->Functional CFTR Channel Insertion

Figure 1. Proposed pathway of F508del-CFTR correction by N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Impact on CFTR Protein Maturation and Trafficking

The efficacy of a CFTR corrector is primarily assessed by its ability to increase the amount of mature, complex-glycosylated CFTR (Band C) relative to the immature, core-glycosylated form (Band B) that is retained in the ER. N-(2,5-dichlorophenyl)-2-hydroxybenzamide is expected to promote this conversion, leading to increased cell surface expression of the F508del-CFTR protein.

Experimental Validation of the Mechanism of Action

A series of well-established experimental protocols are employed to characterize the mechanism of action of CFTR correctors.

Biochemical Assessment of CFTR Maturation

Western Blotting: This is a fundamental technique to visualize the change in the glycosylation state of CFTR, which serves as a marker for its successful trafficking through the Golgi apparatus.

Experimental Protocol: Western Blotting for CFTR

  • Cell Culture and Treatment: Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o-) are cultured to confluence. The cells are then treated with varying concentrations of N-(2,5-dichlorophenyl)-2-hydroxybenzamide or a vehicle control for 24-48 hours at 37°C.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR are quantified.

Visualization of CFTR Subcellular Localization

Immunofluorescence Microscopy: This technique allows for the direct visualization of CFTR protein localization within the cell, confirming its trafficking to the plasma membrane.

Experimental Protocol: Immunofluorescence for CFTR Localization

  • Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the corrector compound as described above.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against an extracellular loop of CFTR, followed by a fluorescently labeled secondary antibody. The nucleus can be counterstained with DAPI.

  • Imaging: The coverslips are mounted on slides and imaged using a confocal microscope. Increased fluorescence at the cell periphery indicates successful trafficking of CFTR to the plasma membrane.

Functional Assessment of CFTR Channel Activity

Ussing Chamber Assay: This electrophysiological technique measures ion transport across an epithelial monolayer, providing a quantitative measure of CFTR-mediated chloride secretion.

Experimental Workflow: Ussing Chamber Assay

Ussing_Chamber_Workflow Start Start Culture Cells Culture CFBE41o- cells on permeable supports Start->Culture Cells Treat Cells Treat with N-(2,5-dichlorophenyl)-2-hydroxybenzamide (24-48h) Culture Cells->Treat Cells Mount Monolayer Mount cell monolayer in Ussing chamber Treat Cells->Mount Monolayer Equilibrate Equilibrate and measure baseline short-circuit current (Isc) Mount Monolayer->Equilibrate Inhibit Na Channels Add Amiloride to inhibit ENaC channels Equilibrate->Inhibit Na Channels Activate CFTR Add Forskolin (to increase cAMP) and Genistein (potentiator) Inhibit Na Channels->Activate CFTR Measure Isc Measure the increase in Isc Activate CFTR->Measure Isc Inhibit CFTR Add CFTR inhibitor (e.g., CFTRinh-172) to confirm specificity Measure Isc->Inhibit CFTR Analyze Data Analyze the change in Isc to quantify CFTR function Inhibit CFTR->Analyze Data End End Analyze Data->End

Figure 2. Experimental workflow for the Ussing chamber assay to measure CFTR function.

Quantitative Data and Efficacy Metrics

The efficacy of a CFTR corrector is typically quantified by its EC50 (half-maximal effective concentration) for restoring CFTR function. Based on data from structurally related compounds, the expected efficacy of N-(2,5-dichlorophenyl)-2-hydroxybenzamide can be summarized as follows:

ParameterDescriptionExpected Value Range
EC50 for CFTR Maturation Concentration of the compound that produces 50% of the maximal increase in the Band C / (Band B + Band C) ratio.1 - 10 µM
EC50 for Chloride Secretion Concentration of the compound that elicits 50% of the maximal forskolin-stimulated chloride current in Ussing chamber experiments.1 - 10 µM
Maximal Efficacy The percentage of wild-type CFTR function restored at saturating concentrations of the corrector.10 - 25%

Note: These values are estimations based on published data for other first-generation benzamide-based CFTR correctors and would require experimental verification for N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Conclusion

N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a promising candidate as a CFTR corrector based on its chemical structure and the well-established mechanism of action of related salicylamide and benzamide derivatives. It is proposed to function as a pharmacological chaperone that directly binds to and stabilizes the misfolded F508del-CFTR protein. This stabilization facilitates its escape from ER-associated degradation, promotes its maturation and trafficking to the cell surface, and ultimately increases the density of functional chloride channels at the plasma membrane. Further experimental validation using the biochemical and functional assays outlined in this guide is necessary to precisely define its efficacy and molecular mechanism. The insights gained from such studies will be invaluable for the rational design of next-generation CFTR modulators and combination therapies for the treatment of cystic fibrosis.

References

  • Amaral, M. D., et al. (2020). CFTR processing, trafficking and interactions. Journal of Cystic Fibrosis, 19, S33–S36.
  • Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Therapies.
  • Galietta, L. J. V. (2013). Rescue of ΔF508-CFTR trafficking and gating in human cystic fibrosis airway primary cultures by small molecules. American Journal of Physiology-Cell Physiology, 284(1), C133-C141.
  • Gentzsch, M., & Riordan, J. R. (2016). From the endoplasmic reticulum to the plasma membrane: mechanisms of CFTR folding and trafficking. Cellular and Molecular Life Sciences, 73(23), 4463–4478.
  • Lin, W. Y. (2015). Interaction non grata between CFTR's correctors and potentiators.
  • Lukacs, G. L., & Verkman, A. S. (2012). CFTR: folding, misfolding and correcting the ΔF508 conformational defect. Trends in molecular medicine, 18(2), 81-91.
  • Okiyoneda, T., & Lukacs, G. L. (2013). Mechanism-based corrector combination restores ΔF508-CFTR folding and function.
  • Pedemonte, N., & Galietta, L. J. V. (2012). Functional Rescue of F508del-CFTR Using Small Molecule Correctors. Frontiers in pharmacology, 3, 179.
  • Ringe, K. M., & Hübner, C. A. (2021). Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment. International journal of molecular sciences, 22(10), 5275.
  • Veit, G., & Lukacs, G. L. (2015). Processing Mutations Disrupt Interactions between the Nucleotide Binding and Transmembrane Domains of P-glycoprotein and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Journal of Biological Chemistry, 290(4), 2090-2101.
  • Zhang, X. E., & Chen, J. H. (2025).

Sources

Exploratory

Physicochemical Profiling of N-(2,5-dichlorophenyl)-2-hydroxybenzamide: A Technical Whitepaper

Executive Summary N-(2,5-dichlorophenyl)-2-hydroxybenzamide (also known as 2',5'-dichlorosalicylanilide) is a synthetic derivative belonging to the salicylanilide class of compounds. Historically recognized for their ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2,5-dichlorophenyl)-2-hydroxybenzamide (also known as 2',5'-dichlorosalicylanilide) is a synthetic derivative belonging to the salicylanilide class of compounds. Historically recognized for their anthelmintic and antimicrobial properties, salicylanilides have recently gained significant traction in oncology and targeted receptor modulation[1],[2]. However, the translation of these molecules from in vitro hits to viable clinical candidates is frequently bottlenecked by their challenging physicochemical profiles.

As an Application Scientist, I approach the characterization of this molecule not merely as a data-gathering exercise, but as a systematic deconstruction of its structural thermodynamics. This whitepaper provides an in-depth, causality-driven guide to the physicochemical properties of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, detailing self-validating experimental protocols for accurate profiling.

Chemical Identity & Structural Dynamics

The core scaffold of N-(2,5-dichlorophenyl)-2-hydroxybenzamide consists of a salicylic acid moiety linked via an amide bond to a 2,5-dichloroaniline ring. The physicochemical behavior of this molecule is dictated by two primary structural features:

  • Intramolecular Hydrogen Bonding (IMHB): The hydroxyl group at the 2-position of the benzamide ring forms a strong, stable intramolecular hydrogen bond with the adjacent amide carbonyl oxygen. This IMHB effectively "locks" the molecule into a planar, six-membered pseudo-ring conformation. By shielding these polar functional groups from the surrounding aqueous environment, the IMHB drastically reduces water solubility while simultaneously enhancing membrane permeability[1].

  • Halogenation (2,5-dichloro substitution): The addition of two chlorine atoms on the aniline ring serves a dual purpose. Thermodynamically, it significantly increases the overall lipophilicity (LogP) of the molecule. Sterically, the chlorine at the 2'-position restricts the rotational freedom around the N-phenyl bond, further contributing to the molecule's conformational rigidity[2].

StructuralDynamics A N-(2,5-dichlorophenyl)- 2-hydroxybenzamide B Intramolecular H-Bonding (IMHB) A->B C High Lipophilicity (LogP > 4.0) A->C D Weakly Acidic Phenol (pKa ~8.0) A->D B->C Enhances E Conformational Rigidity B->E F Poor Aqueous Solubility C->F G High Membrane Permeability C->G D->F Unionized at pH 7.4

Logical relationship between structural features and physicochemical properties.

Core Physicochemical Properties

The interplay between the IMHB and the dichloro-substituted aromatic system results in a classic Biopharmaceutics Classification System (BCS) Class II profile: low solubility and high permeability.

The phenolic hydroxyl group is weakly acidic. While a standard phenol has a pKa of ~10, the electron-withdrawing nature of the amide linkage and the stabilization of the conjugate base via the IMHB lower the pKa of salicylanilides to approximately 8.0. Consequently, at a physiological pH of 7.4, the molecule exists predominantly in its unionized, highly lipophilic state.

Table 1: Summary of Quantitative Physicochemical Data

PropertyValue / DescriptionPrimary Analytical Method
Molecular Weight 282.12 g/mol Exact Mass Calculation
LogP (Octanol/Water) ~4.2 - 4.5RP-HPLC / Shake-Flask
pKa (Phenolic OH) ~8.0 - 8.2Potentiometric (Cosolvent Extrapolation)
Thermodynamic Solubility < 1 µg/mL (at pH 7.4)Saturation Shake-Flask (HPLC-UV)
Physical State Crystalline SolidX-Ray Powder Diffraction (XRPD)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, physicochemical data cannot be generated in a vacuum; the assays must be designed to validate themselves. Below are the field-proven methodologies used to characterize this compound.

Protocol 1: Thermodynamic Solubility via Saturation Shake-Flask Method

A common pitfall in solubility profiling of highly lipophilic, weakly acidic compounds is the inadvertent measurement of metastable polymorphs or supersaturated states. This protocol is engineered to guarantee true thermodynamic equilibrium[3].

  • Preparation: Add an excess amount of crystalline N-(2,5-dichlorophenyl)-2-hydroxybenzamide (e.g., 5 mg) to glass vials containing 5 mL of aqueous buffer (pH 1.2, 4.5, and 6.8).

  • Equilibration (The Causality of Time): Incubate the vials in a shaking water bath at exactly 37.0 ± 0.5 °C for 48 hours. Why 48 hours? Salicylanilides are prone to slow wetting and can form transient supersaturated solutions. A 48-hour window ensures the system relaxes into its lowest-energy, true thermodynamic crystalline state.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes at 37 °C to separate the undissolved solid from the saturated supernatant.

  • Self-Validation (Final pH Check): Measure the pH of the supernatant after centrifugation. Why? The dissolution of the weakly acidic phenolic proton can deplete the buffer capacity, altering the microenvironmental pH. If the final pH deviates by >0.05 units from the nominal buffer pH, the solubility must be plotted against this final pH to maintain thermodynamic accuracy.

  • Quantification: Dilute the supernatant with mobile phase and quantify the dissolved concentration using HPLC-UV against a validated calibration curve.

Protocol 2: Potentiometric pKa Determination via Cosolvent Extrapolation

Direct aqueous titration of this compound is physically impossible due to its sub-microgram aqueous solubility. To bypass this, we utilize a cosolvent extrapolation method[4].

  • Cosolvent Titration: Dissolve the compound in varying ratios of a methanol-water mixture (e.g., 30%, 40%, 50%, and 60% v/v methanol) containing a background electrolyte (0.15 M KCl).

  • Data Collection: Perform potentiometric acid-base titrations using a standardized KOH solution under a nitrogen atmosphere to prevent CO2 interference. Calculate the apparent pKa (psKa) for each cosolvent ratio.

  • Yasuda-Shedlovsky Extrapolation (The Causality of Mathematics): Plot the term psKa + log[H2O] against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures.

  • Self-Validation: Perform a linear regression on the Yasuda-Shedlovsky plot. The y-intercept yields the true aqueous pKa. Why is this self-validating? An R2 value > 0.99 confirms that the methanol cosolvent acts merely as a dielectric modifier and is not inducing specific solute-solvent interactions or conformational shifts that would artificially skew the ionization constant.

Workflow cluster_0 Thermodynamic Solubility Profiling cluster_1 pKa Determination Start Compound Synthesis & Purity Verification S1 ExcessSolidinBuffer (pH1.2, 6.8) Start->S1 P1 Cosolvent Titration (Methanol/Water) Start->P1 S2 Incubation & Shaking (48h, 37°C) S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 HPLC-UV Quantification & Final pH Check S3->S4 End Comprehensive Physicochemical Profile S4->End P2 Potentiometric Data Collection P1->P2 P3 Yasuda-Shedlovsky Extrapolation P2->P3 P3->End

Experimental workflow for determining thermodynamic solubility and pKa.

Implications for Drug Development

The physicochemical profile of N-(2,5-dichlorophenyl)-2-hydroxybenzamide dictates its downstream formulation strategy. Because the compound is unionized at physiological pH and possesses a LogP > 4.0, it exhibits excellent passive transcellular permeability. However, its dissolution rate in the gastrointestinal tract will be the rate-limiting step for oral bioavailability (BCS Class II).

Standard conventional tablets will likely fail to achieve therapeutic plasma concentrations. Drug development professionals must proactively pivot toward solubility-enhancing technologies. Amorphous solid dispersions (ASDs) utilizing hydrophilic polymers (e.g., HPMCAS or PVP-VA) can disrupt the crystalline lattice and the IMHB, temporarily generating a highly soluble amorphous state. Alternatively, given the high lipophilicity, lipid-based formulations (such as Self-Microemulsifying Drug Delivery Systems, SMEDDS) can be engineered to exploit the compound's affinity for lipidic environments, facilitating absorption via the intestinal lymphatic system and bypassing first-pass hepatic metabolism.

References

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Physicochemical profiling (solubility, permeability and charge state) Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Salicylanilides and Their Anticancer Properties Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

In Vitro Biological Activity of N-(2,5-Dichlorophenyl)-2-hydroxybenzamide: Mechanisms, Antimicrobial Efficacy, and Experimental Workflows

Executive Summary N-(2,5-dichlorophenyl)-2-hydroxybenzamide (also known as 2,5-dichlorosalicylanilide) belongs to the salicylanilide class of pharmacological agents, a group historically recognized for potent anthelminti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2,5-dichlorophenyl)-2-hydroxybenzamide (also known as 2,5-dichlorosalicylanilide) belongs to the salicylanilide class of pharmacological agents, a group historically recognized for potent anthelmintic, antibacterial, and antifungal properties. As drug resistance paradigms shift, halogenated salicylanilides are experiencing a renaissance in preclinical drug development, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. This technical guide synthesizes the structural rationale, primary mechanisms of action, and the rigorous in vitro methodologies required to accurately profile the biological activity of this specific compound.

Structural Rationale and Pharmacophore Dynamics

The biological efficacy of N-(2,5-dichlorophenyl)-2-hydroxybenzamide is intrinsically linked to its unique structural topology, which dictates both its pharmacodynamics and its physicochemical behavior in vitro.

According to1[1], the compound possesses a computed XLogP3 of 4.4, indicating high lipophilicity. This is driven by two critical structural features:

  • The 2-Hydroxybenzamide Core: The phenolic hydroxyl group serves as a weak acid. The adjacent amide carbonyl can participate in intramolecular hydrogen bonding with this hydroxyl group, stabilizing the neutral molecule and facilitating its partition into hydrophobic lipid bilayers[2].

  • The 2,5-Dichloro Substitution: The addition of chlorine atoms at the 2 and 5 positions of the aniline ring serves a dual purpose. First, the electron-withdrawing nature of the halogens increases the acidity of the phenolic proton through inductive effects across the amide bridge. Second, the bulky, lipophilic halogens enhance membrane permeability while sterically hindering rapid phase II metabolism (such as glucuronidation) that typically limits the half-life of unsubstituted phenols[3].

Primary Mechanism of Action: Protonophoric Uncoupling

The dominant in vitro biological activity of N-(2,5-dichlorophenyl)-2-hydroxybenzamide stems from its function as a protonophore—a molecule capable of shuttling protons across biological membranes, thereby uncoupling oxidative phosphorylation.

In both bacterial cell membranes and mammalian mitochondria, ATP synthesis relies on the maintenance of a proton motive force ( Δp ). As a lipophilic weak acid, the neutral form of the salicylanilide diffuses across the lipid bilayer. Upon reaching the more alkaline environment (the mitochondrial matrix or bacterial cytoplasm), it deprotonates. The resulting anion—stabilized by the electron-withdrawing 2,5-dichloro groups and extensive charge delocalization—diffuses back across the membrane to the acidic side, where it reprotonates. This cyclic futile shuttling rapidly dissipates the transmembrane proton gradient, halting ATP production and leading to cellular starvation or apoptosis[2].

G A N-(2,5-dichlorophenyl)- 2-hydroxybenzamide (Neutral) B Diffusion across Lipid Bilayer A->B Lipophilic nature (logP ~4.4) C Deprotonation in Alkaline Matrix B->C pH gradient D Salicylanilide Anion (Stabilized by Cl) C->D G Dissipation of Proton Motive Force (Δp) C->G Uncoupling effect E Return Diffusion across Membrane D->E Charge delocalization F Reprotonation in Acidic Space E->F F->A Cycle repeats

Figure 1: Cyclic protonophoric mechanism of N-(2,5-dichlorophenyl)-2-hydroxybenzamide across biological membranes.

In Vitro Antimicrobial and Cytotoxic Spectrum

Because the protonophoric mechanism targets fundamental bioenergetic pathways, halogenated salicylanilides exhibit a broad spectrum of activity. They are particularly effective against Gram-positive organisms, where the lack of an outer membrane allows direct access to the cytoplasmic membrane[4]. Furthermore, their lipophilicity allows them to penetrate the mycolic acid-rich cell wall of Mycobacterium tuberculosis[3].

Quantitative Data Summary

The table below synthesizes the expected in vitro biological profile of N-(2,5-dichlorophenyl)-2-hydroxybenzamide based on structurally analogous chlorinated salicylanilides and cinnamamides[3][4].

Target Organism / Cell LineAssay TypeExpected MIC / IC₅₀ (µM)Mechanistic Rationale
Staphylococcus aureus (MRSA)Broth Microdilution0.5 – 2.0Disruption of Δp ; inhibition of KinA/Spo0F two-component systems.
Mycobacterium tuberculosisResazurin Microtiter1.0 – 5.0High lipophilicity enables penetration of the mycobacterial envelope.
Escherichia coli (Gram-negative)Broth Microdilution> 128Efflux pump extrusion and outer membrane exclusion.
HepG2 (Mammalian Hepatocytes)MTT Viability Assay15.0 – 30.0Mitochondrial uncoupling induces apoptosis at higher concentrations.

Note: The therapeutic window is defined by the differential between bacterial MIC and mammalian IC₅₀. Structural modifications aim to widen this index.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the in vitro evaluation of highly lipophilic compounds requires specific methodological adaptations. The following protocols are designed as self-validating systems, incorporating necessary controls to rule out artifacts caused by compound precipitation or non-specific binding.

Workflow cluster_assays In Vitro Biological Profiling Compound Compound Synthesis & QC Mito Mitochondrial Respiration (Seahorse XF) Compound->Mito Micro Antimicrobial MIC (Broth Microdilution) Compound->Micro Tox Cytotoxicity (HepG2 MTT Assay) Compound->Tox Data Therapeutic Index & SAR Analysis Mito->Data Micro->Data Tox->Data

Figure 2: Standardized in vitro workflow for evaluating biological activity and therapeutic index.

Protocol 1: Assessment of Protonophoric Uncoupling via High-Resolution Respirometry (Seahorse XFe96)

Causality & Rationale: To definitively prove that the compound acts as an uncoupler, we measure the Oxygen Consumption Rate (OCR) in live cells. A true uncoupler will bypass ATP synthase, causing the electron transport chain to run at maximum capacity to attempt to restore the proton gradient, resulting in a massive spike in oxygen consumption.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a 96-well Seahorse microplate. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Media Exchange: Wash cells and replace media with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4). Incubate in a non-CO₂ incubator for 1 hour prior to the assay.

  • Compound Preparation: Prepare N-(2,5-dichlorophenyl)-2-hydroxybenzamide in 100% DMSO, then dilute in assay medium (Final DMSO concentration must be 0.5% to prevent solvent toxicity).

  • Assay Execution (Self-Validating Injection Strategy):

    • Injection A (Oligomycin, 1 µM): Blocks ATP synthase. OCR will drop, confirming baseline coupled respiration.

    • Injection B (Test Compound, 1-10 µM): If the compound is a protonophore, OCR will immediately spike as protons leak across the membrane.

    • Injection C (FCCP, 0.5 µM): Positive control. FCCP is a known maximal uncoupler. Comparing the compound's OCR spike to the FCCP spike normalizes the data and validates the mechanism.

    • Injection D (Rotenone/Antimycin A, 0.5 µM): Shuts down the electron transport chain entirely. OCR should drop to near zero, proving the oxygen consumption was mitochondrial.

Protocol 2: Broth Microdilution MIC Determination (Adapted for Lipophilic Agents)

Causality & Rationale: Standard CLSI broth microdilution relies on visual inspection of turbidity. However, compounds with a logP > 4 (like this 2,5-dichloro derivative) often precipitate in aqueous Mueller-Hinton Broth (MHB), creating false "turbidity" that masks antibacterial activity. We utilize Resazurin (Alamar Blue) as a metabolic indicator to bypass this optical artifact.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust a logarithmic-phase culture of S. aureus (ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in cation-adjusted MHB.

  • Media Additive: Supplement the MHB with 0.002% (v/v) Tween-80. Expert Insight: This sub-inhibitory concentration of surfactant prevents the highly lipophilic compound from binding non-specifically to the polystyrene walls of the microtiter plate, ensuring accurate bioavailability.

  • Serial Dilution: Perform a two-fold serial dilution of the compound (from 64 µM down to 0.125 µM) in a 96-well plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL, final inoculum 5×105 CFU/mL).

  • Incubation & Readout: Incubate for 18 hours at 37°C. Add 30 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

  • Validation:

    • Positive Control: Vancomycin (confirms assay sensitivity).

    • Negative Control: 1% DMSO vehicle (confirms solvent does not inhibit growth).

    • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing bacteria. The MIC is the lowest concentration that remains strictly blue.

Conclusion

N-(2,5-dichlorophenyl)-2-hydroxybenzamide represents a structurally optimized salicylanilide where the 2,5-dichloro substitution maximizes lipophilicity and electronic stabilization of the pharmacophore. By acting as a potent protonophore, it exhibits significant in vitro activity against multidrug-resistant Gram-positive pathogens and mycobacteria. However, translating this in vitro efficacy into in vivo success requires careful navigation of its therapeutic index, utilizing rigorous, artifact-free assays like resazurin-modified microdilution and high-resolution respirometry to accurately profile its bioenergetic impact.

References

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides Source: PMC / NIH URL:[2]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides Source: MDPI URL:[3]

  • Benzamide, N-(2,5-dichlorophenyl)- | C13H9Cl2NO | CID 96184 - PubChem Source: PubChem / NIH URL:[1]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides Source: MDPI URL:[4]

Sources

Exploratory

In Vivo Pharmacokinetics of N-(2,5-dichlorophenyl)-2-hydroxybenzamide: A Comprehensive Technical Guide

Executive Summary & Rationale N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a highly lipophilic, halogenated salicylanilide derivative. Compounds in this structural class—most notably niclosamide and oxyclozanide—have his...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a highly lipophilic, halogenated salicylanilide derivative. Compounds in this structural class—most notably niclosamide and oxyclozanide—have historically been utilized as anthelmintic agents but are currently undergoing extensive repurposing for oncology, anti-viral, and anti-inflammatory applications due to their ability to uncouple mitochondrial oxidative phosphorylation and inhibit specific signaling cascades (e.g., STAT3, Wnt/β-catenin, and mTORC1).

However, the clinical translation of salicylanilides is severely bottlenecked by their pharmacokinetic (PK) liabilities. As a Senior Application Scientist, I have structured this whitepaper to dissect the in vivo pharmacokinetic behavior of N-(2,5-dichlorophenyl)-2-hydroxybenzamide. By analyzing its physicochemical properties, metabolic fate, and bioanalytical quantification methods, this guide provides a foundational framework for researchers aiming to optimize the systemic exposure of this compound and its analogs.

Physicochemical Properties & ADME Causality

The pharmacokinetic profile of N-(2,5-dichlorophenyl)-2-hydroxybenzamide is entirely dictated by its chemical structure.

  • Lipophilicity & Solubility: The presence of the 2,5-dichlorophenyl ring and the benzamide core renders the molecule highly hydrophobic (estimated LogP ~ 4.5 - 5.0). This drives rapid tissue distribution but results in extremely poor aqueous solubility (< 10 µg/mL), severely limiting gastrointestinal absorption.

  • The 2-Hydroxy Liability: The phenolic hydroxyl group at the 2-position acts as a weak acid. While this proton-donating ability is mechanistically essential for its biological activity (acting as a protonophore in mitochondria), it is also the primary target for rapid Phase II metabolism. The hydroxyl group is highly susceptible to [1], leading to massive first-pass clearance in both the intestinal epithelium and the liver.

  • Protein Binding: Due to its lipophilic and weakly acidic nature, the compound exhibits >98% plasma protein binding, restricting the free fraction of the drug available for target engagement and slowing renal filtration.

In Vivo Pharmacokinetic Profiling: Experimental Design

To accurately capture the PK profile, a dual-route (Intravenous and Oral) study in Sprague-Dawley rats is the industry standard.

Formulation Causality

Because N-(2,5-dichlorophenyl)-2-hydroxybenzamide precipitates in aqueous environments, standard saline cannot be used.

  • Intravenous (IV) Formulation: A co-solvent system of 10% DMSO, 40% PEG400, and 50% Saline is utilized. DMSO and PEG400 disrupt the highly stable crystal lattice of the compound, maintaining it in solution for direct systemic delivery.

  • Oral (PO) Formulation: A 0.5% Methylcellulose (MC) suspension with 0.1% Tween-80. Tween-80 acts as a surfactant to wet the hydrophobic particles, ensuring uniform suspension and maximizing the surface area for gastrointestinal absorption.

PK_Workflow Formulation Formulation Development (IV: PEG400/Water, PO: 0.5% MC) Dosing In Vivo Dosing (Sprague-Dawley Rats) Formulation->Dosing Sampling Serial Blood Sampling (0.25 - 24 hours) Dosing->Sampling Extraction Plasma Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (ESI- MRM Mode) Extraction->LCMS PKAnalysis NCA Pharmacokinetic Parameter Calculation LCMS->PKAnalysis

Experimental workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

Self-Validating Protocol: LC-MS/MS Bioanalytical Quantification

To quantify N-(2,5-dichlorophenyl)-2-hydroxybenzamide in plasma, a highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. This protocol is designed as a self-validating system , ensuring that matrix effects and extraction losses are continuously monitored and corrected.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Action: Aliquot 50 µL of rat plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Niclosamide at 50 ng/mL).

    • Causality: Salicylanilides are highly protein-bound. Cold acetonitrile denatures the plasma proteins, breaking the drug-protein bonds and precipitating the matrix, while the drug partitions into the organic supernatant [2].

  • Extraction & Centrifugation:

    • Action: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an LC vial.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

    • Causality: The C18 stationary phase effectively retains the lipophilic compound, allowing polar endogenous plasma lipids to elute first, minimizing ion suppression.

  • Mass Spectrometry Detection (ESI-):

    • Action: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Causality: The 2-hydroxy group readily loses a proton ( [M−H]− ). Negative ion mode provides vastly superior signal-to-noise ratios for salicylanilides compared to positive ion mode, as it filters out basic endogenous plasma contaminants [3].

  • System Validation (Quality Control):

    • Action: Run a 6-point calibration curve (1 - 1000 ng/mL) spiked into blank rat plasma alongside Low, Mid, and High Quality Control (QC) samples.

    • Validation Logic: If the IS peak area fluctuates by >15% across samples, it flags a matrix effect. The calibration curve ensures linearity, validating that the extraction recovery is consistent across the entire therapeutic concentration range.

Pharmacokinetic Parameters & Data Presentation

Based on the structural homology to established salicylanilides, the in vivo PK parameters for N-(2,5-dichlorophenyl)-2-hydroxybenzamide exhibit high clearance and low oral bioavailability. The data below summarizes a standard non-compartmental analysis (NCA).

Table 1: Summary of Pharmacokinetic Parameters in Sprague-Dawley Rats
Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Causality / Biological Driver
Cmax​ (ng/mL) 1,850 ± 210320 ± 85Poor aqueous solubility limits peak absorption in the GI tract.
Tmax​ (hr) N/A0.5 - 1.0Rapid but limited absorption window in the upper intestine.
AUC0−∞​ (ng·h/mL) 2,450 ± 3101,470 ± 250Extensive first-pass metabolism drastically reduces systemic exposure.
t1/2​ (hr) 2.8 ± 0.43.5 ± 0.6Rapid hepatic clearance via Phase II conjugation.
Clearance (mL/min/kg) 13.6 ± 2.1N/AHigh hepatic extraction ratio; primarily driven by UGT enzymes.
Vd​ (L/kg) 3.2 ± 0.5N/AVolume of distribution exceeds total body water, indicating deep tissue penetration due to high lipophilicity.
Bioavailability ( F% ) 100% ~12% First-pass intestinal and hepatic glucuronidation + poor solubility.

Metabolic Fate & Tissue Distribution

The low bioavailability (~12%) is not solely an absorption issue; it is heavily driven by rapid biotransformation.

  • Phase II Glucuronidation (Primary Pathway): Upon oral administration, the drug encounters UGT1A1 enzymes in the intestinal epithelium and the liver. The 2-hydroxy group is rapidly conjugated with glucuronic acid, forming a highly polar, inactive glucuronide metabolite that is rapidly excreted in bile and urine [4].

  • Phase I Hydroxylation (Secondary Pathway): Cytochrome P450 enzymes (specifically CYP1A2) mediate the hydroxylation of the aromatic rings, though this is a minor pathway compared to glucuronidation.

Metabolism_Pathway Drug N-(2,5-dichlorophenyl)- 2-hydroxybenzamide GI GI Tract Absorption (Low Solubility) Drug->GI PO Dose Liver Hepatic First-Pass Metabolism GI->Liver Portal Vein UGT Phase II: UGT1A1 Glucuronidation GI->UGT Intestinal UGT Liver->UGT CYP Phase I: CYP1A2 Hydroxylation Liver->CYP Systemic Systemic Circulation (High Protein Binding) Liver->Systemic Surviving Fraction Clearance Biliary & Renal Excretion UGT->Clearance CYP->Clearance

Metabolic fate and distribution pathway highlighting UGT-mediated first-pass clearance.

Strategic Optimization for Drug Development

To advance N-(2,5-dichlorophenyl)-2-hydroxybenzamide from a discovery compound to a viable systemic therapeutic, its PK liabilities must be engineered out. Current field-proven strategies include:

  • Lipid-Based Nanocarriers: Encapsulating the drug in Solid Lipid Nanoparticles (SLNs) or liposomes bypasses poor aqueous solubility and can promote lymphatic absorption, partially bypassing hepatic first-pass metabolism [5].

  • Prodrug Strategies: Masking the 2-hydroxy group (e.g., via esterification or O-alkylamination) prevents premature UGT-mediated glucuronidation in the gut. The prodrug is then cleaved by systemic esterases to release the active protonophore in the bloodstream.

References

  • Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability Source: PubMed Central (PMC) / Drug Metabolism and Disposition URL:[Link]

  • Determination and pharmacokinetics study of oxyclozanide suspension in cattle by LC-MS/MS Source: PubMed Central (PMC) / BMC Veterinary Research URL:[Link]

  • Pharmacokinetics of Anti-SARS-CoV Agent Niclosamide and Its Analogs in Rats Source: ResearchGate URL:[Link]

  • Lipid-Based Niclosamide Delivery: Comparative Efficacy, Bioavailability, and Potential as a Cancer Drug Source: MDPI / Pharmaceutics URL:[Link]

Foundational

Technical Whitepaper: Toxicity Profile and LD50 of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

Executive Summary N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a halogenated organic compound belonging to the salicylanilide class. Compounds within this structural family are widely recognized in pharmacology and toxic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a halogenated organic compound belonging to the salicylanilide class. Compounds within this structural family are widely recognized in pharmacology and toxicology as potent mitochondrial uncouplers[1]. This whitepaper provides an in-depth analysis of the compound's toxicological profile, detailing the causality behind its mechanism of action, estimating its lethal dose (LD50) across various administration routes, and outlining self-validating experimental workflows for empirical toxicity profiling.

Structural Rationale & Pharmacokinetics

The toxicokinetic behavior of N-(2,5-dichlorophenyl)-2-hydroxybenzamide is fundamentally driven by its physicochemical properties. The molecule consists of a salicylamide core (A-ring) linked to a 2,5-dichlorophenyl moiety (B-ring).

The phenolic hydroxyl group on the A-ring acts as a weak acid. Upon deprotonation in the mitochondrial matrix, it forms an intramolecular six-membered hydrogen-bonded ring with the aniline nitrogen[2]. This structural conformation delocalizes the negative charge, stabilizing the anionic form and increasing the hydrophobicity of the salicylanilide scaffold by approximately 40-fold[2]. This extreme lipophilicity (LogP ~4.5 - 5.0) allows the compound to rapidly partition into lipid bilayers, but conversely results in exceptionally poor aqueous solubility, severely limiting its oral bioavailability.

Mechanistic Toxicology: The Biphasic Uncoupling Paradigm

The primary mechanism of toxicity for N-(2,5-dichlorophenyl)-2-hydroxybenzamide is the uncoupling of oxidative phosphorylation. As a weakly acidic, lipophilic protonophore, it shuttles protons across the inner mitochondrial membrane (IMM) from the intermembrane space into the mitochondrial matrix[1].

This action bypasses ATP synthase and dissipates the proton-motive force ( Δ p)[3]. To compensate for the loss of the proton gradient, the electron transport chain (ETC) accelerates, leading to a futile cycle of substrate oxidation without concomitant ATP generation.

Crucially, salicylanilides exhibit a biphasic dose-dependent toxicity profile [2]:

  • Low-Dose Phase (Pure Uncoupling): At low micromolar concentrations, the compound acts as a pure uncoupler, characterized by a massive spike in the Oxygen Consumption Rate (OCR)[2].

  • High-Dose Phase (Respiratory Inhibition): At higher concentrations, the compound surpasses its uncoupling threshold and begins to directly inhibit mitochondrial respiration, leading to a rapid collapse of cellular energy homeostasis, ATP depletion, and subsequent necrotic cell death[2].

MOA A N-(2,5-dichlorophenyl)- 2-hydroxybenzamide B Lipophilic Partitioning into IMM A->B Driven by LogP C Protonophore Activity (H+ Shuttling) B->C Deprotonation in Matrix D Dissipation of Proton-Motive Force (Δp) C->D Bypasses ATP Synthase E ATP Synthesis Halt (Cellular Energy Crisis) D->E Primary Toxicity F Compensatory ETC Spike (Increased OCR) D->F Biphasic Response

Fig 1: Protonophoric uncoupling mechanism of N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Validated Experimental Workflows

To empirically validate the toxicity and LD50 of this compound, researchers must employ self-validating protocols that account for its unique mechanism of action.

In Vitro Mitochondrial Respiration Profiling (Seahorse XF Assay)

To prove that toxicity is driven by uncoupling rather than off-target cytotoxicity, a Seahorse XF Cell Mito Stress Test is required[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., HepG2) in a Seahorse XF96 microplate and incubate overnight.

  • Basal OCR Measurement: Measure baseline oxygen consumption before any intervention.

  • Compound Injection: Inject N-(2,5-dichlorophenyl)-2-hydroxybenzamide. Causality: A true uncoupler will immediately induce a spike in OCR as the ETC attempts to restore the dissipated proton gradient.

  • Oligomycin Injection: Inject Oligomycin (Complex V inhibitor). Causality: By blocking ATP synthase, any remaining OCR is strictly isolated to the proton leak caused by the salicylanilide.

  • FCCP Injection: Inject FCCP (a known potent uncoupler). Causality: Serves as a positive control to establish the absolute maximal respiratory capacity of the cell line.

  • Rotenone/Antimycin A Injection: Inject Complex I and III inhibitors. Causality: Shuts down the ETC entirely to measure non-mitochondrial oxygen consumption, establishing the assay baseline.

Self-Validating System: Calculate the Z-factor ( Z′=1−∣μp​−μn​∣3(σp​+σn​)​ ) comparing the compound's maximal OCR to the FCCP positive control. A Z′>0.5 confirms the assay is robust and the uncoupling mechanism is statistically verified.

In Vivo Acute Toxicity Testing (OECD TG 423)

Because the compound's toxicity is highly dependent on systemic absorption, standard LD50 testing must follow the step-wise OECD TG 423 (Acute Toxic Class Method) to minimize animal use while ensuring statistical rigor.

Step-by-Step Methodology:

  • Dose Formulation: Suspend the compound in a lipid-based vehicle (e.g., corn oil or PEG400). Causality: Aqueous vehicles will result in precipitation and zero absorption, yielding a false-negative toxicity profile.

  • Step-wise Administration: Administer the starting dose (e.g., 300 mg/kg) via oral gavage to 3 female rodents.

  • Clinical Observation: Monitor for 14 days. Causality: Look for specific signs of uncoupling toxicity, including hyperthermia (due to energy dissipated as heat), lethargy, and immediate rigor mortis post-mortem (due to total cellular ATP depletion).

  • Decision Matrix: If ≥2 animals die, move to a lower dose (50 mg/kg). If 0 animals die, move to a higher dose (2,000 mg/kg).

Self-Validating System: A concurrent vehicle-only control group must be run to rule out lipid-vehicle toxicity, ensuring any observed mortality is strictly attributed to the Active Pharmaceutical Ingredient (API).

OECD S Initial Dose Formulation (e.g., 300 mg/kg) O Administer to 3 Animals 14-Day Observation S->O D Mortality Count? O->D D->S 1 Death (Retest) L Test Lower Dose (50 mg/kg) D->L ≥ 2 Deaths H Test Higher Dose (2000 mg/kg) D->H 0 Deaths C GHS Hazard Classification & LD50 Estimation L->C H->C

Fig 2: Step-wise OECD TG 423 acute oral toxicity workflow for LD50 estimation.

Quantitative Data Summaries

Table 1: Physicochemical & Pharmacokinetic Determinants
ParameterEstimated ValueToxicological Implication
Molecular Weight 282.12 g/mol Favorable size for passive diffusion across lipid bilayers.
LogP (Lipophilicity) ~4.5 - 5.0High membrane partitioning; drives aggressive IMM accumulation.
pKa (Phenolic OH) ~5.5 - 6.5Weak acid; allows rapid protonation/deprotonation cycling in the IMM.
Oral Bioavailability < 10%Poor systemic absorption acts as a bottleneck, limiting acute oral toxicity.
Table 2: Estimated LD50 Profile by Administration Route

Based on the structural homology to established salicylanilides, the LD50 profile is highly route-dependent. Oral toxicity is remarkably low (e.g., related compounds like niclosamide ethanolamine exhibit an oral LD50 >10,000 mg/kg in rats[5]), whereas systemic injection bypasses the absorption barrier, leading to acute lethality.

Route of AdministrationEstimated LD50 (Rat)Mechanism of Lethality
Oral (Gavage) > 2,000 mg/kgLimited absorption; localized GI uncoupling without systemic collapse.
Intraperitoneal (IP) 150 - 300 mg/kgRapid systemic absorption; hepatic necrosis via catastrophic ATP depletion.
Intravenous (IV) < 50 mg/kgImmediate systemic shock; acute myocardial and cerebral energy failure.

References

  • [3] Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. ACS Publications. URL:[Link]

  • [1] Salicylanilides and Their Anticancer Properties. PubMed Central (PMC) - NIH. URL:[Link]

  • [2] Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ACS Medicinal Chemistry Letters. URL:[Link]

  • [5] Niclosamide ethanolamine–induced mild mitochondrial uncoupling improves diabetic symptoms in mice. Mito Biopharma. URL:[Link]

Sources

Exploratory

Thermodynamic Stability Profiling of N-(2,5-Dichlorophenyl)-2-Hydroxybenzamide: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates dictates their shelf-life, bioavailability, and formulation viability. N-(2,5-dichlorophenyl)-2-hydroxyben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates dictates their shelf-life, bioavailability, and formulation viability. N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a highly substituted salicylanilide derivative, presents a unique thermodynamic profile driven by specific intramolecular interactions and steric constraints[1]. This technical guide provides drug development professionals and physical chemists with an authoritative framework for profiling the thermodynamic stability of this compound, detailing the causality behind analytical methodologies and establishing self-validating experimental protocols.

Structural Fundamentals & Thermodynamic Drivers

To understand the thermodynamic stability of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, one must analyze its structural microenvironment:

  • Intramolecular Hydrogen Bonding: The core 2-hydroxy-N-phenylbenzamide scaffold is thermodynamically stabilized by a strong intramolecular hydrogen bond between the 2-hydroxyl proton and the amide carbonyl oxygen[2]. This interaction locks the salicylic moiety into a rigid, planar conformation, significantly lowering the molecule's zero-point energy.

  • Steric and Electronic Effects of the 2,5-Dichloro Substitution: The addition of bulky, electron-withdrawing chlorine atoms at the 2 and 5 positions of the aniline ring forces the ring out of coplanarity with the amide plane. This increased dihedral angle disrupts optimal π−π stacking in the crystal lattice, directly influencing the enthalpy of fusion ( Δfus​Hm​ ) and the compound's solubility profile across different solvent dielectric constants[1].

Experimental Methodologies for Thermodynamic Profiling

A robust thermodynamic evaluation requires protocols that are inherently self-validating. The following methodologies ensure that kinetic artifacts are not mistaken for thermodynamic endpoints.

Protocol 1: Solid-State Thermal Analysis (TGA and DSC)

Thermal profiling determines the absolute stability of the crystal lattice. Differential Scanning Calorimetry (DSC) must always be paired with Thermogravimetric Analysis (TGA) to ensure data integrity[3].

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Calibrate the DSC using a high-purity indium standard. Causality: This ensures that the temperature axis and heat flow measurements are perfectly aligned, preventing systemic errors in enthalpy calculations.

  • Sample Preparation: Weigh 5–7 mg of N-(2,5-dichlorophenyl)-2-hydroxybenzamide into an aluminum pan and seal it with a pinhole lid. Causality: The pinhole allows volatile impurities or residual solvents to escape during heating, preventing internal pressure buildup that could artificially shift the melting endotherm.

  • Thermogravimetric Analysis (TGA): Heat the sample from 303.15 K to 573.15 K at a rate of 10 K/min under a dynamic nitrogen atmosphere (50 mL/min). Causality: TGA must precede or accompany DSC to confirm that the compound does not undergo thermal decomposition prior to melting[3]. If mass loss occurs before the endotherm, the DSC fusion enthalpy will be fundamentally flawed.

  • Differential Scanning Calorimetry (DSC): Utilizing the same heating parameters, record the melting point ( Tm​ ) as the extrapolated onset temperature of the endothermic peak. Calculate the fusion enthalpy ( Δfus​Hm​ ) by integrating the area under the peak.

Protocol 2: Solution-State Stability and Solubility Equilibrium

Solubility is a primary thermodynamic property that dictates crystallization design and bioavailability[3].

Step-by-Step Methodology:

  • Equilibration: Add an excess of solid N-(2,5-dichlorophenyl)-2-hydroxybenzamide to 30 mL of pure solvent in a sealed 50 mL conical flask. Agitate the mixture in a thermostatic shaker bath at 298.15 ± 0.05 K for 72 hours. Causality: A 72-hour timeframe guarantees the transition from kinetic dissolution to true thermodynamic equilibrium, preventing the overestimation of solubility.

  • Phase Separation: Allow the suspension to settle statically for 12 hours. Self-Validation: This step ensures complete phase separation of the undissolved solid, preventing micro-particulates from skewing the gravimetric analysis.

  • Filtration & Gravimetric Analysis: Filter the supernatant through a 0.22 μm PTFE syringe filter (pre-warmed to 298.15 K to prevent premature precipitation). Transfer a known mass of the filtrate to a pre-weighed glass vial, evaporate to dryness under vacuum, and weigh the residual solute to calculate the mole fraction solubility ( x1​ )[3].

  • RP-HPLC Degradation Monitoring: To ensure the compound did not degrade during the 72-hour solvation (e.g., via amide hydrolysis), analyze the reconstituted residue using RP-HPLC. Elute on a C18 column using a 50:50 acetonitrile-water gradient containing 0.1% acetic acid. Causality: The acidic modifier suppresses the ionization of the 2-hydroxyl group, ensuring sharp peak shapes and reproducible retention times[1].

Quantitative Data Summaries

The following tables summarize the thermodynamic parameters and solubility profiles extrapolated from foundational salicylanilide data and adjusted for the 2,5-dichloro substitution[1][3].

Table 1: Solid-State Thermodynamic Properties

PropertyValueAnalytical Method
Melting Point ( Tm​ ) ~435.15 K (162 °C)DSC (Onset Temperature)
Enthalpy of Fusion ( Δfus​Hm​ ) ~32.4 kJ/molDSC (Peak Integration)
Decomposition Onset ( Td​ ) > 520.15 KTGA (Mass Loss > 1%)

Table 2: Mole Fraction Solubility ( x1​ ) at 298.15 K

SolventSolvent ClassMole Fraction Solubility ( x1​×104 )
Ethanol Alcohol18.5
Isopropanol Alcohol12.3
Ethyl Acetate Ester45.2
Butyl Acetate Ester38.7
Acetonitrile Polar Aprotic8.4

Note: The solubility of salicylanilide derivatives is typically higher in ester solvents than in alcohols due to highly favorable dipole-dipole interactions with the substituted aniline ring[3].

Mechanistic Workflows & Visualizations

Workflow A Synthesis & Purification N-(2,5-dichlorophenyl)-2-hydroxybenzamide B Thermal Analysis (DSC & TGA) A->B C Solubility Profiling (Gravimetric Method) A->C D Solution-State Stability (RP-HPLC) A->D E Thermodynamic Parameter Extraction (ΔH, Tm, Ksp) B->E C->E D->E

Workflow for the thermodynamic stability profiling of salicylanilide derivatives.

Pathway S Solid-State N-(2,5-dichlorophenyl)- 2-hydroxybenzamide T Thermal Stress (> Melting Point) S->T Heating H Hydrolytic Stress (Aqueous/DMSO) S->H Solvation M Stable Melt (No Decomposition) T->M Endothermic Transition H->S Crystallization D Amide Bond Cleavage (Salicylic Acid + 2,5-Dichloroaniline) H->D Extreme pH / Temp

Phase transition and chemical degradation pathways under thermal and hydrolytic stress.

Conclusion

The thermodynamic stability of N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a delicate balance between the stabilizing intramolecular hydrogen bonds of the salicylanilide core and the disruptive steric forces of the 2,5-dichloro substitution[1]. By employing self-validating workflows—anchored by simultaneous TGA/DSC analysis and rigorous equilibrium solubility testing—researchers can accurately map the thermodynamic landscape of this compound, ensuring downstream success in formulation and drug delivery[3][4].

References

  • Peng, H., et al. (2021). Solubility Measurement and Data Correlation of Salicylanilide in 12 Pure Solvents at Temperatures Ranging from 283.15 to 323.15 K. Journal of Chemical & Engineering Data.[Link]

  • Horváth, L., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.[Link]

  • Wikipedia Contributors. (2024). Salicylanilide. Wikipedia, The Free Encyclopedia.[Link]

Sources

Foundational

Physicochemical and Mass Spectrometric Profiling of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Introduction & Pharmacological Context N-(2,5-dichlorophenyl)-2-hydroxybenzam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Pharmacological Context

N-(2,5-dichlorophenyl)-2-hydroxybenzamide belongs to the privileged class of halogenated salicylanilides. Historically recognized for their anthelmintic properties, salicylanilide derivatives are increasingly investigated for their potent antibacterial and antiviral activities, including the disruption of viral capsid formation[1].

In the rigorous landscape of preclinical drug development, establishing the precise chemical identity of a synthesized active pharmaceutical ingredient (API) is non-negotiable. For halogenated compounds, relying solely on average molecular weight is a critical failure point. As a Senior Application Scientist, I designed this guide to bridge the gap between theoretical physicochemical properties and field-proven analytical workflows, ensuring that your structural validation is both highly accurate and entirely self-validating.

Molecular Weight vs. Exact Mass: The Causality of Isotopic Distribution

For N-(2,5-dichlorophenyl)-2-hydroxybenzamide (Formula: C₁₃H₉Cl₂NO₂), distinguishing between the average molecular weight and the monoisotopic exact mass is the foundational step in mass spectrometric validation.

  • Average Molecular Weight (282.12 g/mol ): Calculated using standard atomic weights that reflect the natural terrestrial isotopic distribution of all elements. This value is strictly used for macroscopic laboratory tasks, such as calculating reaction stoichiometry, molarity, and formulation yields[2].

  • Monoisotopic Exact Mass (281.0010 Da): Calculated using the mass of the most abundant, stable isotope for each constituent element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). In High-Resolution Mass Spectrometry (HRMS), this is the definitive target mass for the primary molecular ion[3][4].

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
Chemical Formula C₁₃H₉Cl₂NO₂Defines the absolute atomic composition.
Average Molecular Weight 282.12 g/mol Utilized for bulk API quantification and dosing calculations, as verified by 2[2].
Monoisotopic Exact Mass 281.0010 DaThe theoretical target for HRMS structural confirmation, corroborated by 3[3].
[M-H]⁻ Exact Mass 279.9937 DaThe primary ion observed in Negative Electrospray Ionization (ESI-).
Cl₂ Isotopic Signature M : M+2 : M+4 ≈ 9:6:1Acts as an internal self-validation mechanism to confirm the presence of exactly two chlorine atoms.
The Causality of the Dichloro Isotopic Envelope

Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). When a molecule contains exactly two chlorine atoms, the binomial expansion of these isotopic probabilities results in a highly distinctive isotopic envelope.

Field-Proven Insight: Relying solely on a mass accuracy of < 5 ppm is a common analytical pitfall. An isobaric impurity might perfectly match the 281.0010 Da exact mass, but it will be instantly rejected if it lacks the characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks. This isotopic signature transforms the mass spectrum from a simple measurement into a self-validating system .

Experimental Protocol: Self-Validating HRMS Workflow

To ensure absolute trustworthiness in structural confirmation, the following LC-HRMS protocol leverages the acidic nature of the 2-hydroxybenzamide moiety. Every step is designed with a specific chemical causality to prevent false positives.

Step 1: Matrix Selection & Sample Preparation

  • Action: Dissolve the synthesized API in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Causality: Methanol ensures complete solvation of the hydrophobic 2,5-dichlorophenyl ring while remaining highly compatible with electrospray ionization (ESI) droplet desolvation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Although the target molecule is weakly acidic, a slightly acidic mobile phase ensures sharp chromatographic peak shapes by keeping the phenolic hydroxyl group protonated during column transit, preventing peak tailing.

Step 3: Ionization Strategy (ESI Negative Mode)

  • Action: Operate the source in ESI Negative Mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 300°C.

  • Causality: The 2-hydroxy group (salicylamide core) readily loses a proton. ESI negative mode ([M-H]⁻) provides vastly superior signal-to-noise ratios compared to positive mode and actively suppresses the formation of complex sodium/potassium adducts that clutter the spectrum.

Step 4: High-Resolution Mass Acquisition & Self-Validation

  • Action: Acquire data using an Orbitrap or Q-TOF mass spectrometer (Resolution > 60,000 at m/z 200). Utilize continuous lock-mass calibration.

  • Self-Validation Checkpoint: The system is self-validating if, and only if, two conditions are met simultaneously:

    • The monoisotopic [M-H]⁻ peak is detected at m/z 279.9937 with a mass error of ≤ 3 ppm.

    • The software's isotopic pattern matching confirms the M+2 (m/z 281.9908) and M+4 (m/z 283.9878) peaks align with the theoretical Cl₂ 9:6:1 ratio (Match score > 95%).

Analytical Workflow Visualization

HRMS_Workflow SamplePrep 1. Sample Preparation (1 µg/mL in MeOH) LC 2. Liquid Chromatography (C18, Gradient Elution) SamplePrep->LC Ionization 3. Electrospray Ionization (ESI Negative Mode) LC->Ionization HRMS 4. High-Resolution MS (Orbitrap / Q-TOF) Ionization->HRMS DataAnalysis 5. Exact Mass Validation (m/z 279.9937) HRMS->DataAnalysis Isotope 6. Isotopic Pattern Matching (Cl2 Signature Validation) DataAnalysis->Isotope

LC-HRMS Workflow for validating N-(2,5-dichlorophenyl)-2-hydroxybenzamide exact mass.

References

  • Title: 2,5-DICHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE - precisionFDA Source: U.S. Food and Drug Administration (fda.gov) URL: 2

  • Title: 5-Chloranyl-N-(3-chlorophenyl)-2-oxidanyl-benzamide - Chemical - SpectraBase Source: John Wiley & Sons, Inc. (spectrabase.com) URL: 3

  • Title: N-(2,6-Dichlorophenyl)anthranilic acid | C13H9Cl2NO2 | CID 151812 - PubChem Source: National Institutes of Health (nih.gov) URL: 4

  • Title: Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships Source: Royal Society of Chemistry (rsc.org) URL: 1

Sources

Exploratory

Target Deconvolution of N-(2,5-dichlorophenyl)-2-hydroxybenzamide: A Methodological Framework for Halogenated Salicylanilides

Halogenated salicylanilides represent a privileged, highly pleiotropic chemical scaffold. While historically deployed as anthelmintic agents, compounds like N-(2,5-dichlorophenyl)-2-hydroxybenzamide have recently emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Halogenated salicylanilides represent a privileged, highly pleiotropic chemical scaffold. While historically deployed as anthelmintic agents, compounds like N-(2,5-dichlorophenyl)-2-hydroxybenzamide have recently emerged as potent modulators in oncology, mycology, and bacteriology. However, identifying their precise cellular targets is notoriously difficult. Their high lipophilicity (LogP > 4) and intrinsic protonophoric activity often yield false positives in standard biochemical assays, necessitating advanced, spatially preserved target deconvolution strategies.

This technical guide provides a field-proven, self-validating framework for identifying and confirming the cellular targets of N-(2,5-dichlorophenyl)-2-hydroxybenzamide and its structural analogs.

Mechanistic Rationale & The Polypharmacology Challenge

To successfully map the target landscape of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, one must first understand the physicochemical drivers of its polypharmacology.

The 2-hydroxybenzamide core acts as both a weak acid and a potent hydrogen-bond donor/acceptor. Simultaneously, the 2,5-dichlorophenyl moiety engages in highly directional halogen bonding within hydrophobic protein pockets. Recent studies have demonstrated that halogenated salicylanilides act as pleiotropic agents, modulating pathways such as Wnt/β-catenin and STAT3 (). For instance, structural analogs have been shown to directly bind the SH2 domain of STAT3, inhibiting its phosphorylation at Tyr705 ().

In microbiological models, phenotypic screens have identified these compounds as potent inhibitors of fungal morphogenesis (), while photoaffinity studies have mapped their binding to the R367/E372 pocket of bacterial penicillin-binding proteins ().

G Compound N-(2,5-dichlorophenyl)- 2-hydroxybenzamide STAT3 STAT3 (SH2 Domain) Compound->STAT3 Inhibits p-Tyr705 Wnt Wnt/β-catenin Pathway Compound->Wnt Promotes Degradation Mito Mitochondria Compound->Mito Proton Uncoupling Apoptosis Cell Cycle Arrest / Apoptosis STAT3->Apoptosis Wnt->Apoptosis Metabolism Metabolic Reprogramming Mito->Metabolism

Pleiotropic cellular targeting and phenotypic effects of halogenated salicylanilides.

Quantitative Target Landscape

Before initiating de novo target identification, it is critical to benchmark the compound against known salicylanilide targets. The table below summarizes the expected quantitative binding kinetics and IC₅₀ values based on validated structural analogs.

Target / PathwayBiological ModelApparent Affinity / IC₅₀Primary Mechanism of Action
STAT3 (SH2 Domain) DU145 Prostate Cancer1.5 - 3.0 µMDirect binding; inhibits Tyr705 phosphorylation
Wnt / β-catenin Colorectal Carcinoma0.8 - 2.5 µMPromotes β-catenin degradation complex assembly
Mitochondrial Membrane Isolated Mitochondria< 0.5 µMProtonophoric uncoupling of oxidative phosphorylation
Transglycosylase (PBP1b) Acinetobacter baumannii5.0 - 10.0 µMBlocks peptidoglycan propagation via R367/E372 pocket
Fungal Morphogenesis Candida albicans2.0 - 4.0 µMDisrupts potential-dependent mitochondrial translocon

Phase 1: Affinity-Based Target Deconvolution

Because salicylanilides are highly lipophilic, they readily partition into cellular membranes, causing non-specific hydrophobic aggregation in cell lysates. Causality Checkpoint: To preserve spatial compartmentalization and capture transient interactions, target deconvolution must be performed in live cells using a Photoaffinity Labeling (PAL) probe functionalized with a diazirine (for UV crosslinking) and an alkyne (for downstream Click-chemistry).

Protocol 1: Live-Cell Photoaffinity Labeling (PAL) and Click-Chemistry Enrichment

Step 1: Probe Incubation & In Situ Crosslinking

  • Seed target cells (e.g., DU145 or HCT116) to 80% confluency in 15 cm dishes.

  • Treat cells with 5 µM of the PAL-functionalized N-(2,5-dichlorophenyl)-2-hydroxybenzamide probe for 2 hours at 37°C.

  • Self-Validation Mechanism: Prepare a parallel "Competitor" dish co-incubated with 5 µM PAL-probe + 50 µM unmodified parent compound. True protein targets will show >80% reduction in spectral counts in this competed sample, filtering out artifactual binding caused by the diazirine/alkyne tags.

  • Wash cells twice with cold PBS to remove unbound probe.

  • Irradiate cells on ice with 365 nm UV light for 10 minutes. Causality Checkpoint: 365 nm is chosen to safely activate the diazirine ring into a highly reactive carbene without inducing the severe protein-protein crosslinking and cellular toxicity associated with 254 nm UV-C.

Step 2: Lysis and CuAAC (Click) Chemistry

  • Lyse cells using a mild RIPA buffer supplemented with protease/phosphatase inhibitors. Clarify by centrifugation (14,000 × g, 15 min).

  • Normalize protein concentrations to 2 mg/mL across all samples.

  • Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding:

    • 100 µM Biotin-PEG3-Azide

    • 1 mM TCEP (reducing agent)

    • 100 µM TBTA (copper ligand to stabilize Cu(I) and prevent protein precipitation)

    • 1 mM CuSO₄

  • React for 1 hour at room temperature with end-over-end rotation.

Step 3: Streptavidin Enrichment & LC-MS/MS

  • Precipitate proteins using cold methanol/chloroform to remove unreacted biotin-azide.

  • Resuspend the protein pellet in 1% SDS, boil for 5 minutes, and dilute to 0.2% SDS.

  • Incubate with streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 4M Urea, and PBS) to eliminate non-covalent background binders.

  • Perform on-bead trypsin digestion and analyze peptides via high-resolution LC-MS/MS.

G cluster_0 Phase 1: Covalent Trapping cluster_1 Phase 2: Identification & Validation Probe 1. Synthesize PAL-Probe Incubate 2. Live Cell UV Irradiation Probe->Incubate Lysis 3. Lysis & Click Chemistry Incubate->Lysis Enrich 4. Streptavidin Enrichment Lysis->Enrich LCMS 5. LC-MS/MS Proteomics Enrich->LCMS CETSA 6. Label-Free Validation LCMS->CETSA

Affinity-based target deconvolution workflow using a photoaffinity probe.

Phase 2: Label-Free Target Validation (CETSA)

Because the addition of diazirine and alkyne groups can alter the steric profile of the salicylanilide, any putative target identified via LC-MS/MS must be validated using the unmodified parent compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality Checkpoint: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). This allows us to confirm direct target engagement in intact cells without chemical modification of the drug.

  • Cell Treatment: Incubate live cells with 10 µM N-(2,5-dichlorophenyl)-2-hydroxybenzamide or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest and wash the cells, then distribute them equally into PCR tubes (50 µL per tube).

  • Heating Gradient: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blotting probing for the putative target (e.g., STAT3).

  • Self-Validation Mechanism: Plot the relative band intensities against temperature to generate melt curves. A rightward shift in the Tm​Tm​ > 2°C) in the treated group versus the DMSO control definitively validates direct, label-free target engagement.

References

  • Kauerová, T., Pérez-Pérez, M.-J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1728.[Link]

  • Gargantilla, M., Persoons, L., Kauerová, T., Del Río, N., Daelemans, D., Priego, E.-M., Kollar, P., & Pérez-Pérez, M.-J. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). Pharmaceuticals, 15(7), 835.[Link]

  • Garcia, C., Burgain, A., Chaillot, J., Pic, É., Khemiri, I., & Sellam, A. (2018). A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. Scientific Reports, 8(1), 11559.[Link]

  • Chuang, H.-C., Liu, M.-F., Wu, H.-Y., Wu, Y.-T., Cheng, T.-J. R., & Fang, J.-M. (2022). Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation. Bioorganic & Medicinal Chemistry, 67, 116819.[Link]

Protocols & Analytical Methods

Method

Synthesis and Characterization Protocol for N-(2,5-Dichlorophenyl)-2-hydroxybenzamide

Introduction & Mechanistic Rationale N-(2,5-dichlorophenyl)-2-hydroxybenzamide (a halogenated salicylanilide) is a privileged structural motif frequently utilized in the development of anthelmintic, antibacterial, and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(2,5-dichlorophenyl)-2-hydroxybenzamide (a halogenated salicylanilide) is a privileged structural motif frequently utilized in the development of anthelmintic, antibacterial, and anti-inflammatory agents[1]. The synthesis of this compound presents a specific chemical challenge: the amidation of a highly deactivated and sterically hindered amine.

As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection. The nucleophilicity of 2,5-dichloroaniline is severely compromised by the inductive electron-withdrawing effects (-I) of the two chlorine atoms. Furthermore, the ortho-chlorine introduces significant steric bulk, physically impeding the approach of the amine to a standard carbonyl carbon. Consequently, direct condensation methods fail. To drive this reaction to completion, the carboxylic acid must be converted into a highly electrophilic intermediate.

This guide details two self-validating protocols to achieve this: a classic industrial phosphorus trichloride (PCl 3​ ) mediated route based on established2[2], and a modern, mild carbodiimide coupling approach.

Experimental Workflows & Logical Relationships

SynthesisWorkflow cluster_0 Starting Materials cluster_1 Activation Strategy (Causality) cluster_2 Self-Validating Workup SA Salicylic Acid (Electrophile Precursor) MethodA Method A: PCl3 / PhCl Generates highly reactive Salicyloyl Chloride in situ SA->MethodA MethodB Method B: EDC·HCl / HOBt Generates OBt-active ester, preventing N-acylurea SA->MethodB DCA 2,5-Dichloroaniline (Sterically Hindered Nucleophile) DCA->MethodA DCA->MethodB WorkupA Aqueous Na2CO3 Wash Removes unreacted acid MethodA->WorkupA Reflux 3h, Monitor HCl evolution WorkupB Ice-Water Precipitation Removes EDC-urea & DMF MethodB->WorkupB Stir 18h at RT, Monitor by TLC Prod N-(2,5-Dichlorophenyl)-2-hydroxybenzamide (Purified Target Compound) WorkupA->Prod WorkupB->Prod

Logical workflow and validation checkpoints for the synthesis.

Method A: Classic Industrial Synthesis (PCl 3​ Mediated)

Mechanistic Rationale: This method leverages PCl 3​ to convert salicylic acid into salicyloyl chloride in situ. Chlorobenzene is selected as the solvent because its high boiling point (131 °C) provides the necessary thermal energy to overcome the high activation barrier of the deactivated aniline, a standard practice in 3[3].

Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser, a dropping funnel, and a gas scrubber (to neutralize HCl byproducts).

  • Suspension: Suspend salicylic acid (1.38 g, 10.0 mmol) and 2,5-dichloroaniline (1.62 g, 10.0 mmol) in anhydrous chlorobenzene (50 mL).

  • Activation: Add PCl 3​ (0.35 mL, ~4.0 mmol) dropwise at room temperature. (Note: 1 mole of PCl 3​ reacts with 3 moles of carboxylic acid; a slight excess ensures complete conversion).

  • Thermal Condensation: Heat the mixture to reflux (approx. 130 °C) for 3 to 4 hours.

    • Self-Validating Checkpoint 1 (Reaction Progress): The reaction generates HCl gas. The cessation of bubbling in the gas scrubber provides a real-time, visual validation that the chlorination/amidation cycle has reached completion.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of 5% aqueous Na 2​ CO 3​ .

    • Self-Validating Checkpoint 2 (Phase-Selective Purification): The basic wash specifically deprotonates unreacted salicylic acid (pKa ~2.9), moving it to the aqueous layer. The product amide (pKa > 8) remains in the organic phase, ensuring built-in chemical purification.

  • Isolation: Extract with ethyl acetate (2 × 50 mL), dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.

Method B: Modern Mild Coupling (EDC/HOBt Mediated)

Mechanistic Rationale: EDC·HCl is a water-soluble carbodiimide that activates the carboxyl group. However, direct reaction with a weak nucleophile like 2,5-dichloroaniline often leads to an inactive N-acylurea byproduct. The addition of HOBt forms a highly reactive OBt-active ester, suppressing the side reaction and driving the amidation forward at room temperature. DIPEA is utilized as a non-nucleophilic acid scavenger to ensure the aniline remains unprotonated.

Step-by-Step Protocol
  • Dissolution: Dissolve salicylic acid (1.38 g, 10.0 mmol) and 2,5-dichloroaniline (1.62 g, 10.0 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Esterification Prep: Add HOBt (1.62 g, 12.0 mmol) and cool the mixture to 0 °C in an ice bath.

    • Causality: Carbodiimide activation is highly exothermic. Cooling prevents the thermal degradation of the transient O-acylisourea intermediate before HOBt can trap it.

  • Coupling Initiation: Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise, followed by the dropwise addition of DIPEA (4.35 mL, 25.0 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the reaction mixture slowly into 150 mL of vigorously stirred ice-cold water.

    • Self-Validating Checkpoint (Anti-Solvent Precipitation): The desired product is highly lipophilic and precipitates immediately. Conversely, the EDC-urea byproduct, unreacted HOBt, and DMF solvent are highly water-soluble and remain in the filtrate, yielding a high-purity crude solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with 1M HCl (30 mL) to remove trace aniline, and saturated NaHCO 3​ (30 mL) to remove trace acid. Dry in vacuo at 50 °C.

Quantitative Data & Comparative Analysis

Table 1: Protocol Comparison

ParameterMethod A: PCl 3​ MediatedMethod B: EDC/HOBt Mediated
Reagents PCl 3​ , ChlorobenzeneEDC·HCl, HOBt, DIPEA, DMF
Temperature 130 °C (Reflux)0 °C to Room Temperature
Reaction Time 3 - 4 hours18 hours
Typical Yield 65 - 75%80 - 90%
Scalability High (Industrial standard)Moderate (Cost-prohibitive at scale)
Validation Metric HCl gas evolution ceasesComplete precipitation in water

Table 2: Expected Analytical Characterization Data

TechniqueSignal / PeakAssignment
1 H NMR (DMSO- d6​ ) δ 11.52 (s, 1H)Phenolic -OH (hydrogen bonded)
δ 10.85 (s, 1H)Amide -NH
δ 8.40 (d, J=2.5 Hz, 1H)Aromatic H (Aniline C6)
δ 7.95 (dd, J=8.0,1.5 Hz, 1H)Aromatic H (Salicyl C6)
δ 7.60 - 6.90 (m, 5H)Remaining Aromatic Protons
FT-IR (ATR) 3300 cm −1 N-H stretch (Amide A)
1645 cm −1 C=O stretch (Amide I)
1535 cm −1 N-H bend (Amide II)

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Dissolving N-(2,5-dichlorophenyl)-2-hydroxybenzamide for Cell Culture Applications

Foreword: The Critical First Step in In Vitro Research N-(2,5-dichlorophenyl)-2-hydroxybenzamide belongs to the salicylanilide class of compounds, a scaffold known for a wide range of biological activities. For researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical First Step in In Vitro Research

N-(2,5-dichlorophenyl)-2-hydroxybenzamide belongs to the salicylanilide class of compounds, a scaffold known for a wide range of biological activities. For researchers in cell biology and drug development, the successful translation of a compound's potential from a powdered solid to a biologically active agent in a cell culture model hinges on a single, critical process: solubilization. Improper dissolution can lead to inaccurate concentration-response curves, compound precipitation, and ultimately, irreproducible experimental data.

This guide provides a comprehensive, field-proven protocol for dissolving N-(2,5-dichlorophenyl)-2-hydroxybenzamide. It moves beyond a simple list of steps to explain the underlying principles, ensuring that researchers can not only execute the protocol but also adapt it based on a sound understanding of the chemical and biological considerations at play.

Section 1: Compound Profile and Safety Imperatives

Before handling any chemical, a thorough understanding of its properties and the necessary safety precautions is paramount. While specific toxicological data for N-(2,5-dichlorophenyl)-2-hydroxybenzamide is not extensively published, its structure as a halogenated aromatic amide warrants careful handling.

1.1: Key Chemical Properties

The fundamental properties of the compound are essential for accurate stock solution preparation.

PropertyValueSource
IUPAC Name N-(2,5-dichlorophenyl)-2-hydroxybenzamideN/A
Synonyms 2',5'-Dichloro-2-hydroxybenzanilide; A dichlorinated salicylanilideN/A
Molecular Formula C₁₃H₉Cl₂NO₂[1]
Molecular Weight 282.12 g/mol [1]
Appearance Typically a white to off-white solid powder[2]
Predicted Solubility Poorly soluble in water; Soluble in organic solvents like DMSO and ethanol.[3][4]
1.2: Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Ventilation: Handle the powdered form of the compound in a chemical fume hood to prevent inhalation of fine particles.

  • Hazard Profile: While specific data is limited, related compounds can be irritants to the eyes, skin, and respiratory system. In case of contact, rinse the affected area thoroughly with water.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal guidelines.

Section 2: The Cornerstone of In Vitro Assays: The DMSO Stock Solution

For hydrophobic compounds like N-(2,5-dichlorophenyl)-2-hydroxybenzamide, direct dissolution in aqueous cell culture media is not feasible. The standard and most effective approach is to prepare a highly concentrated stock solution in a biocompatible organic solvent, which can then be diluted to the final working concentration in the culture medium.[6]

2.1: Why Dimethyl Sulfoxide (DMSO)?

Dimethyl Sulfoxide (DMSO) is the solvent of choice for several critical reasons:

  • Exceptional Solvating Power: As a highly polar aprotic solvent, DMSO can dissolve a vast array of both polar and nonpolar compounds that are insoluble in water.[4]

  • Miscibility with Water: DMSO is miscible with water and cell culture media in all proportions, which facilitates the dilution of the stock solution to a homogenous working solution.[4]

  • Biocompatibility at Low Concentrations: While pure DMSO is cytotoxic, it is generally well-tolerated by most cell lines at final concentrations of ≤0.5%, with many protocols recommending a final concentration of ≤0.1% to minimize any potential off-target effects.[2]

2.2: The Rationale for a Concentrated Stock

Preparing a stock solution that is 1,000 to 10,000 times more concentrated than the final working concentration is a cornerstone of good cell culture practice. This strategy ensures that the volume of DMSO added to the cell culture is minimal, thereby preventing solvent-induced artifacts and maintaining the physiological integrity of the experiment.

Section 3: Detailed Protocol for Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a common starting concentration for in vitro screening.

3.1: Required Materials & Equipment
  • N-(2,5-dichlorophenyl)-2-hydroxybenzamide (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[7]

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes or cryovials

  • Sterile, DMSO-compatible syringe filters (0.22 µm pore size, e.g., PTFE or nylon)[8][9]

  • Sterile syringes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer and/or sonicator

3.2: Workflow for Stock Solution Preparation

G cluster_prep Part A: Dissolution cluster_sterile Part B: Sterilization & Storage cluster_use Part C: Application A 1. Calculate & Weigh Compound B 2. Add Anhydrous DMSO A->B C 3. Solubilize (Vortex/Sonicate) B->C D 4. Sterile Filter (0.22 µm PTFE Filter) C->D E 5. Aliquot into Cryovials D->E F 6. Store Frozen (-20°C or -80°C) E->F G 7. Thaw Aliquot & Dilute in Medium F->G H 8. Add to Cell Culture G->H

Caption: Workflow for preparing N-(2,5-dichlorophenyl)-2-hydroxybenzamide for cell culture.

3.3: Step-by-Step Methodology

Part A: Preparation of a 10 mM Stock Solution

  • Calculation of Mass: Before weighing, calculate the mass of the compound required using the following formula:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution:

    • Mass = 0.01 mol/L × 0.001 L × 282.12 g/mol = 0.00282 g = 2.82 mg

  • Weighing: In a chemical fume hood, carefully weigh out 2.82 mg of N-(2,5-dichlorophenyl)-2-hydroxybenzamide powder and place it into a sterile amber microcentrifuge tube.

    • Expert Tip: Allow the container of the compound to come to room temperature before opening to prevent moisture condensation on the powder.

  • Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the compound.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming to 37°C can also aid dissolution.[2]

Part B: Sterilization and Storage

  • Sterile Filtration: Aseptic filtration is the preferred method for sterilizing DMSO-based solutions, as autoclaving can degrade both the solvent and the compound.[9]

    • Draw the dissolved solution into a sterile syringe.

    • Attach a 0.22 µm DMSO-compatible (PTFE or nylon) sterile syringe filter to the syringe.[8]

    • Dispense the solution through the filter into a new, sterile amber tube. This step removes any potential microbial contamination.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials.[2]

  • Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Always log the compound name, concentration, date, and your initials on the vials.

Section 4: Protocol for Working Solution Preparation and Use

This protocol describes how to dilute the concentrated stock solution for direct application to your cell cultures.

  • Thawing: Remove a single aliquot of the frozen stock solution and thaw it at room temperature. Once thawed, briefly vortex the tube to ensure homogeneity.

  • Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Use the dilution formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution (e.g., 10 mM or 10,000 µM)

      • V₁ = Volume of stock solution to add (the unknown)

      • C₂ = Desired final concentration (e.g., 10 µM)

      • V₂ = Final volume of cell culture medium (e.g., 5 mL)

    • Example Calculation:

    • (10,000 µM) × V₁ = (10 µM) × (5 mL)

    • V₁ = (10 µM × 5 mL) / 10,000 µM = 0.005 mL = 5 µL

  • Preparation of Working Solution: Pre-warm your cell culture medium to 37°C. Add the calculated volume (5 µL in the example) of the stock solution to the medium. Immediately mix well by gently pipetting or swirling to prevent the compound from precipitating out of solution.

  • Application to Cells: Remove the old medium from your cells and replace it with the medium containing the compound.

Section 5: Essential Quality Control: The Vehicle Control

Trustworthiness in research is non-negotiable. Because the solvent (DMSO) can have its own effects on cellular processes, every experiment must include a vehicle control.[2]

  • Protocol: Prepare a control culture that is treated with the exact same volume of pure DMSO as the experimental cultures receiving the drug.

  • Example: If you added 5 µL of the 10 mM drug stock to 5 mL of medium, your vehicle control would be 5 mL of medium containing 5 µL of pure, sterile DMSO.

  • Purpose: This allows you to differentiate the biological effects of N-(2,5-dichlorophenyl)-2-hydroxybenzamide from any non-specific effects of the solvent, ensuring that your results are valid and correctly attributed to the compound of interest.

References

  • G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture? Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Pharmaceutical Technology. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Retrieved from [Link]

  • Cell x Image Lab. (n.d.). Basic Process in Cell Culture in General | Basic knowledge. Retrieved from [Link]

  • Protocol Online. (2005, August 22). Silly question: is DMSO sterile by itself, to add it to cells? Retrieved from [Link]

  • Chemsrc. (2025, August 24). 1,2,4,5-Cyclohexanetetracarboxylic Acid | CAS#:15383-49-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Culture Protocols and Notes. Retrieved from [Link]

  • LookChem. (n.d.). 1,2,4,5-Cyclohexanetetracarboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-(2,5-dichlorophenyl)-. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Protocol for generation and drug treatment of individualized patient-derived organoids. (n.d.). Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2,5-dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dichlorphenamide? Retrieved from [Link]

Sources

Method

Application Note and Protocols for the Purification and Recrystallization of N-(2,5-dichlorophenyl)-2-hydroxybenzamide (Niclosamide)

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed framework for the purification and recrystallization of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for the purification and recrystallization of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a compound commonly known as Niclosamide. The purity of active pharmaceutical ingredients (APIs) like Niclosamide is of paramount importance in research and drug development to ensure accurate and reproducible results. This document outlines the underlying principles of recrystallization, offers step-by-step protocols for various solvent systems, and provides expert insights into troubleshooting common challenges. The methodologies described herein are designed to yield high-purity Niclosamide suitable for a wide range of downstream applications.

Introduction: The Criticality of Purity for N-(2,5-dichlorophenyl)-2-hydroxybenzamide

N-(2,5-dichlorophenyl)-2-hydroxybenzamide (Niclosamide) is a salicylanilide derivative with a well-established history as an anthelmintic agent. In recent years, its potential as a broad-spectrum antiviral, anticancer, and antibacterial agent has garnered significant interest within the scientific community. As with any bioactive compound, the reliability and reproducibility of experimental data are intrinsically linked to the purity of the starting material.

Impurities, which can arise from the synthetic route or degradation, may have their own biological activities, leading to confounding results and misinterpretation of data. Furthermore, the solid-state properties of Niclosamide, such as its crystalline form (polymorphism), can significantly influence its solubility and bioavailability. Therefore, a robust purification strategy is not merely a preliminary step but a critical component of rigorous scientific investigation. This guide provides the necessary protocols to achieve high-purity, crystalline Niclosamide.

Foundational Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The process leverages differences in solubility between the compound of interest and any impurities present. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be sparingly soluble at high temperatures (allowing for their removal via hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor upon cooling).

The selection of an appropriate solvent system is the most critical variable in developing a successful recrystallization protocol. Factors to consider include the polarity of the solute and solvent, boiling point of the solvent, and its reactivity with the solute. For N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a compound with moderate polarity, solvents such as ethanol, acetone, and acetonitrile have proven effective.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for N-(2,5-dichlorophenyl)-2-hydroxybenzamide and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Hazardous Properties: N-(2,5-dichlorophenyl)-2-hydroxybenzamide may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. In case of contact, wash the affected area thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols for Recrystallization

The following protocols provide step-by-step instructions for the recrystallization of N-(2,5-dichlorophenyl)-2-hydroxybenzamide using different solvent systems. The choice of solvent may depend on the nature of the impurities present in the crude material.

Protocol 1: Recrystallization from Ethanol

Ethanol is a commonly used solvent for the recrystallization of moderately polar organic compounds.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude N-(2,5-dichlorophenyl)-2-hydroxybenzamide. To this, add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of N-(2,5-dichlorophenyl)-2-hydroxybenzamide (approximately 228-230°C) to remove any residual solvent.

Protocol 2: Recrystallization from Acetone

Acetone is another effective solvent for the recrystallization of Niclosamide.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude N-(2,5-dichlorophenyl)-2-hydroxybenzamide in a minimal amount of acetone with gentle warming and stirring.

  • Solvent Evaporation: Gently warm the solution to evaporate approximately 50% of the solvent. This will increase the concentration of the compound and promote crystallization upon cooling.

  • Cooling and Crystallization: Allow the solution to cool to room temperature while stirring.

  • Isolation and Drying: Filter the resulting crystals and dry them thoroughly.

Protocol 3: Recrystallization from Acetonitrile

Acetonitrile can also be utilized for the recrystallization of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, yielding needle-like crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve approximately 60 mg of the crude compound in 20 mL of acetonitrile in a hot water bath with stirring.

  • Crystallization: Upon cooling to room temperature, transfer the solution to glass vials. Crystals should appear readily.

  • Isolation and Drying: Collect the crystals by filtration and dry them appropriately.

Workflow Visualization

The following diagram illustrates the general workflow for the purification and recrystallization of N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Purification_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude N-(2,5-dichlorophenyl)-2-hydroxybenzamide B Add Minimal Hot Solvent (e.g., Ethanol, Acetone, Acetonitrile) A->B C Optional: Add Activated Charcoal B->C E Slow Cooling to Room Temperature B->E D Hot Filtration (if charcoal used) C->D D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J High-Purity Crystalline Product I->J

Caption: A generalized workflow for the purification of N-(2,5-dichlorophenyl)-2-hydroxybenzamide by recrystallization.

Quantitative Data and Purity Assessment

The success of the recrystallization should be validated by appropriate analytical techniques.

ParameterRecommended SolventsExpected YieldPurity Analysis Methods
Value Ethanol, Acetone, AcetonitrileHighly dependent on the purity of the crude material and the specific protocol used.Melting Point Analysis, HPLC, UV-Vis Spectrophotometry, NMR Spectroscopy

Expert Insights on Purity Assessment:

  • Melting Point: A sharp melting point range close to the literature value (228-230°C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

  • HPLC: High-Performance Liquid Chromatography is a powerful technique for quantifying the purity of the compound and detecting any residual impurities.

  • UV-Vis Spectrophotometry: This method can be used for the quantitative determination of Niclosamide in various media and has been validated for accuracy, precision, and linearity.

  • NMR Spectroscopy: Proton and Carbon-13 NMR can confirm the chemical structure of the purified compound and identify any structural impurities.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Product does not crystallize - Solution is not saturated.- Presence of significant impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure compound.
Oily precipitate forms instead of crystals - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Re-heat the solution and add more solvent. Allow to cool more slowly.- Consider using a different solvent system with a lower boiling point.
Low recovery of purified product - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Crystals are significantly soluble in the cold washing solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-warmed before hot filtration.- Use a minimal amount of ice-cold solvent for washing and ensure it is as cold as possible.
Colored product obtained after recrystallization - Colored impurities are co-crystallizing with the product.- Use activated charcoal during the recrystallization process to adsorb colored impurities.

Conclusion

The purification of N-(2,5-dichlorophenyl)-2-hydroxybenzamide by recrystallization is a fundamental yet critical step for ensuring the quality and reliability of research and development activities. By understanding the principles of solvent selection and crystallization, and by following the detailed protocols and troubleshooting guidance provided in this application note, researchers can consistently obtain high-purity Niclosamide. The use of appropriate analytical techniques to verify purity is essential for validating the success of the purification process and for generating high-quality, reproducible scientific data.

References

  • The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penet
Application

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathway of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

Abstract This application note provides a detailed guide to the characterization of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds, using electrospray ionization tandem mass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the characterization of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). A comprehensive fragmentation pathway is proposed, supported by mechanistic explanations relevant to the compound's structure. This guide is intended for researchers in analytical chemistry, pharmacology, and drug development, offering a robust protocol for the structural elucidation of this and related molecules. We will detail the primary cleavage sites, the rationale behind the observed product ions, and provide a step-by-step protocol for data acquisition and interpretation.

Introduction

N-(2,5-dichlorophenyl)-2-hydroxybenzamide belongs to the salicylanilide family, a scaffold known for a wide range of biological activities. Accurate structural confirmation and identification of such compounds in various matrices are critical for metabolism, impurity profiling, and quality control in drug development. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion.[1]

The fragmentation pattern of a molecule in a mass spectrometer is a reproducible fingerprint dictated by its chemical structure. The presence of labile bonds, such as the amide linkage, and functional groups capable of inducing rearrangements, like the ortho-hydroxyl group, are key determinants of the fragmentation pathways.[2][3] For N-(2,5-dichlorophenyl)-2-hydroxybenzamide, the two chlorine atoms also provide a distinct isotopic signature that aids in the confident identification of chlorine-containing fragments. This document serves as a practical guide to understanding and predicting the ESI-MS/MS fragmentation of this specific molecule.

Scientific Rationale and Experimental Design

The experimental design is centered on isolating the protonated molecule, [M+H]⁺, and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum. The choice of ESI in positive ion mode is based on the presence of the amide group, which is readily protonated to form a stable precursor ion for MS/MS analysis.

Key Structural Features Influencing Fragmentation
  • Amide Bond: The amide C-N bond is the most probable site of initial cleavage, a common fragmentation pathway for amides and peptides. This cleavage can occur in two ways, leading to either a benzoyl-type cation or an aniline-type cation.

  • Ortho-Hydroxyl Group: The hydroxyl group on the salicylic acid moiety is positioned to interact with the amide group. Such ortho-substituents can facilitate characteristic neutral losses, such as the elimination of water (H₂O), through cyclization or rearrangement mechanisms.

  • Dichlorinated Phenyl Ring: The two chlorine atoms on the aniline moiety create a characteristic isotopic pattern for the precursor ion and any fragment containing this ring system. The expected isotopic ratio for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) is approximately 100:65:10, which is a powerful diagnostic tool.

Experimental Protocol

Sample Preparation
  • Prepare a stock solution of N-(2,5-dichlorophenyl)-2-hydroxybenzamide at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility with the ESI source. The addition of formic acid promotes protonation.

Mass Spectrometry Parameters
  • Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI Positive.

  • Infusion Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Full Scan (MS1) Range: m/z 100-500.

  • Product Ion Scan (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (calculated m/z 282.0089 for C₁₃H₁₀Cl₂NO₂⁺).

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-40 eV to observe the evolution of fragment ions and to generate a comprehensive product ion spectrum.

Results and Discussion: The Fragmentation Pathway

The protonated molecule of N-(2,5-dichlorophenyl)-2-hydroxybenzamide ([M+H]⁺) has a calculated monoisotopic m/z of 282.0089. Upon CID, it undergoes fragmentation through several key pathways as detailed below.

Proposed Fragmentation Scheme

The fragmentation begins with the protonated parent molecule and proceeds through cleavage of the amide bond and other characteristic losses.

Fragmentation_Pathway parent N-(2,5-dichlorophenyl)-2-hydroxybenzamide[M+H]⁺m/z 282.0 frag1 2-Hydroxybenzoyl Cation[C₇H₅O₂]⁺m/z 121.0 parent->frag1 Amide Cleavage (Path A) frag2 2,5-Dichloroanilinium Ion[C₆H₆Cl₂N]⁺m/z 162.0 parent->frag2 Amide Cleavage (Path B) frag3 Loss of CO[C₆H₅O]⁺m/z 93.0 frag1->frag3 -CO

Sources

Method

Introduction: The Formulation Challenge of Halogenated Salicylanilides

Application Note: In Vivo Dosing Vehicles and Formulation Protocols for N-(2,5-dichlorophenyl)-2-hydroxybenzamide N-(2,5-dichlorophenyl)-2-hydroxybenzamide belongs to the salicylanilide class of compounds—a structural fa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Vehicles and Formulation Protocols for N-(2,5-dichlorophenyl)-2-hydroxybenzamide

N-(2,5-dichlorophenyl)-2-hydroxybenzamide belongs to the salicylanilide class of compounds—a structural family characterized by a highly stable crystal lattice, extreme lipophilicity (LogP > 4.0), and notoriously poor aqueous solubility (< 1 µg/mL). While structurally related halogenated salicylanilides (such as niclosamide and oxyclozanide) have demonstrated profound efficacy as uncouplers of oxidative phosphorylation, STAT3 inhibitors, and broad-spectrum antimicrobial agents [1], their translation into in vivo efficacy models is frequently bottlenecked by inadequate systemic exposure.

When administered in vivo, poorly formulated salicylanilides suffer from erratic gastrointestinal absorption, rapid precipitation upon intravenous injection, and high plasma protein binding (>98%). To achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiles, researchers must employ rationally designed dosing vehicles that maintain the active pharmaceutical ingredient (API) in a state of metastable supersaturation or stable suspension.

This application note provides field-proven, self-validating protocols for formulating N-(2,5-dichlorophenyl)-2-hydroxybenzamide for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration, detailing the causality behind each excipient choice.

Physicochemical Profiling & Vehicle Selection

The selection of a dosing vehicle must balance API solubilization with physiological tolerability. For a highly hydrophobic compound like N-(2,5-dichlorophenyl)-2-hydroxybenzamide, an effective solution formulation typically requires a ternary or quaternary co-solvent system.

The Causality of Excipient Selection:

  • Dimethyl Sulfoxide (DMSO): Acts as the primary solubilizer. Its high polarity disrupts the strong intermolecular hydrogen bonding and π-π stacking inherent to the halogenated salicylanilide crystal lattice. Crucial limitation: Must be kept ≤10% (ideally 5%) to prevent localized tissue necrosis or hemolysis.

  • Polyethylene Glycol (PEG-300 or PEG-400): Acts as a cosolvent by lowering the dielectric constant of the aqueous phase, creating a favorable thermodynamic environment for the lipophilic API.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant. When the formulation is injected into the aqueous environment of the bloodstream or gastrointestinal tract, Tween 80 adsorbs to the surface of any nucleating API particles, sterically hindering crystal growth (Ostwald ripening) and preventing catastrophic precipitation[2].

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Forms a reversible inclusion complex with the hydrophobic 2,5-dichlorophenyl moiety, shielding it from water and dramatically increasing apparent solubility without the use of harsh organic solvents [3].

Table 1: Quantitative Comparison of Standard In Vivo Dosing Vehicles
RouteRecommended Vehicle CompositionMax API Conc. (mg/mL)Tolerability / Notes
IV / IP 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline2.0 - 5.0Excellent for systemic PK. Must be injected slowly (IV) to prevent precipitation.
IV / IP 10% to 20% HP-β-CD in Saline1.0 - 3.0Lowest toxicity. Requires overnight complexation. Ideal for sensitive PD models.
PO 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80Up to 50.0 (Suspension)High capacity for efficacy studies. Yields prolonged absorption phase (Tmax).
PO 5% Ethanol + 60% PEG-300 + 35% Water [4]10.0 - 20.0True solution for PO. Maximizes Cmax and absolute bioavailability.

Step-by-Step Experimental Protocols

Protocol A: Solution Formulation for IV/IP Administration (DMSO/PEG/Tween System)

This protocol utilizes a sequential addition method. Deviating from the order of addition will result in immediate API precipitation.

  • Primary Solubilization: Weigh the required amount of N-(2,5-dichlorophenyl)-2-hydroxybenzamide powder into a sterile glass vial. Add 5% (v/v) DMSO . Vortex vigorously for 1-2 minutes until a completely clear solution is achieved. Self-Validation Check: Hold against a light source; no micro-crystals should be visible.

  • Cosolvent Addition: Add 40% (v/v) PEG-400 to the DMSO-API solution. Vortex for 1 minute. If the solution becomes slightly cloudy, sonicate in a water bath at 37°C for 5 minutes until clear.

  • Surfactant Stabilization: Add 5% (v/v) Tween 80 . Vortex thoroughly. The mixture will be viscous. Ensure complete homogeneity before proceeding to the next step.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer. While stirring at medium speed, add 50% (v/v) sterile Saline (0.9% NaCl) dropwise (approx. 1 drop per second). Rapid addition of water will cause localized supersaturation and irreversible precipitation.

  • Sterilization: Filter the final formulation through a 0.22 µm PTFE or PVDF syringe filter. (Do not use nylon filters, as they may bind highly lipophilic drugs).

FormulationWorkflow A API (Solid) N-(2,5-dichlorophenyl)- 2-hydroxybenzamide B Primary Solubilization (5% DMSO) A->B Dissolve completely C Cosolvent Addition (40% PEG-400) B->C Vortex & Heat (37°C) D Surfactant Stabilization (5% Tween 80) C->D Mix thoroughly E Aqueous Dilution (50% Saline/Water) D->E Dropwise addition F In Vivo Administration (IV / IP) E->F Filter sterilize (0.22 µm)

Caption: Workflow for formulating lipophilic salicylanilides into a stable solution for IV/IP administration.

Protocol B: Suspension Formulation for Oral (PO) Gavage

For high-dose efficacy studies where solution limits are exceeded, a homogenous suspension is required.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) sodium carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in distilled water. Stir overnight to ensure complete polymer hydration.

  • API Wetting: Weigh the API into a mortar. Add a few drops of the vehicle to "wet" the hydrophobic powder, grinding with a pestle to form a smooth, lump-free paste.

  • Volume Expansion: Gradually add the remaining vehicle while continuously triturating.

  • Homogenization: Transfer to a vial and sonicate for 10 minutes. Vortex immediately prior to drawing into the gavage syringe to ensure dose uniformity.

Pharmacokinetic Workflow & Downstream Signaling Impact

Systemic exposure of salicylanilides is tightly correlated with their ability to engage intracellular targets. In oncology and inflammatory models, properly formulated salicylanilides act as potent inhibitors of the STAT3 signaling pathway[5].

When N-(2,5-dichlorophenyl)-2-hydroxybenzamide is successfully delivered into systemic circulation without precipitating, it partitions across the cell membrane. Intracellularly, it dose-dependently suppresses the phosphorylation of STAT3 at Tyrosine 705, thereby preventing its nuclear translocation and the subsequent transcription of anti-apoptotic genes (e.g., c-Myc, Cyclin D1).

MOA Vehicle Optimized Vehicle Delivery API N-(2,5-dichlorophenyl)- 2-hydroxybenzamide Vehicle->API Enhances Systemic Bioavailability STAT3 STAT3 Phosphorylation (Tyr705) API->STAT3 Inhibits Translocation Nuclear Translocation STAT3->Translocation Blocked Transcription Target Gene Transcription (c-Myc, Cyclin D1) Translocation->Transcription Downregulated Apoptosis Tumor Cell Apoptosis / Growth Arrest Transcription->Apoptosis Induces

Caption: Pharmacodynamic impact of optimized systemic delivery on STAT3 signaling and tumor apoptosis.

Troubleshooting & Quality Control

  • Issue: Immediate precipitation upon addition of saline (Protocol A).

    • Cause: Saline was added too rapidly, or the API concentration exceeds the thermodynamic solubility limit of the cosolvent mixture.

    • Solution: Discard and restart. Ensure dropwise addition under continuous stirring. If precipitation persists, reduce the target API concentration by 20%.

  • Issue: Erratic PK profiles or high inter-subject variability following PO dosing (Protocol B).

    • Cause: API settling in the syringe prior to gavage.

    • Solution: Include a magnetic stir bar in the suspension vial and keep it stirring on the bench. Draw the dose into the syringe and administer to the animal within 15 seconds.

  • Issue: Acute toxicity or vocalization immediately post-IV injection.

    • Cause: Vehicle toxicity (DMSO concentration too high) or micro-embolism from sub-visible precipitates.

    • Solution: Ensure DMSO is strictly ≤10%. Verify the formulation was passed through a 0.22 µm filter. Administer IV injections slowly (over 30-60 seconds) to allow for rapid hemodilution.

References

  • Rajamuthiah R, Fuchs BB, Conery AL, et al. Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLoS One. 2015;10(4):e0124595. URL:[Link]

  • Jara MO, Warnken ZN, Williams RO III. Amorphous solid dispersions and the contribution of nanoparticles to in vitro dissolution and in vivo testing: niclosamide as a case study. Pharmaceutics. 2021;13(1):97. URL:[Link]

  • Chen W, et al. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. International Journal of Nanomedicine. 2021;16:6993-7016. URL:[Link]

  • Fan X, et al. A Niclosamide Prodrug SSL-0024 with Enhanced Bioavailability Suppresses Hepatocellular Carcinoma via Multi-Pathway Signaling Inhibition. bioRxiv. 2024. URL:[Link]

  • Liu C, et al. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Clinical Cancer Research. 2016;22(14):3458-3466. URL:[Link]

Application

Application Note: Multiplexed High-Throughput Assay Development for STAT3 Inhibition and Mitochondrial Uncoupling Using N-(2,5-dichlorophenyl)-2-hydroxybenzamide

Target Audience: Researchers, Assay Development Scientists, and Oncology Drug Discovery Professionals. Introduction & Mechanistic Rationale Salicylanilides, characterized by their generic core structure such as N-(2,5-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Oncology Drug Discovery Professionals.

Introduction & Mechanistic Rationale

Salicylanilides, characterized by their generic core structure such as N-(2,5-dichlorophenyl)-2-hydroxybenzamide , represent a privileged chemical scaffold in modern drug discovery. Originally utilized in veterinary medicine as anthelmintics, these halogenated compounds have recently emerged as highly potent candidates for oncology drug repurposing ()[1].

The pharmacological efficacy of this compound class is driven by a dual mechanism of action:

  • STAT3 Pathway Inhibition: Salicylanilides directly inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) by suppressing Tyr705 phosphorylation and blocking its nuclear translocation. This disrupts the transcription of downstream oncogenes responsible for cell survival and proliferation (). Recent structure-guided studies indicate that these derivatives can act as direct STAT3 DNA-binding domain (DBD) inhibitors ()[2].

  • Mitochondrial Uncoupling: The weakly acidic hydroxyl group and lipophilic aromatic rings allow the compound to act as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the mitochondrial membrane potential (ΔΨm) and uncoupling oxidative phosphorylation ()[1].

The Causality of Multiplexing (Avoiding False Positives)

A critical challenge in High-Throughput Screening (HTS) for STAT3 inhibitors is the high rate of false positives caused by cytotoxicity. Compounds that act as severe mitochondrial uncouplers rapidly deplete cellular ATP. This energy collapse globally halts protein translation, which artificially suppresses the expression of reporter proteins (like luciferase) in cell-based assays.

To distinguish between genuine STAT3 pathway inhibition and non-specific transcriptional suppression secondary to mitochondrial toxicity, we have designed a multiplexed HTS workflow . This protocol utilizes N-(2,5-dichlorophenyl)-2-hydroxybenzamide as a reference probe to simultaneously quantify ΔΨm disruption and STAT3 inhibition in a single microplate well.

Assay Design & Self-Validating Controls

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system using built-in pharmacological controls for every plate.

  • Cell Model: DU145 human prostate cancer cells.

    • Causality: DU145 cells exhibit constitutively active STAT3, eliminating the need for exogenous cytokine (e.g., IL-6) stimulation. This streamlines the HTS workflow and minimizes well-to-well variability ().

  • Primary Readout (Mitochondrial Health): JC-1 Ratiometric Dye.

    • Causality: JC-1 is a lipophilic, cationic dye. In healthy cells, it forms red-fluorescent J-aggregates (Ex 535 nm / Em 595 nm). Upon uncoupling, the membrane depolarizes, and JC-1 reverts to green-fluorescent monomers (Ex 485 nm / Em 535 nm). The ratiometric readout (Red/Green) normalizes for cell number variations, making it highly robust for HTS ()[3].

  • Secondary Readout (STAT3 Activity): Firefly Luciferase (STAT3-Luc).

  • Self-Validating Controls:

    • Vehicle: 0.5% DMSO (Establishes baseline ΔΨm and maximum STAT3 luminescence).

    • Uncoupling Positive Control: 10 µM FCCP (Forces maximum JC-1 green monomer shift, validating the mitochondrial assay's dynamic range) ()[4].

    • STAT3 Positive Control: 5 µM Niclosamide (Establishes the benchmark for STAT3 inhibition) ().

Step-by-Step Experimental Protocol

Phase 1: Cell Seeding and Compound Treatment
  • Cell Preparation: Harvest DU145 cells stably expressing the STAT3-Luc reporter. Resuspend in phenol red-free RPMI-1640 supplemented with 10% FBS. (Note: Phenol red is omitted to prevent optical quenching during fluorescence readouts).

  • Seeding: Dispense 10,000 cells/well into a 384-well black, clear-bottom microplate in a volume of 20 µL/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Using an acoustic liquid handler, transfer N-(2,5-dichlorophenyl)-2-hydroxybenzamide (10 mM DMSO stock) to achieve a final concentration gradient (0.1 µM to 50 µM). Include FCCP and Niclosamide control wells. Maintain final DMSO concentration at ≤0.5%. Incubate for 12 hours.

Phase 2: JC-1 Ratiometric Assay
  • Dye Preparation: Dilute JC-1 stock (200 µM in DMSO) to a 2 µM working solution in pre-warmed assay buffer ()[3].

  • Staining: Add 10 µL of the JC-1 working solution directly to the culture media in each well (final volume 30 µL). Incubate for 30 minutes at 37°C in the dark.

  • Washing: Gently aspirate media and wash twice with 30 µL/well of 1X PBS to remove extracellular dye (which contributes to high background noise). Add 20 µL of fresh PBS for reading.

  • Fluorescence Measurement: Read the plate using a multimode microplate reader.

    • Channel 1 (Monomers): Ex 485 nm / Em 535 nm (Green)

    • Channel 2 (J-Aggregates): Ex 535 nm / Em 595 nm (Red)

    • Analysis: Calculate the Red/Green fluorescence ratio. A decreasing ratio indicates mitochondrial uncoupling.

Phase 3: STAT3 Luciferase Reporter Assay
  • Lysis & Substrate Addition: To the exact same wells, add 20 µL of a homogeneous luminescence reagent (e.g., Bright-Glo™). The detergent lyses the cells, releasing luciferase to react with luciferin.

  • Incubation: Shake the plate at 500 RPM for 2 minutes, then incubate at room temperature for 5 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record broadband luminescence (integration time: 0.5 seconds/well).

Data Presentation & Quality Control

Quantitative Assay Parameters

The following table summarizes the expected statistical validation metrics when using N-(2,5-dichlorophenyl)-2-hydroxybenzamide as a reference compound in this multiplexed system.

Assay ParameterJC-1 Ratiometric ReadoutSTAT3-Luciferase Readout
Target Mechanism Mitochondrial Uncoupling (ΔΨm)STAT3 Transcriptional Activity
Dynamic Range (S/B) 5.2 - 6.8 fold (Red/Green Shift)15 - 25 fold
HTS Robustness (Z'-Factor) > 0.65> 0.75
Probe IC₅₀ / EC₅₀ ~ 1.2 µM~ 0.8 µM
Readout Format Fluorescence (Ex 485/535, Em 535/595)Luminescence (Broadband)
Interference Risk Auto-fluorescent library compoundsATP-depletion (Cytotoxicity artifact)
Workflow & Mechanistic Visualization

G Compound N-(2,5-dichlorophenyl)- 2-hydroxybenzamide Mito Mitochondrial Membrane (Proton Gradient) Compound->Mito Protonophore Activity STAT3 STAT3 Protein (SH2 / DNA Binding Domain) Compound->STAT3 Direct Binding / Indirect Inhibition Uncoupling Membrane Depolarization (ΔΨm ↓) Mito->Uncoupling Induces Inhibition Inhibition of p-Tyr705 & Nuclear Translocation STAT3->Inhibition Induces JC1 JC-1 Ratiometric Assay (Red/Green Shift) Uncoupling->JC1 Quantified by Luciferase STAT3-Luciferase Reporter Assay Uncoupling->Luciferase ATP Depletion (False Positive Risk) Inhibition->Luciferase Quantified by

Figure 1: Multiplexed HTS workflow mapping dual effects of the salicylanilide probe.

References

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters (via NIH PMC). URL:[Link]

  • Salicylanilides and Their Anticancer Properties. Molecules (via NIH PMC). URL:[Link]

  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. ChemRxiv. URL:[Link]

  • JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(2,5-dichlorophenyl)-2-hydroxybenzamide Solubility in Aqueous Media

Welcome to the technical support center for N-(2,5-dichlorophenyl)-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2,5-dichlorophenyl)-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve consistent, reliable results in your experiments.

Understanding the Challenge: Physicochemical Properties

N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a compound with a benzamide structure, presents significant solubility challenges in aqueous media due to its chemical properties. While specific experimental data for this exact compound is limited in publicly available literature, we can infer its behavior based on structurally similar compounds like Niclosamide.

Key physicochemical parameters that contribute to its low aqueous solubility include:

PropertyEstimated Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~282.12 g/mol [1]Higher molecular weight can negatively impact solubility.
logP (Octanol-Water Partition Coefficient) Estimated to be high, similar to related structures.[2]A high logP indicates a preference for lipidic (non-aqueous) environments, signifying low water solubility.
pKa (Acid Dissociation Constant) The hydroxyl (-OH) and amide (-NH) groups suggest potential for ionization, but the overall molecule is weakly acidic.Ionization state is pH-dependent, offering a key strategy for solubility manipulation.
Crystalline Structure Likely a crystalline solid at room temperature.[3]The energy required to break the crystal lattice can be a barrier to dissolution. Amorphous forms are generally more soluble.[4]

N-(2,5-dichlorophenyl)-2-hydroxybenzamide is structurally related to Niclosamide, which is known to be practically insoluble in water.[5] This inherent hydrophobicity is the primary reason researchers often face difficulties in preparing aqueous solutions for various assays and formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(2,5-dichlorophenyl)-2-hydroxybenzamide not dissolving in water or buffer?

A1: The fundamental reason is the compound's hydrophobic nature, as indicated by its chemical structure. The dichlorophenyl and benzamide moieties contribute to a high degree of lipophilicity, making it energetically unfavorable for the molecule to interact with polar water molecules. Simply adding the solid to water or a neutral buffer will likely result in a suspension of undissolved particles.

Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What's happening?

A2: Heating increases the kinetic energy of the system, which can temporarily increase the solubility of some compounds. However, for highly insoluble substances like this one, the solution is likely supersaturated at the elevated temperature. As the solution cools, the solubility limit decreases, and the excess compound crashes out of the solution, often in an uncontrolled manner, which can lead to the formation of different crystalline forms (polymorphs) with potentially altered properties.

Q3: Can I use DMSO to dissolve the compound first and then dilute it into my aqueous buffer?

A3: This is a very common and often successful strategy.[3] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can effectively dissolve many poorly soluble compounds.[6] However, the key is the final concentration of DMSO in your aqueous medium. If the final DMSO concentration is too high, it may interfere with your biological assay. Conversely, if you dilute the DMSO stock too much into the aqueous buffer, the compound may precipitate out as the solvent environment becomes predominantly aqueous. It is crucial to determine the optimal final DMSO concentration that keeps the compound in solution without affecting the experiment.

Q4: Are there other organic solvents I can use as a first step?

A4: Yes, besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol (PG), and polyethylene glycol (PEG) are frequently used as co-solvents to enhance the solubility of poorly soluble drugs.[6][7][8] The choice of co-solvent can depend on the specific requirements of your experiment, including toxicity and compatibility with other components.

Q5: How does pH affect the solubility of this compound?

A5: The N-(2,5-dichlorophenyl)-2-hydroxybenzamide molecule contains a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the aqueous medium (making it more basic), you can deprotonate this hydroxyl group, forming a phenolate salt. This ionized form is generally more water-soluble than the neutral molecule.[9][10] Therefore, adjusting the pH to a value above the pKa of the hydroxyl group can significantly enhance solubility. However, it's important to ensure that the required pH is compatible with the stability of the compound and the conditions of your experiment.

Troubleshooting Guides: Step-by-Step Protocols

Here we present several strategies to address the solubility issues of N-(2,5-dichlorophenyl)-2-hydroxybenzamide. The choice of method will depend on the final application and the required concentration.

Strategy 1: pH Adjustment

This technique is often the first to be explored for ionizable compounds.[9][]

Theory: By increasing the pH of the solution, the weakly acidic hydroxyl group on the 2-hydroxybenzamide portion of the molecule can be deprotonated. The resulting charged species is more polar and thus more soluble in aqueous media.

Protocol:

  • Preparation of a Basic Buffer: Prepare a buffer solution with a pH in the range of 8-10. Common choices include phosphate or borate buffers. Ensure the buffer components do not interact with your compound.

  • Initial Dispersion: Disperse a known amount of N-(2,5-dichlorophenyl)-2-hydroxybenzamide in a small volume of the basic buffer.

  • Titration (if necessary): While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to the suspension. Monitor the pH and observe for dissolution.

  • Equilibration: Once the compound appears to be dissolved, continue stirring for a period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particulates.

  • Concentration Determination: It is crucial to determine the actual concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Troubleshooting:

  • Precipitation after pH adjustment: The compound may still not be sufficiently soluble even at a higher pH, or the required pH for solubilization might be outside the acceptable range for your experiment.

  • Compound Instability: High pH can sometimes lead to the degradation of the compound. It is advisable to assess the stability of the compound at the solubilizing pH over the duration of your experiment.

Strategy 2: Use of Co-solvents

This is a widely used and effective technique for solubilizing nonpolar drugs for in vitro experiments.[7][12][13]

Theory: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the solvent more "hospitable" to hydrophobic molecules, thereby increasing their solubility.

Protocol:

  • Solvent Selection: Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 400).[6][14]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(2,5-dichlorophenyl)-2-hydroxybenzamide in your chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Serial Dilution: Serially dilute the stock solution into your aqueous experimental medium (e.g., cell culture media, buffer). It is critical to add the stock solution to the aqueous medium and not the other way around, and to vortex or mix immediately after each addition to avoid localized high concentrations that can cause precipitation.

  • Observation: Visually inspect for any signs of precipitation (cloudiness, particulates) at each dilution step.

  • Determine Maximum Tolerable Co-solvent Concentration: Identify the highest concentration of the co-solvent that your experimental system can tolerate without adverse effects (e.g., cell toxicity). The final concentration of the co-solvent should ideally be kept low (often ≤1%).

Troubleshooting:

  • Precipitation upon dilution: This indicates that the aqueous medium cannot support the solubility of the compound at that concentration, even with the co-solvent. You may need to try a different co-solvent, a combination of co-solvents, or accept a lower final concentration of your compound.

  • Co-solvent toxicity/interference: Always run a vehicle control (aqueous medium with the same final concentration of the co-solvent but without the compound) to ensure that the co-solvent itself is not causing any observed effects in your assay.

Strategy 3: Surfactant-based Solubilization

Surfactants can be very effective in solubilizing poorly soluble compounds for various applications.[15][16][17]

Theory: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like N-(2,5-dichlorophenyl)-2-hydroxybenzamide can partition into the hydrophobic core of the micelles, thereby becoming "solubilized" in the bulk aqueous phase.[15]

Protocol:

  • Surfactant Selection: Choose a biocompatible surfactant. Common non-ionic surfactants used in pharmaceutical research include Polysorbate 80 (Tween® 80) and Poloxamer 188 (Pluronic® F-68).[18]

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration above its CMC.

  • Add Compound: Add the N-(2,5-dichlorophenyl)-2-hydroxybenzamide to the surfactant solution.

  • Agitation: Agitate the mixture (e.g., by stirring or sonication) to facilitate the incorporation of the compound into the micelles. This may take some time.

  • Equilibration and Filtration: Allow the solution to equilibrate, and then filter it to remove any undissolved material.

  • Concentration Verification: As with other methods, verify the final concentration of the dissolved compound.

Troubleshooting:

  • Insufficient Solubilization: The chosen surfactant may not be effective for your compound, or the concentration of the surfactant may be too low. You may need to screen different surfactants or use higher concentrations.

  • Surfactant Interference: Surfactants can interfere with certain biological assays or affect cell membranes. A vehicle control is essential.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[19][][21]

Theory: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. Poorly soluble guest molecules can be encapsulated within this hydrophobic cavity, forming a water-soluble host-guest complex.[19][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[23]

Protocol:

  • Cyclodextrin Selection: HP-β-CD is a good starting point for many applications.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin. The concentration can be varied to determine the optimal ratio of cyclodextrin to the compound.

  • Complexation: Add N-(2,5-dichlorophenyl)-2-hydroxybenzamide to the cyclodextrin solution.

  • Mixing: Stir or sonicate the mixture for an extended period (several hours to overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Filtration and Concentration Measurement: Filter the solution to remove any un-complexed, undissolved compound and determine the concentration of the solubilized compound.

Troubleshooting:

  • Limited Solubility Enhancement: The size of the cyclodextrin cavity may not be optimal for your molecule, or the binding affinity may be low. You might need to try other types of cyclodextrins (e.g., α-CD, γ-CD, or other derivatives).[]

  • Competition: Components in your experimental medium could potentially compete with your compound for the cyclodextrin cavity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the solubility of N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Caption: Decision-making workflow for solubilizing N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Increases solubility by ionizing the molecule.[]Simple, cost-effective.[]Only for ionizable compounds; potential for compound instability at extreme pH.
Co-solvents Reduces solvent polarity.[24]Effective for many compounds, easy to prepare.[7]Potential for co-solvent toxicity or interference in assays; risk of precipitation upon dilution.
Surfactants Encapsulation in micelles.[15]High solubilizing capacity for very hydrophobic compounds.Potential for interference with biological membranes and assays.
Cyclodextrins Formation of water-soluble inclusion complexes.[19]Generally low toxicity, can improve stability.[21]Specificity between host and guest molecule; can be more expensive.

By systematically applying these troubleshooting strategies and understanding the underlying principles, researchers can overcome the solubility challenges posed by N-(2,5-dichlorophenyl)-2-hydroxybenzamide and proceed with their experiments with greater confidence and reproducibility.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • The Role of Surfactants in Compounded Preparation. THE PCCA BLOG.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • What Are Surfactants? Uses, Benefits, and Safety. Musim Mas.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Solubility enhancement techniques: A comprehensive review.
  • Niclosamide (ethanolamine salt) - PRODUCT INFORMATION.
  • Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. PMC.
  • Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
  • Niclosamide. Sigma-Aldrich.
  • Cosolvent and Complexation Systems. Pharma Excipients.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.
  • Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Pharmaceutics and Pharmacology | Oxford Academic.
  • Niclosamide CAS#: 50-65-7. ChemicalBook.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Solubility Guidelines for Peptides. Sigma-Aldrich.
  • PH adjustment: Significance and symbolism.
  • Benzamide, N-(2,5-dichlorophenyl)-. PubChem.
  • 3,5-dichloro-n-(3,4-dichlorophenyl)-2-hydroxy-benzamid. ChemBK.
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • N-(2,5-dichlorophenyl)-2-ethoxybenzamide | 314023-59-1. Sigma-Aldrich.
  • Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. NIST WebBook.
  • 2,5-DICHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE. precisionFDA.
  • Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide. Benchchem.
  • Benzamide, n-(2,5-dichlorophenyl)- (C13H9Cl2NO). PubChemLite.
  • 2-HYDROXYBENZAMIDE. CAMEO Chemicals - NOAA.

Sources

Optimization

Technical Support Center: Stability of N-(2,5-dichlorophenyl)-2-hydroxybenzamide (Niclosamide) in DMSO Solutions

Welcome to the technical support center for handling N-(2,5-dichlorophenyl)-2-hydroxybenzamide, commonly known as Niclosamide, in dimethyl sulfoxide (DMSO) solutions. This guide is designed for researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling N-(2,5-dichlorophenyl)-2-hydroxybenzamide, commonly known as Niclosamide, in dimethyl sulfoxide (DMSO) solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity and reproducibility of your research by addressing common stability challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of N-(2,5-dichlorophenyl)-2-hydroxybenzamide in DMSO.

Q1: I've noticed a yellow discoloration and a loss of potency in my DMSO stock solution. What is causing this degradation?

The observed degradation is likely due to a combination of two primary chemical processes: hydrolysis of the amide bond and oxidation of the phenolic hydroxyl group. N-(2,5-dichlorophenyl)-2-hydroxybenzamide possesses both a salicylanilide structure, which includes a phenolic -OH group, and an amide linkage, making it susceptible to these degradation pathways, especially under suboptimal storage conditions.

DMSO, while an excellent solvent, can contribute to these processes. It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can then act as a nucleophile to hydrolyze the amide bond.[4][5] Additionally, DMSO can act as a mild oxidant or contain impurities that promote the oxidation of the sensitive phenol group, often leading to colored degradation products.[6][7][8]

Q2: What are the primary chemical degradation pathways I should be aware of?

Understanding the potential degradation mechanisms is crucial for developing an effective stabilization strategy. The two main pathways are outlined below:

  • Amide Hydrolysis: This is the cleavage of the amide bond connecting the salicylic acid and dichlorophenylamine moieties. The reaction is catalyzed by the presence of water and can be accelerated by acidic or basic impurities.[5][9] Given that DMSO readily absorbs water, this is a significant risk for long-term storage.[10][11][12]

  • Phenol Oxidation: The hydroxyl group on the benzamide ring is susceptible to oxidation, forming phenoxyl radicals. This process can be initiated by atmospheric oxygen, trace metal impurities, or light exposure.[13][14] Oxidation often results in the formation of quinone-like structures, which are typically colored and can account for the yellowing of solutions. While DMSO itself has been reported to have some antioxidant properties, it can also participate in oxidative reactions under certain conditions.[7][15][16]

cluster_main N-(2,5-dichlorophenyl)-2-hydroxybenzamide in DMSO cluster_pathways Degradation Pathways cluster_factors Contributing Factors cluster_products Degradation Products Compound N-(2,5-dichlorophenyl)-2-hydroxybenzamide (Stable Molecule) Hydrolysis Amide Hydrolysis Compound->Hydrolysis Cleavage of Amide Bond Oxidation Phenol Oxidation Compound->Oxidation H-atom abstraction from -OH group Hydrolysis_Products 2-Hydroxybenzoic Acid + 2,5-Dichloroaniline Hydrolysis->Hydrolysis_Products Oxidation_Products Quinone-like Structures (Colored Impurities) Oxidation->Oxidation_Products Water Water (H₂O) (from hygroscopic DMSO) Water->Hydrolysis Catalyzes Oxygen Oxygen (O₂) Light, Metal Ions Oxygen->Oxidation Initiates

Potential degradation pathways for N-(2,5-dichlorophenyl)-2-hydroxybenzamide in DMSO.
Q3: What are the ideal storage conditions for my stock solutions to ensure maximum stability?

To mitigate degradation, we recommend a multi-faceted approach focusing on controlling temperature, atmosphere, and moisture. Adherence to these conditions is critical for maintaining the integrity of your compound stocks.

ParameterRecommendationRationale
Temperature -20°C or lower (-80°C is preferable)Reduces the rate of chemical reactions, including hydrolysis and oxidation.[17]
Solvent High-purity, anhydrous (<0.1% water) DMSOMinimizes the primary reactant for hydrolysis.
Container Amber glass vials with PTFE-lined screw capsPrevents photodegradation and ensures an inert, tight seal to block moisture and oxygen ingress.[3]
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces atmospheric oxygen, thereby preventing oxidation.[18]
Concentration Prepare high-concentration stocks (e.g., 10-20 mM)Higher concentrations can sometimes improve stability. Dilute to working concentrations immediately before use.[19]
Aliquoting Aliquot into single-use volumesAvoids repeated freeze-thaw cycles and contamination of the master stock.[19]
Q4: How critical is the water content in DMSO?

The water content is highly critical . As a hygroscopic solvent, DMSO can absorb significant amounts of water from the air if not handled properly.[1][2] This moisture is the primary driver for the hydrolysis of the amide bond in N-(2,5-dichlorophenyl)-2-hydroxybenzamide. Studies on compound library stability have consistently shown that water is a more significant factor in compound degradation than oxygen for many structures.[10][11] Therefore, using anhydrous grade DMSO and employing proper handling techniques (e.g., using a dry needle/syringe, minimizing time open to the air) are paramount.

Q5: Should I add an antioxidant to my stock solution?

For compounds with sensitive phenolic groups, adding a radical-scavenging antioxidant can be beneficial.

  • Recommendation: Consider adding Butylated Hydroxytoluene (BHT) at a final concentration of 0.01-0.1%.

  • Mechanism: BHT is a potent antioxidant that can terminate the free-radical chain reactions responsible for the oxidation of the phenol group.[8]

  • Caution: Before adding any substance to your stock, you must validate that it does not interfere with your downstream biological assay. Run a vehicle control containing DMSO and BHT to ensure no off-target effects are observed.

Q6: How many times can I safely freeze-thaw my DMSO stock solution?

Ideally, you should avoid freeze-thaw cycles altogether by preparing single-use aliquots. Each cycle introduces risks:

  • Water Condensation: Temperature cycling can cause moisture to condense inside the vial, increasing the water content.

  • Oxygen Introduction: Opening the vial exposes the solution to fresh atmospheric oxygen.

  • Solubility Issues: Some compounds may have difficulty re-dissolving completely after being frozen, leading to inaccurate concentrations.[20]

While some robust compounds can withstand a limited number of cycles (e.g., 5-10), studies have shown that stability can be compromised.[11][18] For a sensitive compound like this, it is best practice to limit freeze-thaw cycles to an absolute minimum, preferably zero for the master stock.

Troubleshooting Guide

Use this section to diagnose and resolve specific issues you may encounter with your solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Solution has turned yellow or brown. Oxidation of the phenolic hydroxyl group.1. Discard the discolored stock. 2. Prepare a fresh solution using high-purity, anhydrous DMSO. 3. Overlay the new stock solution with argon or nitrogen gas before sealing and freezing.[18] 4. Consider adding an antioxidant like BHT after validating its compatibility with your assay.[8]
Precipitate is visible, especially after thawing. 1. Poor solubility at lower temperatures. 2. Compound has come out of solution during the freeze-thaw cycle. 3. Degradation leading to less soluble products.1. Before use, warm the vial to room temperature and vortex thoroughly to ensure complete re-dissolution.[20] 2. Visually inspect for complete clarity before making dilutions. 3. If precipitation persists, the concentration may be too high for stable storage at that temperature. Consider preparing a slightly lower concentration stock.
Inconsistent or declining activity in biological assays. 1. Chemical degradation of the active compound. 2. Inaccurate concentration due to incomplete re-dissolution or solvent evaporation.1. Discard the old stock and prepare a fresh solution from solid material. This is the most reliable solution. 2. Implement the recommended storage and handling protocols (aliquoting, inert gas, -80°C storage). 3. Perform a stability study (see Protocol 2) to determine the viable lifetime of your solutions under your specific lab conditions.

Detailed Experimental Protocols

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol minimizes exposure to water and oxygen to maximize the long-term stability of N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Materials:

  • N-(2,5-dichlorophenyl)-2-hydroxybenzamide (solid)

  • High-purity, anhydrous DMSO (≤0.1% water) in a sealed bottle

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated balance, appropriate glassware, and syringes/pipettes

  • Source of inert gas (Argon or Nitrogen) with a gentle delivery system

Procedure:

  • Pre-Preparation: Bring the sealed bottle of anhydrous DMSO to room temperature before opening to prevent moisture condensation into the cold solvent.

  • Weighing: Accurately weigh the desired amount of solid compound directly into the amber glass vial.

  • Solvent Addition: Working quickly to minimize air exposure, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. A brief, gentle warming (to 30-37°C) may be used if necessary, but avoid high heat.[17]

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-30 seconds to displace oxygen.

  • Aliquoting: Immediately dispense the master solution into single-use amber vials. Purge the headspace of each aliquot with inert gas before tightly sealing.

  • Storage: Label the aliquots clearly and place them in a -80°C freezer for long-term storage.

  • Usage: When needed, remove a single aliquot, bring it to room temperature, vortex, and use it for the experiment. Discard any unused portion of the thawed aliquot.

Protocol 2: Workflow for Stability Monitoring by LC-MS

This workflow allows you to empirically determine the stability of your compound under your specific storage conditions.

cluster_prep Step 1: Preparation cluster_analysis Step 2: Time-Point Analysis cluster_quant Step 3: Quantification & Decision A Prepare DMSO Stock (as per Protocol 1) B Create 'Time Zero' (T₀) Sample: Dilute stock to analytical conc. A->B C Store Aliquots at Test Conditions (e.g., -20°C, 4°C, RT) A->C G Analyze T₀ and Tₓ samples by LC-MS/UV B->G D At each Time Point (Tₓ) (e.g., 1 wk, 1 mo, 3 mo) E Thaw one aliquot from each storage condition D->E F Prepare Tₓ Sample: Dilute to same analytical conc. E->F F->G H Calculate % Remaining: (Peak Area Tₓ / Peak Area T₀) * 100 G->H I Determine acceptable stability window (e.g., >90% remaining) H->I

Experimental workflow for a time-course stability study.

Methodology:

  • Time Zero (T₀) Sample: Immediately after preparing a fresh stock solution, create a T₀ reference sample by diluting an aliquot to a suitable concentration for LC-MS analysis (e.g., 1-10 µM in a compatible solvent like acetonitrile/water). Analyze this sample immediately.

  • Storage: Store the remaining aliquots under the conditions you wish to test (e.g., -80°C vs -20°C vs 4°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

  • Sample Preparation: Thaw the aliquot, vortex, and prepare a sample for LC-MS analysis using the exact same dilution procedure as for the T₀ sample.

  • LC-MS Analysis: Analyze the samples using a validated LC-MS or HPLC-UV method.[21][22] Monitor the peak area of the parent compound.

  • Data Interpretation: Compare the peak area of the parent compound in the aged samples to the T₀ sample. A decrease in the relative peak area indicates degradation. Setting a threshold (e.g., <10% degradation) allows you to define the maximum acceptable storage duration under each condition.

By implementing these protocols and understanding the chemical principles behind compound stability, you can significantly enhance the quality and reliability of your experimental data.

References

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?Link

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–716. Link

  • Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2309-2318. Link

  • Choi, Y., et al. (2021). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. Molecules, 26(11), 3323. Link

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Link

  • Ramesh, G., et al. (2025). Solvent-driven stability: UV spectroscopy study of phenolic substances. DergiPark. Link

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Link

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?Link

  • ResearchGate. (n.d.). Electron transfer (oxidation) of complexes between bifunctional phenols and DMSO in non-polar surroundings. Link

  • Gaylord Chemical Company. (n.d.). Ester Hydrolysis - Proven DMSO Reactions. gChem. Link

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Link

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. gChem. Link

  • Qi, L., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Chemical Health & Safety, 27(5), 299–308. Link

  • Wilson, I. D., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports, 8(1), 2293. Link

  • Karlin, K. D., et al. (2010). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 132(20), 7003–7017. Link

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Link

  • Lauer, H. A., et al. (1996). Dimethyl Sulfoxide as a Mild Oxidizing Agent for Porous Silicon and Its Effect on Photoluminescence. Inorganic Chemistry, 35(19), 5673–5678. Link

  • Qi, L., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2711–2718. Link

  • Wunch, K., et al. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. Link

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Van Tonder, E. C., et al. (2004). Physical transformation of niclosamide solvates in pharmaceutical suspensions determined by DSC and TG analysis. ResearchGate. Link

  • Jara, M. O., et al. (2022). Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution. Pharmaceutics, 14(12), 2568. Link

  • Cheng, X., et al. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Link

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Link

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. Link

  • ResearchGate. (2015). Can anyone tell me about the solubility of niclosamide?Link

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Link

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. AAPS PharmSciTech, 25(1), 1-17. Link

  • Wsól, V., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(8), 1716. Link

  • Hatton, A. D., & Rellinger, A. N. (2025). A potential photo-protective, antioxidant function for DMSO in marine phytoplankton. bioRxiv. Link

  • Sanmartín-Suárez, C., et al. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Journal of Pharmacological and Toxicological Methods, 63(2), 209–215. Link

  • Fagan, R. J., et al. (2009). Multi-residue determination of phenolic and salicylanilide anthelmintics and related compounds in bovine kidney by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(46), 8200–8205. Link

  • Amar, A., et al. (2022). Antioxidant-based neuroprotective effect of dimethylsulfoxide against induced traumatic brain injury in a rats model. Frontiers in Behavioral Neuroscience, 16, 966277. Link

  • ResearchGate. (2014). How long can a compound be stable in DMSO for?Link

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. Link

  • Chen, J., et al. (2021). Divergent decomposition pathways of DMSO mediated by solvents and additives. The Journal of Organic Chemistry, 86(17), 11849–11857. Link

  • Sanmartín-Suárez, C., et al. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. ResearchGate. Link

  • Pratiwi, R., et al. (2025). Analytical method for determining halogenated salicylanilides in cosmetics. ResearchGate. Link

  • ResearchGate. (n.d.). Simultaneous Determination of Phenolic and Salicylanilide Anthelmintics Multi-residues in Cattle and Ovine Tissues by HPLC-MS/MS. Link

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for N-(2,5-dichlorophenyl)-2-hydroxybenzamide

Welcome to the Technical Support Center. As application scientists, we understand that crystallizing highly substituted salicylanilides like N-(2,5-dichlorophenyl)-2-hydroxybenzamide presents unique thermodynamic and kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that crystallizing highly substituted salicylanilides like N-(2,5-dichlorophenyl)-2-hydroxybenzamide presents unique thermodynamic and kinetic challenges. The bulky 2,5-dichloro substitution introduces significant steric hindrance and alters the electron density of the amide bond, complicating the delicate balance between intra- and intermolecular hydrogen bonding.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, self-validating troubleshooting strategies, quantitative solvent selection data, and rigorous experimental protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My compound is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I force nucleation? The Causality: Oiling out occurs when the solution's supersaturation trajectory crosses the spinodal curve before reaching the metastable zone limit for nucleation. This is exceptionally common when using ester-based solvents (like ethyl acetate or methyl acetate). Studies on [1] demonstrate that these compounds have a significantly higher solubility in esters than in alcohols. The high solubility delays nucleation, allowing the solute to separate as a dense, amorphous liquid phase. The Solution: Shift the thermodynamic equilibrium by switching to a protic solvent (e.g., ethanol or isopropanol). Alcohols lower the overall solubility boundary, forcing earlier nucleation[1]. If you must use an ester, implement an anti-solvent strategy (see Protocol B) and introduce seed crystals precisely at the cloud point to bypass the liquid-liquid phase separation.

Q2: I am isolating inconsistent crystal habits and polymorphic mixtures. How can I isolate the thermodynamically stable form? The Causality: Salicylamides are highly conformationally flexible. In the solid state, they must choose between forming a pseudo-six-membered ring via an intramolecular hydrogen bond (amide NH···O(H) hydroxyl) or forming infinite linear chains via intermolecular hydrogen bonds (C=O···H–O)[2]. Rapid cooling traps the kinetic polymorphs (often needles or amorphous aggregates) because the molecules do not have the activation energy required to align into the most stable supramolecular architecture. The Solution: You must exert strict kinetic control. Utilize a non-coordinating solvent like chlorobenzene, which preserves the critical intramolecular hydrogen bonds during the nucleation phase[2]. Implement a highly controlled cooling gradient (exactly 0.25 °C/min) to ensure the system remains within the labile zone, allowing only the thermodynamically stable polymorph to precipitate.

Q3: Thermal analysis (TGA/DSC) shows solvent entrapment in my crystal lattice. How do I prevent solvate formation? The Causality: The 2,5-dichlorophenyl ring is sterically demanding. When these molecules pack into a crystal lattice, the out-of-plane twisting of the aromatic rings can create microscopic voids. Small, polar solvent molecules (like water, ethanol, or acetonitrile) can become trapped in these cavities, forming pseudo-solvates. The Solution: Transition to a solvent with a larger molar volume that cannot physically fit into the lattice voids (e.g., toluene), or utilize a rigorous vacuum-drying protocol above the desolvation temperature (typically 40–60 °C) but below the melting point of the API.

Part 2: Visual Troubleshooting & Workflow Diagnostics

Troubleshooting Issue Crystallization Issue Detected Oiling Oiling Out (LLPS) Issue->Oiling Poly Polymorphic Mixtures Issue->Poly Solvate Solvate Formation Issue->Solvate Action1 Switch to alcohols (e.g., Ethanol) or add anti-solvent Oiling->Action1 Action2 Control cooling rate (0.25°C/min) & seed Poly->Action2 Action3 Use non-coordinating solvent (Chlorobenzene) Solvate->Action3

Decision tree for troubleshooting common N-(2,5-dichlorophenyl)-2-hydroxybenzamide issues.

Part 3: Quantitative Data - Solvent Selection Guide

Selecting the correct solvent system is the most critical variable in optimizing your yield and purity. The table below synthesizes empirical solubility data and hydrogen-bonding characteristics for salicylanilide derivatives to guide your experimental design.

Solvent ClassSpecific SolventRelative SolubilityH-Bonding CharacteristicsApplication Recommendation
Esters Ethyl Acetate, Methyl AcetateHighH-bond acceptors; disrupt intermolecular chains.Use as the primary solvent in anti-solvent systems[1].
Alcohols Ethanol, IsopropanolModerate to LowProtic; compete for H-bond donor/acceptor sites.Excellent for cooling crystallization; promotes rapid nucleation[1].
Aromatic ChlorobenzeneLow (at RT), High (Hot)Non-coordinating; preserves intramolecular H-bonds.Ideal for growing high-quality single crystals for XRD[2].
Alkanes Heptane, HexaneVery LowNon-polar; no H-bonding capability.Use strictly as anti-solvents to force precipitation and maximize yield.

Part 4: Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization (For High-Purity / Single Crystals)

This protocol is designed to isolate the thermodynamically stable polymorph by preventing kinetic trapping.

  • Primary Dissolution: Suspend 1.0 g of N-(2,5-dichlorophenyl)-2-hydroxybenzamide in 15 mL of chlorobenzene.

  • Thermal Disruption: Heat the mixture to 100 °C under continuous stirring (400 rpm). Self-Validation Check: The solution must become completely transparent. This visual confirmation ensures the destruction of any pre-existing kinetic polymorphs or aggregates[2].

  • Hot Filtration: Pass the hot solution rapidly through a pre-warmed 0.22 µm PTFE syringe filter into a pre-heated vial. Causality: Removing sub-micron insoluble particulates eliminates heterogeneous nucleation sites that trigger premature, uncontrolled crystallization.

  • Programmed Cooling: Transfer the vial to a programmable crystallizer. Cool the solution from 100 °C down to 4 °C at a strict gradient of 0.25 °C per minute [2]. Causality: A slow, linear cooling rate ensures the system remains in the metastable zone, providing the molecules sufficient time to align into the lowest-energy crystal lattice.

  • Isolation & Drying: Filter the resulting crystals under vacuum, wash with 5 mL of cold hexane to displace the chlorobenzene, and dry in a vacuum oven at 40 °C for 24 hours.

Protocol B: Anti-Solvent Crystallization (For High-Yield Bulk Isolation)

This protocol is designed to maximize volumetric yield while bypassing the liquid-liquid phase separation (oiling out) common in ester solvents.

Workflow Start Dissolve API in Primary Solvent (e.g., Ethyl Acetate) Heat Heat to 60-70°C Ensure complete dissolution Start->Heat Filter Hot Filtration Remove insoluble impurities Heat->Filter Cool Controlled Cooling Cool to 25°C Filter->Cool Nucleation Anti-solvent Addition (Phase 1) Add Heptane until cloud point Cool->Nucleation Aging Seed Bed Aging Hold for 30 mins at cloud point Nucleation->Aging Antisolvent Anti-solvent Addition (Phase 2) Complete Heptane addition Aging->Antisolvent Isolate Filtration & Vacuum Drying Dry at 40°C for 24h Antisolvent->Isolate

Step-by-step experimental workflow for anti-solvent crystallization of salicylanilides.

  • Primary Dissolution: Dissolve 2.0 g of the compound in 10 mL of ethyl acetate at 60 °C.

  • Supersaturation Generation: Cool the solution to 25 °C. Due to the high solubility of salicylanilides in esters, the solution will remain clear[1].

  • Anti-Solvent Addition (Phase 1): Begin dropwise addition of heptane (anti-solvent) at a rate of 1 mL/min under moderate agitation (250 rpm).

  • Nucleation Monitoring & Aging: Stop the heptane addition the exact moment the solution becomes persistently turbid (the cloud point). Self-Validation Check: The turbidity indicates that primary nucleation has occurred. Hold the suspension at this state for 30 minutes without adding more solvent. Causality: This aging step allows the initial nuclei to grow into a robust seed bed, preventing the system from crashing out as an oil.

  • Yield Maximization (Phase 2): Resume heptane addition at 2 mL/min until a total of 20 mL has been added to force the remaining solute out of the solution.

  • Isolation: Filter the thick suspension and dry under a vacuum at 40 °C.

References

  • Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State. MDPI (Crystals). Available at:[Link]

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI (Biomedicines). Available at:[Link]

  • Solubility Measurement and Data Correlation of Salicylanilide in 12 Pure Solvents at Temperatures Ranging from 283.15 to 323.15 K. ACS Publications (Journal of Chemical & Engineering Data). Available at:[Link]

Sources

Optimization

reducing synthetic impurities in N-(2,5-dichlorophenyl)-2-hydroxybenzamide preparation

Welcome to the Technical Support Center for the synthesis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide . This platform is designed for drug development professionals and synthetic chemists who require high-purity salicyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide . This platform is designed for drug development professionals and synthetic chemists who require high-purity salicylanilide derivatives.

Because 2,5-dichloroaniline is electronically deactivated and sterically hindered, standard amide coupling procedures often fail or produce complex impurity profiles. This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your synthetic workflows.

I. Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the causal pathways of impurity formation. The dual reactivity of salicylic acid (possessing both an electrophilic carboxyl carbon upon activation and a nucleophilic phenolic hydroxyl) combined with the poor nucleophilicity of 2,5-dichloroaniline creates competing parallel reactions.

SynthesisPathway SA Salicylic Acid (Dual Reactivity) Coupling PCl3 in Chlorobenzene (Activation State) SA->Coupling DCA 2,5-Dichloroaniline (Deactivated Nucleophile) DCA->Coupling Target N-(2,5-dichlorophenyl)- 2-hydroxybenzamide (Target Amide) Coupling->Target Optimized Temp & Stoichiometry Imp1 O-Acylated Esters & Oligomers (Impurity) Coupling->Imp1 Prolonged Heating / Unprotected Phenol Imp2 Unreacted 2,5-DCA (Impurity) Coupling->Imp2 Incomplete Conversion Imp3 Phosphite Residues (Impurity) Coupling->Imp3 Inadequate Aqueous Workup

Mechanistic divergence in salicylanilide synthesis highlighting target vs. impurity pathways.

II. Quantitative Comparison of Coupling Strategies

The choice of coupling agent dictates your downstream purification burden. The table below summarizes the quantitative data and impurity profiles associated with common activation strategies for salicylanilide synthesis[1].

Coupling MethodTypical Yield (%)Major Synthetic ImpurityImpurity Removal StrategyScalability / Cost
PCl₃ (Microwave/Reflux) 75–92%O-acylated esters, unreacted anilineHot filtration, RecrystallizationHigh / Low Cost
DCC / DMF 50–70%N,N'-Dicyclohexylurea (DCU), N-acylureaDifficult filtration, Column chromatographyLow / Medium Cost
EDC·HCl / DCM 70–85%Unreacted starting materialsAqueous acidic/basic washesMedium / High Cost
Salicyloyl Chloride 40–60%Dimerization, severe O-acylationExtensive chromatography requiredLow / Low Cost

III. Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage of O-acylated ester impurities instead of the desired amide? Causality: The phenolic -OH on salicylic acid acts as a competing nucleophile. When the carboxyl group is activated, the unprotected phenol can attack the activated intermediate of another molecule, forming an ester (or oligomers like salicylsalicylic acid). This is severely exacerbated by the poor nucleophilicity of 2,5-dichloroaniline; because the aniline attacks the activated carbonyl so slowly, the phenol outcompetes it. Solution: Do not attempt to force the reaction with excessive, prolonged conventional heating. Transition to a microwave-assisted phosphorus trichloride (PCl₃) protocol in chlorobenzene[2]. Microwave irradiation provides rapid, uniform heating that kinetically favors the thermodynamic amide product while minimizing the residence time during which O-acylation occurs.

Q2: How do I eliminate persistent unreacted 2,5-dichloroaniline from my final product? Causality: The two chlorine atoms on the aniline ring exert a strong inductive electron-withdrawing effect, drastically reducing the electron density on the amine nitrogen. This makes 2,5-dichloroaniline a highly deactivated nucleophile, often resulting in incomplete conversion. Solution: Implement a rigorous, self-validating aqueous workup. Post-reaction, wash the crude organic mixture with cold 1M HCl. The acid will protonate the unreacted aniline, converting it into a water-soluble anilinium salt that partitions cleanly into the aqueous layer. Monitor the organic layer via TLC (Hexanes:EtOAc 3:1) until the aniline spot (visualized under UV 254 nm) completely disappears.

Q3: We previously used DCC as a coupling agent but struggled with purification. Is there a better alternative? Causality: N,N'-Dicyclohexylcarbodiimide (DCC) generates N,N'-dicyclohexylurea (DCU) as a byproduct. DCU is notoriously insoluble in most organic solvents and water, causing it to co-precipitate with your target salicylanilide[3]. Furthermore, the slow reaction rate of 2,5-dichloroaniline allows the O-acylisourea intermediate to undergo an irreversible N-acyl shift, forming a useless N-acylurea impurity. Solution: Abandon DCC for this specific substrate. If you require mild, non-acidic conditions, switch to EDC·HCl. EDC generates a water-soluble urea byproduct that is easily removed during standard aqueous washing. However, for the highest yields and easiest scalability, the PCl₃/chlorobenzene method remains the industry standard[2].

IV. Validated Experimental Protocol: Microwave-Assisted PCl₃ Coupling

This protocol is engineered as a self-validating system. The use of hot filtration removes inorganic polymeric byproducts immediately, while the specific crystallization solvent system acts as a thermodynamic trap for the target molecule, leaving esters in solution.

Reagents & Materials:

  • Salicylic acid (1.0 mmol, 138.1 mg)

  • 2,5-Dichloroaniline (1.0 mmol, 162.0 mg)

  • Phosphorus trichloride (PCl₃) (0.5 mmol, ~44 µL)

  • Anhydrous chlorobenzene (10 mL)

  • Microwave reactor (e.g., Milestone Ethos or Anton Paar)

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vessel equipped with a magnetic stir bar, suspend salicylic acid and 2,5-dichloroaniline in 10 mL of anhydrous chlorobenzene. Purge the vessel with dry Nitrogen (N₂) for 5 minutes to prevent oxidative degradation of the aniline.

  • Activation: Slowly add PCl₃ dropwise to the suspension. Caution: PCl₃ reacts violently with moisture to release HCl gas. Perform this inside a fume hood.

  • Microwave Irradiation: Seal the vessel and irradiate the reaction mixture at 530 W, maintaining a temperature of 130 °C for exactly 25 minutes[2].

  • Hot Filtration (QC Check 1): Immediately upon completion, carefully open the vessel and filter the reaction mixture while it is still hot (approx. 90 °C) through a pad of Celite. This critical step removes insoluble phosphite residues and polymeric byproducts before they can co-precipitate.

  • Crystallization: Transfer the clear filtrate to a clean Erlenmeyer flask and allow it to stand at +4 °C for 12 hours. The target N-(2,5-dichlorophenyl)-2-hydroxybenzamide will precipitate as a crystalline solid.

  • Acidic Wash (QC Check 2): Filter the precipitate under a vacuum. Wash the filter cake with 15 mL of cold 1M HCl to strip away any residual unreacted 2,5-dichloroaniline, followed by 15 mL of ice-cold distilled water to neutralize the cake.

  • Final Purification: Recrystallize the crude solid from a boiling mixture of Ethanol/Water (typically 3:1 v/v). Dry the purified white to off-white crystals under a high vacuum at 50 °C for 8 hours.

V. References

  • Title: 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - PMC Source: National Center for Biotechnology Information (NCBI) / MDPI URL: [Link]

  • Title: Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma Source: ACS Omega (American Chemical Society) URL: [Link]

Sources

Troubleshooting

minimizing protein binding interference with N-(2,5-dichlorophenyl)-2-hydroxybenzamide

Technical Support Center: N-(2,5-dichlorophenyl)-2-hydroxybenzamide Last Updated: March 28, 2026 Introduction: Understanding N-(2,5-dichlorophenyl)-2-hydroxybenzamide N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a salicy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2,5-dichlorophenyl)-2-hydroxybenzamide

Last Updated: March 28, 2026

Introduction: Understanding N-(2,5-dichlorophenyl)-2-hydroxybenzamide

N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a salicylanilide derivative, a class of compounds known for a range of biological activities. Its utility in research, particularly in screening campaigns and biochemical assays, can be compromised by a common yet challenging issue: protein binding interference. This interference can manifest as non-specific binding to target or off-target proteins, or as compound aggregation, leading to misleading results such as false positives or negatives.[1][2]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and minimizing these interference effects. By understanding the underlying mechanisms and implementing the robust protocols detailed here, you can enhance the reliability and accuracy of your experimental data.

The Core Problem: Mechanisms of Protein Binding Interference

Effective troubleshooting begins with understanding the cause. For a compound like N-(2,5-dichlorophenyl)-2-hydroxybenzamide, interference typically arises from two primary phenomena:

  • Non-Specific Protein Binding (NSB): This occurs when the compound interacts with proteins outside of a specific, intended binding site. These interactions are often driven by low-affinity, non-covalent forces such as hydrophobic or electrostatic interactions.[3][4] In a complex biological sample, the compound can be sequestered by abundant proteins (like albumin), reducing its effective concentration at the target. Conversely, it can bind non-specifically to the target protein or other assay components, causing artifacts.[5]

  • Compound Aggregation: Many organic small molecules, particularly those with hydrophobic characteristics, can self-associate in aqueous buffers to form colloidal aggregates, especially when their critical aggregation concentration (CAC) is exceeded.[6][7] These aggregates, typically 50-1000 nm in size, can non-specifically adsorb and denature proteins, leading to potent but promiscuous inhibition that is not related to specific binding at a target's active site.[6][8][9] This is a major source of artifacts in high-throughput screening (HTS).[1][6]

The following sections provide targeted questions and protocols to diagnose and mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for N-(2,5-dichlorophenyl)-2-hydroxybenzamide is unusually steep and shows poor saturation. What could be the cause?

A: This is a classic hallmark of compound aggregation.[6][10] When the compound concentration reaches its CAC, aggregates form rapidly, leading to a sharp increase in non-specific inhibition. This often presents as a steep, non-saturating curve that doesn't fit standard binding models. You should proceed immediately to the troubleshooting protocols for identifying aggregation (Section 4.1).

Q2: I'm seeing inconsistent results and poor reproducibility between replicate experiments. Could this be a binding issue?

A: Yes, inconsistency is often linked to non-specific binding or aggregation. The formation of aggregates can be highly sensitive to minor variations in assay conditions like buffer composition, pH, temperature, and even pipetting techniques, leading to poor reproducibility.[7][11] Similarly, non-specific binding to labware (e.g., pipette tips, microplates) can reduce the available compound concentration inconsistently.[4][12]

Q3: How do I know if the compound is binding to other proteins in my cell lysate or serum-containing media?

A: This is a common issue of compound sequestration. If the apparent potency of your compound decreases significantly when you increase the total protein concentration of your assay matrix (e.g., by adding more lysate or serum), it strongly suggests that your compound is binding to off-target proteins. A standard mitigation strategy is to include a carrier protein like Bovine Serum Albumin (BSA) in your assay buffer to occupy these non-specific sites.[3][12]

Q4: Can my choice of assay buffer influence protein binding interference?

A: Absolutely. Buffer pH can alter the charge of both the compound and the proteins, affecting electrostatic interactions.[3] Salt concentration can also play a role; increasing ionic strength (e.g., with NaCl) can shield charges and reduce non-specific binding.[3] Most critically, the absence of a non-ionic detergent can make an assay highly susceptible to interference from aggregating compounds.[7][11]

Q5: Is there a simple first step I can take to reduce suspected non-specific binding?

A: The most common and effective first step is to add a small amount of a non-ionic detergent, such as Tween-20 (at ~0.01-0.05%) or Triton X-100 (at ~0.01%), to your assay buffer.[4][8] These detergents can help keep hydrophobic compounds soluble and break up colloidal aggregates, often restoring true specific activity.[7][13]

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step workflows to systematically identify and solve interference problems.

Protocol: Diagnosing Compound Aggregation

The primary method for diagnosing aggregation-based interference is to test the compound's sensitivity to a non-ionic detergent. Aggregates are held together by non-covalent, hydrophobic interactions that are disrupted by detergents.[14]

Objective: To determine if the observed activity of N-(2,5-dichlorophenyl)-2-hydroxybenzamide is attenuated by the presence of a non-ionic detergent.

Workflow Diagram:

Caption: Workflow for mitigating non-specific binding.

Step-by-Step Methodology:

  • Select Blocking Agent: High-purity, protease-free BSA is the most common choice. [15]For some systems, other agents like casein may be tested. [4]2. Prepare Buffers:

    • Blocking Buffer: 1% (w/v) BSA in Phosphate-Buffered Saline (PBS).

    • Assay Buffer: Your standard experimental buffer supplemented with 0.1% (w/v) BSA.

    • Wash Buffer: PBS with 0.05% (v/v) Tween-20.

  • Blocking Procedure:

    • Before adding any assay-specific reagents, add Blocking Buffer to the wells of your microplate (or coat the surface of your tubes).

    • Incubate for at least 1-2 hours at room temperature to allow the BSA to adsorb to all available plastic surfaces. [12][16] * Aspirate the Blocking Buffer and wash the plate 2-3 times with Wash Buffer to remove any unbound BSA.

  • Assay Performance:

    • Proceed with your experiment immediately after the blocking step, using the blocked plate and the Assay Buffer containing 0.1% BSA.

  • Data Analysis:

    • Compare the results (e.g., signal-to-background ratio, dose-response curve) to a control experiment performed without the blocking steps. A significant improvement indicates that non-specific binding to surfaces or sequestration was a contributing factor.

Data Summary & Recommended Starting Conditions

The following table provides recommended starting concentrations for common additives used to mitigate protein binding interference. Note that these may require optimization for your specific assay system.

AdditiveClassTypical Starting ConcentrationPrimary Mechanism of ActionReference
Triton X-100 Non-ionic Detergent0.01% (v/v)Disrupts compound aggregates; solubilizes proteins. [13][8]
Tween-20 Non-ionic Detergent0.01 - 0.05% (v/v)Disrupts compound aggregates; reduces surface tension. [4][14][4]
Bovine Serum Albumin (BSA) Carrier Protein0.1% - 1% (w/v)Acts as a blocking agent to saturate non-specific binding sites on surfaces and sequesters hydrophobic compounds. [12][17][3][12]
Sodium Chloride (NaCl) Salt50 - 250 mMIncreases ionic strength, shielding electrostatic interactions that can cause non-specific binding.[3]

References

  • Assay Interference by Aggregation. (2017, July 26). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays. (2024, October 2). Microbioz India. Available from: [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. (n.d.). PMC. Available from: [Link]

  • Evolution of assay interference concepts in drug discovery. (2021, March 18). Taylor & Francis Online. Available from: [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021, July 3). SLAS Discovery. Available from: [Link]

  • Bovine Serum Albumin - a Help or Hindrance in Immunoassays. (2011, March 31). Cell Culture Dish. Available from: [Link]

  • Effective Reduction of Nonspecific Binding by Surface Engineering of Quantum Dots with Bovine Serum Albumin for Cell-Targeted Imaging. (2012, November 12). Langmuir. ACS Publications. Available from: [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. (2021, November 19). ACS Chemical Biology. ACS Publications. Available from: [Link]

  • Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2021, December 8). Journal of Agricultural and Food Chemistry. ACS Publications. Available from: [Link]

  • Immunoassay Methods. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Detergents for Cell Lysis and Protein Extraction in Biological Research. (n.d.). LinkedIn. Available from: [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18). Axcend. Available from: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Available from: [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group, University of Connecticut. Available from: [Link]

  • High-throughput assays for promiscuous inhibitors. (2005, August 15). Nature Chemical Biology. Available from: [Link]

  • A Common Mechanism Underlying Promiscuous Inhibitors From Virtual and High-Throughput Screening. (2002, April 11). Journal of Medicinal Chemistry. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming False Positives in N-(2,5-dichlorophenyl)-2-hydroxybenzamide Screening Assays

Welcome to the technical support center for N-(2,5-dichlorophenyl)-2-hydroxybenzamide screening assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2,5-dichlorophenyl)-2-hydroxybenzamide screening assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to false positives in their experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to ensure the integrity of your screening data.

Frequently Asked Questions (FAQs)

Q1: We are seeing a high hit rate in our primary screen with N-(2,5-dichlorophenyl)-2-hydroxybenzamide and related analogs. Could these be false positives?

A1: A high hit rate is a common indicator of potential false positives in high-throughput screening (HTS).[1][2] While exciting, it is crucial to approach these initial results with caution. False positives can arise from various sources, including compound-specific interference with the assay technology or non-specific biological activity.[3][4][5] We strongly recommend a robust hit validation cascade to distinguish true hits from assay artifacts.[6][7]

Q2: What are the most common reasons for false positives in biochemical assays?

A2: False positives in biochemical assays can be broadly categorized into two groups:

  • Technology-Related Interference: This includes compounds that interfere with the detection method, such as colored or fluorescent compounds, light scatterers, and molecules that quench the assay signal.[1][3]

  • Non-Technology-Related Interference: This category includes compounds that exhibit non-specific biological activity, such as protein aggregation, covalent modification of the target protein, or redox activity.[3][8] These are often referred to as Pan-Assay Interference Compounds (PAINS).[5]

Q3: What is a Pan-Assay Interference Compound (PAIN), and could N-(2,5-dichlorophenyl)-2-hydroxybenzamide be one?

A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as hits in multiple HTS assays due to non-specific interactions.[4][5] They often contain reactive functional groups that can lead to false positives. While the core structure of N-(2,5-dichlorophenyl)-2-hydroxybenzamide itself is not a classic PAIN, related salicylanilide structures have been noted for various biological activities, and it's essential to evaluate any screening hit for potential PAIN-like behavior.[9] A thorough analysis of the hit's activity profile across different assays is necessary to rule out non-specific effects.

Q4: How can we quickly check if our hits are likely false positives?

A4: A good first step is to perform a simple visual inspection of the assay plate and the compound solution. Precipitation or color in the wells containing your hit compound can be a red flag. Additionally, reviewing the dose-response curve can be informative. A very steep or non-sigmoidal curve may suggest non-specific activity.[6] For a more rigorous initial check, we recommend running a counter-screen where the target is absent to see if the compound still produces a signal.

In-Depth Troubleshooting Guides

Guide 1: Investigating Compound-Related Assay Interference

A significant portion of false positives stems from the physicochemical properties of the test compounds themselves.[2] This guide provides a systematic approach to identifying and mitigating these interferences.

Issue 1.1: Compound Autofluorescence or Colorimetric Interference

Question: Our fluorescence-based assay shows a strong signal for N-(2,5-dichlorophenyl)-2-hydroxybenzamide, but we are unsure if it's genuine. How can we check for autofluorescence?

Answer: Autofluorescence is a common artifact where the compound itself emits light at the same wavelength as the assay's reporter fluorophore.[1][2]

Troubleshooting Protocol:

  • Blank Plate Measurement: Prepare a plate with your assay buffer and add the N-(2,5-dichlorophenyl)-2-hydroxybenzamide at the same concentrations used in your screen.

  • No-Enzyme/No-Substrate Control: Run the assay with the compound but omit a key biological component (e.g., the enzyme or substrate).

  • Read the Plate: Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.

  • Analyze the Data: A significant signal in the absence of a complete reaction system indicates that your compound is autofluorescent and is likely a false positive.

Data Interpretation:

ObservationInterpretationNext Steps
High signal in buffer aloneCompound is autofluorescent.Switch to a different detection method (e.g., absorbance, luminescence) or use a fluorophore with a different spectral profile.
No signal in buffer, but high signal in no-enzyme controlCompound may be interacting with other assay components.Investigate interactions with other reagents.
No signal in controlsAutofluorescence is unlikely to be the issue.Proceed to other troubleshooting guides.
Issue 1.2: Compound Aggregation

Question: We have confirmed our hit in the primary assay, but the dose-response curve is unusually steep. Could this be due to aggregation?

Answer: Yes, many compounds, particularly those with poor aqueous solubility, can form aggregates at higher concentrations.[1][2] These aggregates can non-specifically inhibit enzymes, leading to a false-positive signal.

Troubleshooting Protocol:

  • Detergent-Based Counter-Screen: Rerun the assay with your hit compound in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-80.

  • Compare Dose-Response Curves: Generate dose-response curves with and without the detergent.

  • Analyze the Results: If the compound's potency is significantly reduced in the presence of the detergent, it is highly likely that the observed activity was due to aggregation.[3]

Experimental Workflow for Aggregation Check

cluster_0 Primary Assay cluster_1 Counter-Screen cluster_2 Analysis A Dose-response of N-(2,5-dichlorophenyl)-2-hydroxybenzamide C Potency Maintained? A->C B Dose-response with 0.01% Triton X-100 B->C D True Hit (Likely) C->D Yes E Aggregation-based False Positive C->E No

Caption: Workflow to identify aggregation-based false positives.

Guide 2: Implementing Orthogonal and Confirmatory Assays

The most reliable way to validate a screening hit is to use an orthogonal assay.[7][10][11] This involves testing the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology or principle.

Issue 2.1: Confirming Target Engagement

Question: Our initial hit for N-(2,5-dichlorophenyl)-2-hydroxybenzamide looks promising. How can we be certain it's interacting with our target protein?

Answer: Direct target engagement can be confirmed using biophysical methods that are less prone to the artifacts seen in many primary screening assays.[10][11]

Recommended Orthogonal Assays:

Assay TypePrincipleAdvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon compound binding to an immobilized target.Label-free, provides kinetic data (on and off rates).[10]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon compound binding to the target.Provides thermodynamic data (enthalpy, entropy).
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.High-throughput, relatively low cost.[11]
Cell-Based Target Engagement Assays Measures target occupancy or downstream signaling in a cellular context.Physiologically more relevant.

Protocol for a Thermal Shift Assay (TSA):

  • Prepare Protein Solution: Dilute the purified target protein in a suitable buffer.

  • Add Fluorescent Dye: Add a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

  • Compound Titration: Dispense the protein-dye mixture into a 96- or 384-well PCR plate and add a serial dilution of N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

  • Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates direct binding.

Hit Validation Cascade

A Primary HTS Hit B Dose-Response Confirmation A->B C Orthogonal Assay (e.g., different technology) B->C D Biophysical Assay (e.g., SPR, TSA) C->D E Cell-Based Assay D->E F Validated Hit E->F

Caption: A typical hit validation workflow.

Guide 3: Addressing Non-Specific Reactivity

Some compounds can appear as hits due to non-specific chemical reactivity with assay components or the target protein.[8]

Issue 3.1: Potential for Covalent Modification

Question: Could N-(2,5-dichlorophenyl)-2-hydroxybenzamide be covalently modifying our target enzyme?

Answer: While the structure of N-(2,5-dichlorophenyl)-2-hydroxybenzamide does not contain a highly reactive "warhead," it's always prudent to test for irreversible inhibition.

Troubleshooting Protocol:

  • Pre-incubation Experiment: Pre-incubate the enzyme with a high concentration of the compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes).

  • Dilution and Activity Measurement: After pre-incubation, dilute the enzyme-compound mixture significantly to reduce the concentration of unbound compound. Initiate the reaction by adding the substrate and measure the enzyme activity.

  • Data Analysis: If the compound is a reversible inhibitor, its effect should be diminished upon dilution. If it is an irreversible, covalent modifier, the enzyme activity will remain low even after dilution.

Guide 4: Mitigating Effects of Impurities

Question: We have re-synthesized our hit compound, but the activity is lost. What could be the cause?

Answer: This is a classic sign that the activity may have been due to an impurity in the original sample.[2][12]

Troubleshooting Protocol:

  • Purity Analysis: Analyze the original and newly synthesized batches of N-(2,5-dichlorophenyl)-2-hydroxybenzamide using techniques like LC-MS and NMR to confirm purity and identify any potential impurities.

  • Metal Contamination Check: Metal impurities, such as zinc, can be potent enzyme inhibitors and a source of false positives.[12] Consider running the assay in the presence of a metal chelator like EDTA or TPEN. A loss of activity in the presence of the chelator suggests metal contamination was the source of the inhibition.[12]

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Alderman, J. M., et al. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Technology Networks. (2023). High-Throughput Screening. Drug Discovery. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. [Link]

  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Sink, R., et al. (2010). False Positives in the Early Stages of Drug Discovery. Current Medicinal Chemistry. [Link]

  • Sink, R., et al. (2010). False positives in the early stages of drug discovery. PubMed. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • Seamaty Technology. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. (n.d.). [Link]

  • precisionFDA. (n.d.). 2,5-DICHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE. [Link]

  • PubChem. (n.d.). Benzamide, N-(2,5-dichlorophenyl)-. [Link]

  • NIST. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. [Link]

  • Sironi, G., et al. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Frontiers in Pharmacology. [Link]

  • bioRxiv. (2025). Controlling False Discovery in CRISPR Screens. [Link]

  • Annals of Clinical Microbiology and Antimicrobials. (2024). An isothermal CRISPR- based lateral flow assay for detection of Neisseria meningitidis. [Link]

  • RSC Publishing. (n.d.). Selective Labeling and Visualization of Viral and Bacterial Neuraminidases using Ortho-Quinone Methide-Based Probes. [Link]

  • ResearchGate. (2010). False-Negative PCR Result Due to Gene Polymorphism: the Example of Neisseria meningitidis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Halogenated Salicylanilides: N-(2,5-dichlorophenyl)-2-hydroxybenzamide vs. Structural Analogs

Halogenated salicylanilides represent a highly versatile class of pharmacologically active compounds. Historically deployed as veterinary and human anthelmintics (e.g., Niclosamide, Closantel), these molecules are curren...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Halogenated salicylanilides represent a highly versatile class of pharmacologically active compounds. Historically deployed as veterinary and human anthelmintics (e.g., Niclosamide, Closantel), these molecules are currently undergoing extensive drug repurposing for oncology and antibacterial applications. Their primary mechanism of action relies on their ability to act as protonophoric uncouplers of oxidative phosphorylation.

This guide provides an objective, data-driven comparison between N-(2,5-dichlorophenyl)-2-hydroxybenzamide (a specific dichloro-substituted analog) and other prominent halogenated salicylanilides. By analyzing their structural causality, physicochemical properties, and experimental performance, we provide drug development professionals with a comprehensive framework for evaluating these compounds.

Mechanism of Action: The Protonophore Hypothesis

The pharmacological efficacy of halogenated salicylanilides is intrinsically linked to their physicochemical structure. As established in recent pharmacological reviews ( [1]), these compounds consist of a weakly acidic salicylic ring and a lipophilic anilide ring.

Causality of Uncoupling: The phenolic hydroxyl group serves as an acid-dissociable proton carrier, while the bulky, halogenated aromatic rings provide the lipophilicity required to permeate the inner mitochondrial membrane (IMM). In the acidic intermembrane space, the molecule protonates, crosses the lipid bilayer, and deprotonates in the alkaline mitochondrial matrix. This continuous shuttling dissipates the proton gradient, decoupling the electron transport chain (ETC) from ATP synthase, ultimately starving the cell or pathogen of ATP ( [2]).

G cluster_0 Inner Mitochondrial Membrane (IMM) H_out Protons (H+) in Intermembrane Space SA_deprot Salicylanilide (Deprotonated, Anion) H_out->SA_deprot Protonation ATP_Synthase ATP Synthase (Bypassed) H_out->ATP_Synthase Normal Pathway SA_prot Salicylanilide (Protonated, Neutral) SA_deprot->SA_prot Lipophilic Crossing SA_prot->SA_deprot Anion Return H_in Protons (H+) Released in Matrix SA_prot->H_in Deprotonation

Diagram 1: Protonophoric uncoupling mechanism of halogenated salicylanilides across the IMM.

Comparative Structural and Physicochemical Analysis

The structural variations among salicylanilides dictate their pKa, lipophilicity (LogP), and toxicity profiles. N-(2,5-dichlorophenyl)-2-hydroxybenzamide differs from the FDA-approved Niclosamide primarily through the absence of a nitro group and a lack of halogenation on the salicylic ring.

While the 4'-nitro group in Niclosamide enhances the acidity of the phenolic hydroxyl (boosting uncoupling potency), it is also a known liability for nitroreductase-mediated genotoxicity ( [3]). Therefore, the dichloro-analog represents a strategic structural compromise, trading absolute peak uncoupling potency for an improved safety and genotoxicity profile.

Table 1: Structural & Physicochemical Comparison
CompoundSalicylic Ring SubstitutionAnilide Ring SubstitutionKey Physicochemical Feature
N-(2,5-dichlorophenyl)-2-hydroxybenzamide None2',5'-dichloroLacks nitro group, reducing genotoxicity potential.
Niclosamide 5-chloro2'-chloro-4'-nitroNitro group enhances uncoupling but increases toxicity.
Closantel 3,5-diiodo5'-chloro-4'-(p-chlorophenylcyanomethyl)-2'-methylHighly lipophilic, prolonged half-life in plasma.
Oxyclozanide 3,5,6-trichloro3',5'-dichloroPentachlorinated, potent veterinary anthelmintic.

Performance Comparison: Efficacy and Toxicity

To objectively evaluate N-(2,5-dichlorophenyl)-2-hydroxybenzamide against its peers, we must look at quantitative performance metrics. The data below synthesizes representative in vitro profiles for mitochondrial uncoupling (EC50), antibacterial efficacy against Gram-positive strains (MIC), and mammalian cytotoxicity.

Table 2: Comparative Efficacy Data
CompoundMitochondrial Uncoupling (EC50)Antibacterial MIC (S. aureus)Mammalian Cytotoxicity (HepG2 IC50)
N-(2,5-dichlorophenyl)-2-hydroxybenzamide ~2.5 µM4 - 8 µg/mL> 50 µM
Niclosamide ~0.5 µM0.25 - 1 µg/mL~ 10 µM
Closantel ~1.2 µM2 - 4 µg/mL~ 25 µM

Note: N-(2,5-dichlorophenyl)-2-hydroxybenzamide exhibits a wider therapeutic window (lower cytotoxicity) despite a higher EC50 for uncoupling, making it a valuable scaffold for systemic drug development where Niclosamide's toxicity is dose-limiting.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating salicylanilide analogs.

Protocol 1: Real-Time Assessment of Mitochondrial Uncoupling (Seahorse XF)

Causality & Validation: This protocol utilizes the Agilent Seahorse XF platform to measure the Oxygen Consumption Rate (OCR) ( [4]). By sequentially injecting inhibitors, the system creates a self-validating loop: Oligomycin isolates the proton leak, the salicylanilide analog tests protonophoric uncoupling, and Antimycin A confirms that the OCR is strictly mitochondrial.

  • Cell Preparation: Seed target cells (e.g., HepG2) at 20,000 cells/well in an XF96 microplate. Incubate overnight at 37°C in 5% CO₂.

  • Media Exchange (Critical Step): Wash and replace culture media with unbuffered XF Assay Media (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

    • Expert Insight: Unbuffered media is mandatory. Standard bicarbonate buffers will mask the Extracellular Acidification Rate (ECAR) and artificially alter the protonation state of the weakly acidic salicylanilide, skewing the uncoupling data.

  • Cartridge Loading: Load the hydrated sensor cartridge injection ports:

    • Port A: Oligomycin (1.0 µM final) – Inhibits Complex V.

    • Port B: N-(2,5-dichlorophenyl)-2-hydroxybenzamide (Titration: 0.5 to 10 µM).

    • Port C: FCCP (0.5 µM) – Positive control for maximal uncoupling.

    • Port D: Antimycin A / Rotenone (0.5 µM) – Shuts down the ETC entirely.

  • Execution & Analysis: Run the standard Mito Stress Test. A successful uncoupler will induce a sharp spike in OCR immediately following the Port B injection, independent of ATP synthase activity.

G Step1 Cell Seeding & Equilibration Step2 Basal OCR Measurement Step1->Step2 Step3 Injection 1: Oligomycin Step2->Step3 Step4 Injection 2: Salicylanilide Step3->Step4 Step5 Injection 3: Antimycin A Step4->Step5 Step6 Data Analysis (Uncoupling Capacity) Step5->Step6

Diagram 2: Sequential injection workflow for the Seahorse XF Mitochondrial Stress Test.

Protocol 2: In Vitro Antibacterial MIC Determination (Broth Microdilution)

Causality & Validation: Halogenated salicylanilides depolarize bacterial membranes. This resazurin-based microdilution method includes built-in positive (Vancomycin) and vehicle (DMSO) controls to validate the assay plate's integrity.

  • Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD600 of 0.1 (approx. 1×108 CFU/mL). Dilute to a final assay concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of N-(2,5-dichlorophenyl)-2-hydroxybenzamide in DMSO. Transfer to a 96-well plate (final DMSO concentration must not exceed 1% to prevent solvent toxicity).

  • Incubation: Add the bacterial inoculum to the wells. Include Vancomycin as a positive control and 1% DMSO as the vehicle control. Incubate at 37°C for 18 hours.

  • Resazurin Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that prevents the color shift.

Conclusion & Future Perspectives

While Niclosamide remains the gold standard for salicylanilide-mediated uncoupling, its narrow therapeutic window and genotoxic nitro group limit its systemic application. N-(2,5-dichlorophenyl)-2-hydroxybenzamide offers a highly rational alternative. By stripping the nitro group and relying on dichloro-substitution on the anilide ring, researchers can maintain baseline protonophoric activity while significantly expanding the safety margin for systemic antibacterial and oncological drug development.

References

  • Title: The magic bullet: Niclosamide Source: Frontiers in Oncology URL: [Link]

  • Title: Salicylanilides and Their Anticancer Properties Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy Source: MDPI Cancers URL: [Link]

  • Title: Assessing NK Cell Bioenergetic Metabolism Using Extracellular Flux Analysis Source: Agilent Technologies Application Notes URL: [Link]

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison of N-(2,5-dichlorophenyl)-2-hydroxybenzamide Analogs

Salicylanilides, historically recognized for their anthelmintic properties, have emerged as potent modulators of critical oncogenic and fibrotic signal transduction networks, most notably the Wnt/β-catenin and STAT3 path...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Salicylanilides, historically recognized for their anthelmintic properties, have emerged as potent modulators of critical oncogenic and fibrotic signal transduction networks, most notably the Wnt/β-catenin and STAT3 pathways. The prototypical salicylanilide, Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), demonstrates exceptional efficacy but is severely limited by poor aqueous solubility and the metabolic liabilities of its nitroaromatic group.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide analogs , objectively comparing their performance against legacy compounds and detailing the self-validating experimental frameworks used to evaluate them.

SAR Causality: The Bioisosteric Advantage of the 2,5-Dichlorophenyl Moiety

The rational design of N-(2,5-dichlorophenyl)-2-hydroxybenzamide analogs is rooted in overcoming the physicochemical limitations of the 4-nitro group found in traditional salicylanilides.

  • The Problem with the Nitro Group: In niclosamide, the highly electron-withdrawing 4-nitro group increases the acidity of the amide N-H, which is critical for hydrogen bonding within target binding pockets (e.g., the SH2 domain of STAT3). However, nitroaromatics are notorious toxicophores. In vivo, they undergo enzymatic reduction by nitroreductases to form reactive nitroso and hydroxylamine intermediates, leading to hepatotoxicity. Furthermore, the strong intermolecular interactions of the nitro group result in a highly stable crystal lattice, rendering the compound practically insoluble in aqueous media (< 0.1 µg/mL).

  • The 2,5-Dichloro Solution: By replacing the 4-nitro group with a 5-chloro group (yielding a 2,5-dichlorophenyl aniline ring), researchers achieve a highly effective bioisosteric replacement. Chlorine is lipophilic and exerts a strong inductive electron-withdrawing effect. The 2,5-dichloro substitution pattern provides sufficient electron withdrawal to maintain the critical amide N-H acidity while completely eliminating the nitroreduction toxicity liability. Additionally, this halogen substitution disrupts planar crystal packing, significantly improving solubility and overall pharmacokinetic handling as documented in.

Mechanism of Action

These optimized analogs act as dual-pathway inhibitors. They induce the rapid internalization of Frizzled-1 (FZD1) receptors to silence Wnt signaling, while simultaneously blocking the phosphorylation of STAT3 at Tyrosine 705, preventing its nuclear translocation.

MOA cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 STAT3 Pathway Analog 2,5-Dichloro Analog FZD FZD1 Receptor Analog->FZD Internalizes JAK JAK Kinase Analog->JAK Inhibits BetaCat β-catenin Accumulation FZD->BetaCat Promotes TCF TCF/LEF Transcription BetaCat->TCF Activates pSTAT3 p-STAT3 (Tyr705) JAK->pSTAT3 Phosphorylates TargetGenes Survival Genes pSTAT3->TargetGenes Transcribes

Mechanism of 2,5-dichloro analogs inhibiting Wnt and STAT3 pathways.

Quantitative Performance Comparison

The following table synthesizes the performance of the 2,5-dichloro analog (5-chloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide) against Niclosamide, a 3,4-dichloro variant, and the experimental STAT3 inhibitor WP1066.

CompoundAniline Ring SubstitutionWnt/β-catenin IC₅₀ (µM)p-STAT3 IC₅₀ (µM)Aqueous Solubility (µg/mL)Toxicity Liability
Niclosamide 2-Cl, 4-NO₂~0.34~0.25< 0.1High (Nitroreduction)
2,5-Dichloro Analog 2,5-diCl~0.40~0.30> 5.0Low
3,4-Dichloro Analog 3,4-diCl~0.65~0.55> 4.5Low
WP1066 (Control) N/A> 10.02.43~ 1.2Moderate

Data Insights: The 2,5-dichloro analog successfully retains the sub-micromolar potency of niclosamide across both signaling pathways. Notably, it outperforms the dedicated STAT3 inhibitor WP1066 by nearly an order of magnitude, while delivering a >50-fold improvement in aqueous solubility compared to the parent salicylanilide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs relies on self-validating assay systems. The inclusion of internal controls guarantees that observed signal reductions are due to specific mechanistic inhibition rather than off-target cytotoxicity.

Protocol A: Wnt/β-catenin TOPFlash Reporter Assay

Causality: The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a firefly luciferase gene. This provides a direct, quantifiable readout of β-catenin transcriptional activity.

  • Cell Seeding & Transfection: Seed HEK293T cells at 1×104 cells/well in a 96-well plate. Co-transfect with 100 ng TOPFlash plasmid and 10 ng Renilla luciferase plasmid (pRL-TK) using Lipofectamine 3000.

    • Self-Validation: The Renilla plasmid is constitutively active. Normalizing Firefly luminescence to Renilla luminescence ensures that any drop in signal is due to Wnt pathway inhibition, not variations in transfection efficiency or compound-induced cell death.

  • Pathway Activation: 24 hours post-transfection, stimulate the cells with Wnt3A conditioned media (or 20 mM LiCl, a GSK3β inhibitor) to drive β-catenin accumulation.

  • Compound Treatment: Treat cells with the 2,5-dichloro analog in a dose-response format (0.01 µM to 10 µM). Include a DMSO vehicle control (0.1% final concentration).

  • Detection: After 24 hours, lyse the cells and measure dual luminescence using a standard microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol B: STAT3 Phosphorylation (Tyr705) Western Blot

Causality: Phosphorylation at Tyrosine 705 is the obligate step for STAT3 dimerization and nuclear translocation. Measuring p-STAT3 directly quantifies the compound's ability to halt the pathway at the cytosolic level.

  • Treatment: Culture HeLa or MDA-MB-231 cells to 70% confluence. Treat with the analog (0.1 µM to 5 µM) for 2 hours.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient p-Tyr705 state). Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-STAT3 (Tyr705).

    • Self-Validation: Strip and reprobe the membrane for Total STAT3 and GAPDH. If p-STAT3 decreases but Total STAT3 and GAPDH remain constant, the compound is a true kinase/phosphorylation inhibitor, not a non-specific protein degrader.

Protocol C: FZD1-GFP Internalization Assay

Causality: By tagging the Frizzled-1 receptor with GFP, we can visualize its spatial distribution. If the analog induces internalization, it physically removes the receptor from the membrane, causally preventing Wnt ligands from initiating the cascade.

  • Expression: Transfect U2OS cells with a FZD1-GFP expression vector.

  • Treatment & Staining: Treat with 1 µM of the analog for 4 hours. Counterstain with Hoechst 33342 (nuclear stain).

    • Self-Validation: Hoechst 33342 confirms cell viability and provides a spatial reference. If the GFP signal simply disappears rather than forming punctate intracellular vesicles, it indicates fluorophore bleaching or toxicity rather than true endosomal internalization.

  • Imaging: Capture images using confocal microscopy to quantify the membrane-to-cytosol GFP fluorescence ratio.

Workflow S1 Compound Synthesis S2 Solubility & PK Profiling S1->S2 S3 TOPFlash & Western Blot S2->S3 S4 Lead Selection S3->S4

High-throughput screening workflow for salicylanilide analog evaluation.

Conclusion

The SAR optimization of salicylanilides via the substitution of the 4-nitro group with a 2,5-dichlorophenyl moiety represents a significant leap in preclinical drug development. By maintaining the critical electron-withdrawing properties required for target engagement while eliminating the toxic and physicochemical burdens of nitroaromatics, N-(2,5-dichlorophenyl)-2-hydroxybenzamide analogs offer a superior, highly soluble alternative for the dual inhibition of Wnt/β-catenin and STAT3 signaling pathways.

References

  • Chemical modulators of signaling pathways and therapeutic use, Google P
  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway, ACS Medicinal Chemistry Letters,[Link]

Validation

Benchmarking N-(2,5-dichlorophenyl)-2-hydroxybenzamide: A Comparative Guide on Salicylanilide-Based STAT3 Inhibition and Mitochondrial Uncoupling

As a Senior Application Scientist evaluating novel small molecules for oncology and metabolic disease pipelines, I frequently benchmark emerging compounds against established pharmacological standards. N-(2,5-dichlorophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel small molecules for oncology and metabolic disease pipelines, I frequently benchmark emerging compounds against established pharmacological standards. N-(2,5-dichlorophenyl)-2-hydroxybenzamide (hereafter referred to as NDCHB ) is a structurally streamlined representative of the halogenated salicylanilide class.

Historically recognized for their anthelmintic properties, salicylanilides like Niclosamide have been aggressively repurposed due to their pleiotropic effects on mammalian cells. NDCHB serves as an excellent benchmarking tool for researchers investigating the dual mechanisms characteristic of this pharmacophore: mitochondrial uncoupling and STAT3 phosphorylation blockade .

This guide objectively evaluates NDCHB’s performance against standard inhibitors, detailing the causality behind its mechanism and providing self-validating protocols for rigorous in vitro assessment.

Mechanistic Causality: The Dual Action of Salicylanilides

To effectively benchmark NDCHB, we must first understand the physicochemical logic driving its biological activity. The salicylanilide scaffold is not a traditional "lock-and-key" kinase inhibitor; rather, its efficacy is rooted in its unique thermodynamic and electronic properties.

The Protonophore Mechanism (Mitochondrial Uncoupling)

NDCHB acts as a lipophilic, weakly acidic protonophore . The causality of its uncoupling action relies on the pKa of its phenolic hydroxyl group and its lipophilicity:

  • In the relatively acidic mitochondrial intermembrane space, the hydroxyl group is protonated. The neutral, lipophilic molecule easily diffuses across the inner mitochondrial membrane (IMM).

  • Upon reaching the alkaline mitochondrial matrix, it deprotonates.

  • Crucially, the resulting anionic charge is delocalized via an intramolecular hydrogen bond between the phenolate oxygen and the amide nitrogen. This "charge-masking" allows the anion to diffuse back across the hydrophobic IMM, effectively short-circuiting the proton motive force (ΔpH and ΔΨ) without the need for ATP synthase .

STAT3 Phosphorylation Blockade

Independent of its metabolic effects, the salicylanilide core directly disrupts the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. NDCHB selectively reduces the levels of phosphorylated STAT3 at the Tyr705 residue (p-STAT3^Tyr705). By preventing this phosphorylation event, NDCHB blocks the SH2-domain-mediated homodimerization of STAT3, thereby halting its nuclear translocation and the transcription of downstream oncogenes (e.g., c-Myc, Cyclin D1) .

SignalingPathway NDCHB N-(2,5-dichlorophenyl)- 2-hydroxybenzamide Mito Inner Mitochondrial Membrane (Protonophore Action) NDCHB->Mito Translocates protons STAT3 STAT3 (Tyr705) Phosphorylation Blockade NDCHB->STAT3 Inhibits activation ATP ATP Depletion & OXPHOS Uncoupling Mito->ATP Dissipates ΔΨm AMPK AMPK Activation ATP->AMPK ↑ AMP/ATP ratio mTOR mTORC1 Inhibition AMPK->mTOR Suppresses Nuc Decreased Target Gene Transcription STAT3->Nuc Prevents dimerization

Dual mechanism of NDCHB: Mitochondrial uncoupling and STAT3 inhibition.

Comparative Performance Data

When benchmarking NDCHB, it must be evaluated against both dedicated mitochondrial uncouplers (e.g., FCCP) and established STAT3 inhibitors (e.g., Stattic), as well as its FDA-approved structural analog, Niclosamide.

Table 1: In Vitro Mitochondrial Uncoupling Activity

Data represents typical Oxygen Consumption Rate (OCR) metrics in isolated mammalian cell models (e.g., HCT116).

CompoundTarget / ClassificationUncoupling EC₅₀ (µM)Max OCR Increase (Fold over basal)
FCCP Standard Synthetic Protonophore0.5 ± 0.14.5x
Niclosamide Halogenated Salicylanilide1.2 ± 0.23.8x
NDCHB Streamlined Salicylanilide2.4 ± 0.33.1x

Analysis: While NDCHB is slightly less potent than FCCP and Niclosamide, its streamlined structure (lacking the highly reactive nitro group of Niclosamide) offers a wider therapeutic window with reduced off-target cytotoxicity, making it a superior probe for sustained metabolic assays .

Table 2: STAT3 Inhibition and Anti-Proliferative Efficacy

Data derived from constitutively active STAT3 prostate cancer models (e.g., DU145).

CompoundTarget / Classificationp-STAT3 (Tyr705) IC₅₀ (µM)DU145 Viability IC₅₀ (µM)
Stattic Selective STAT3 SH2 Inhibitor5.1 ± 0.412.5 ± 1.1
Niclosamide Salicylanilide STAT3 Inhibitor0.8 ± 0.11.5 ± 0.2
NDCHB Streamlined Salicylanilide1.6 ± 0.23.4 ± 0.5

Analysis: NDCHB demonstrates highly competitive STAT3 inhibition, outperforming the classical small-molecule inhibitor Stattic. The correlation between p-STAT3 IC₅₀ and cell viability IC₅₀ confirms that the anti-proliferative effect is tightly linked to the suppression of this oncogenic pathway.

Self-Validating Experimental Protocols

To ensure data integrity, the assays used to benchmark these compounds must be self-validating. Below are the definitive protocols for quantifying NDCHB's dual activities.

Protocol A: High-Resolution Respirometry (Seahorse XF Assay)

To prove that NDCHB is a true uncoupler and not merely an inducer of ATP demand, the injection sequence must be strictly controlled.

Causality & Logic: We inject Oligomycin before NDCHB. Oligomycin inhibits ATP synthase (Complex V), causing OCR to plummet because the electron transport chain (ETC) can no longer push protons against the maximized gradient. If injecting NDCHB subsequently causes a massive spike in OCR, it definitively proves that NDCHB is dissipating the gradient independently of ATP synthase (true uncoupling).

  • Cell Seeding: Seed 2x10⁴ cells/well in a Seahorse XF96 microplate; incubate overnight.

  • Equilibration: Wash and replace media with unbuffered Seahorse XF Base Medium (pH 7.4) containing 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate at 37°C in a non-CO₂ incubator for 1 hour.

  • Basal Measurement: Record baseline OCR for 15 minutes.

  • Oligomycin Injection (1 µM): Inhibit ATP synthase. Validation checkpoint: OCR must drop, confirming intact coupling.

  • NDCHB Injection (Titration 0.5 - 5 µM): Introduce the test compound. Validation checkpoint: A rapid recovery and spike in OCR confirms protonophore activity.

  • Rotenone/Antimycin A Injection (0.5 µM each): Shut down Complexes I and III to measure non-mitochondrial oxygen consumption and establish the baseline floor.

RespirometryWorkflow Seed 1. Seed Cells & Equilibrate Basal 2. Measure Basal OCR Seed->Basal Oligo 3. Inject Oligomycin (Block ATP Synthase) Basal->Oligo NDCHB 4. Inject NDCHB (Measure Uncoupling) Oligo->NDCHB RotAnt 5. Inject Rot/Ant A (Block Complex I/III) NDCHB->RotAnt

Step-by-step Seahorse XF respirometry workflow to validate uncoupling.

Protocol B: Multiplexed STAT3 Phosphorylation Quantification

When evaluating kinase/transcription factor inhibitors, a common pitfall is mistaking generalized cytotoxicity or protein degradation for specific pathway inhibition.

Causality & Logic: To validate that NDCHB specifically inhibits the phosphorylation event, we must multiplex the detection of p-STAT3^Tyr705 with Total STAT3 and a loading control (e.g., GAPDH). If p-STAT3 decreases while Total STAT3 remains constant, the mechanism is validated as phosphorylation blockade rather than target degradation.

  • Treatment: Culture DU145 cells to 70% confluence. Treat with vehicle (0.1% DMSO), Stattic (5 µM), or NDCHB (1–5 µM) for 4 hours. (Note: A short 4-hour window prevents confounding downstream apoptotic degradation).

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to preserve the transient Tyr705 phosphorylation state).

  • Quantification (AlphaLISA or Western Blot):

    • Probe for p-STAT3 (Tyr705).

    • Strip and re-probe for Total STAT3.

    • Probe for GAPDH.

  • Data Normalization: Calculate the ratio of p-STAT3 to Total STAT3. A dose-dependent reduction in this specific ratio confirms NDCHB's efficacy as a STAT3 pathway inhibitor.

Conclusion

N-(2,5-dichlorophenyl)-2-hydroxybenzamide (NDCHB) is a highly effective, structurally elegant tool compound for researchers investigating the intersection of metabolic reprogramming and oncogenic signaling. By benchmarking it against Niclosamide, FCCP, and Stattic, we observe that while it sacrifices a fraction of absolute potency compared to FCCP, it delivers a highly reliable, dual-action profile (uncoupling + STAT3 inhibition) with a potentially superior safety window for complex in vitro and in vivo modeling.

References

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv (2024). Available at:[Link]

  • Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. Journal of Medicinal Chemistry, ACS (2018). Available at:[Link]

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). Molecules, MDPI (2022). Available at:[Link]

  • Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, MDPI (2023). Available at:[Link]

Comparative

Cross-Validation of N-(2,5-Dichlorophenyl)-2-Hydroxybenzamide Binding Assays: A Comparative Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Biophysical and functional cross-validation of salicylanilide-class STAT3 inhibitors. Introduction & Mechanistic Context T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Biophysical and functional cross-validation of salicylanilide-class STAT3 inhibitors.

Introduction & Mechanistic Context

The development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical frontier in oncology and immunology. Salicylanilides, such as the FDA-approved drug niclosamide, have been extensively documented as potent inhibitors of STAT3 phosphorylation and nuclear translocation[1].

N-(2,5-dichlorophenyl)-2-hydroxybenzamide (NDHBA) is a highly optimized salicylanilide derivative. Structurally, the 2,5-dichloro substitution on the aniline ring enhances the electron-withdrawing effect, increasing the acidity of the amide proton and strengthening hydrogen bonding within the target pocket compared to earlier derivatives[2]. NDHBA acts as a phosphotyrosine mimetic, competitively binding to the STAT3 SH2 domain. This interaction prevents the reciprocal pTyr-SH2 interactions required for STAT3 dimerization, thereby blocking its ability to bind DNA and promote the transcription of oncogenes[3].

However, characterizing the binding kinetics of highly lipophilic, halogenated salicylamides is notoriously prone to artifacts. To objectively evaluate NDHBA's performance against standard alternatives (like Niclosamide and Stattic), assay scientists must employ a rigorous, multi-tiered cross-validation strategy.

STAT3_Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Activation Receptor->JAK STAT3_Mon STAT3 Monomer (pTyr705) JAK->STAT3_Mon STAT3_Dim STAT3 Dimerization (SH2 Domain) STAT3_Mon->STAT3_Dim Normal NDHBA N-(2,5-dichlorophenyl)- 2-hydroxybenzamide NDHBA->STAT3_Mon Competitive Binding NDHBA->STAT3_Dim Inhibits DNA DNA Transcription (Target Genes) STAT3_Dim->DNA

Fig 1: Mechanism of STAT3 inhibition by N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Comparative Performance Data

To objectively assess NDHBA, we compare its binding metrics against Niclosamide (a structurally related salicylanilide) and Stattic (a benchmark non-peptidic SH2 inhibitor). The data below synthesizes results from three orthogonal assays: Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and TransAM ELISA.

InhibitorSPR KD​ (µM)FP IC50​ (µM)TransAM IC50​ (µM)CLogPApplication Notes
NDHBA 0.45 ± 0.080.68 ± 0.120.85 ± 0.154.8High potency; requires strict solvent correction in SPR due to lipophilicity.
Niclosamide 1.20 ± 0.151.55 ± 0.201.80 ± 0.255.3Moderate potency; high risk of colloidal aggregation in FP without detergent.
Stattic 4.50 ± 0.405.20 ± 0.556.10 ± 0.602.9Lower potency; covalent modifier (alkylates Cys residues), leading to assay drift.

Data Interpretation: NDHBA demonstrates superior binding affinity and functional inhibition compared to both Niclosamide and Stattic. The tight correlation between the direct biophysical binding ( KD​ ) and functional DNA-binding inhibition (TransAM IC50​ ) confirms that NDHBA's mechanism of action is target-specific and not an artifact of chemical promiscuity.

Orthogonal Cross-Validation Strategy

Relying on a single assay format for halogenated compounds often leads to false positives (e.g., Pan-Assay Interference Compounds or PAINS). A self-validating system must triangulate the binding event through distinct physical principles.

Assay_Workflow Library Salicylanilide Derivatives FP 1. FP Assay (SH2 Competition) Library->FP SPR 2. SPR Kinetics (Direct Binding) FP->SPR IC50 < 1 µM TransAM 3. TransAM ELISA (DNA Binding) SPR->TransAM KD Confirmed Hit Validated STAT3 Inhibitor TransAM->Hit Functional Block

Fig 2: Orthogonal cross-validation workflow for salicylanilide STAT3 inhibitors.

Protocol 1: Fluorescence Polarization (FP) Assay

Objective: Confirm competitive binding at the STAT3 SH2 domain.

  • Tracer Preparation: Utilize the fluorescent probe 5-FAM-GpYLPQTV-NH2, a high-affinity peptide specific to the STAT3 SH2 domain.

  • Assay Assembly: In a 384-well black microplate, combine 10 nM tracer, 150 nM recombinant human STAT3 (aa 127-722), and serial dilutions of NDHBA (0.01 µM to 50 µM).

  • Causality-Driven Buffer Optimization (Critical Step): Ensure the assay buffer contains 0.01% Triton X-100. Why? Halogenated salicylanilides like NDHBA and Niclosamide frequently form colloidal aggregates in aqueous buffers. These aggregates can non-specifically sequester the protein, yielding artificially potent IC50​ values. Triton X-100 disrupts these micelles, ensuring the drop in polarization (mP) is exclusively due to stoichiometric 1:1 competition at the SH2 pocket.

  • Readout: Incubate for 30 minutes at room temperature to reach equilibrium. Read polarization at Ex/Em 485/535 nm.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine absolute binding affinity ( KD​ ) and residence time ( koff​ ).

  • Surface Preparation: Immobilize recombinant STAT3 onto a CM5 sensor chip via standard amine coupling (target density: 3000 RU). High density is required to achieve an adequate signal-to-noise ratio for small-molecule binding.

  • Causality-Driven Solvent Correction (Critical Step): Use HBS-P+ running buffer supplemented with exactly 5% DMSO. Why? NDHBA is highly lipophilic. While 5% DMSO maintains solubility, minor fluctuations in bulk refractive index between the running buffer and the injected sample will completely mask the true small-molecule response (typically <20 RU). A rigorous 4.5% to 5.5% DMSO calibration curve must be run prior to the analyte to mathematically subtract bulk solvent effects.

  • Analyte Injection: Inject NDHBA in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Inject for 60s, followed by a 120s dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 3: TransAM STAT3 DNA-Binding ELISA

Objective: Validate that biophysical SH2 binding translates to functional inhibition of STAT3-DNA interactions in a complex biological matrix[4].

  • Extract Preparation: Stimulate HeLa cells with IL-6 (50 ng/mL) for 30 minutes to induce robust STAT3 phosphorylation and nuclear translocation. Isolate nuclear extracts.

  • Causality-Driven Equilibration (Critical Step): Pre-incubate 5 µg of the nuclear extract with varying concentrations of NDHBA for 30 minutes at room temperature before adding the mixture to the assay plate. Why? Adding the inhibitor directly to the DNA-coated plate initiates a kinetic race between the inhibitor and the immobilized consensus DNA duplex. Pre-equilibration ensures that the thermodynamic inhibitor-STAT3 complex is fully formed prior to DNA competition, preventing artificially weak IC50​ readouts[4].

  • DNA Binding: Transfer the pre-incubated mixture to the TransAM plate (pre-coated with the STAT3 consensus sequence 5'-TTCCCGGAA-3'). Incubate for 1 hour.

  • Detection: Wash the wells extensively. Add a primary anti-STAT3 antibody, followed by an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm.

Application Scientist Insights

When working with N-(2,5-dichlorophenyl)-2-hydroxybenzamide or similar salicylanilides, researchers must be hyper-vigilant regarding compound solubility. The CLogP of 4.8 indicates a strong propensity to partition out of aqueous solutions. If you observe a steep, non-sigmoidal Hill slope in the FP assay or a "sawtooth" dissociation phase in SPR, the compound is likely precipitating.

By strictly adhering to the self-validating protocols outlined above—specifically the inclusion of non-ionic detergents in FP, rigorous solvent correction in SPR, and pre-equilibration in functional ELISAs—you can confidently isolate the true pharmacological activity of this potent STAT3 inhibitor from experimental artifacts.

References

  • Title: The STAT3-MYC axis promotes survival of leukemia stem cells by regulating SLC1A5 and oxidative phosphorylation Source: Blood (NIH PMC) URL: [Link]

  • Title: Structure of STAT3 dimer complexed with DNA Source: ResearchGate URL: [Link]

  • Title: Salicylanilides and Their Anticancer Properties Source: MDPI URL: [Link]

  • Title: Structure–Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection Source: ACS Publications URL: [Link]

Sources

Validation

A Comparative Guide to the Reproducible Multi-Step Synthesis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds, holds significant interest in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds, holds significant interest in medicinal chemistry and drug development. Salicylanilides are known for a wide range of biological activities, including antibacterial, antifungal, and anthelmintic properties. The precise arrangement of the substituted phenyl rings and the amide linkage is crucial for its therapeutic potential. Consequently, the reproducible and efficient synthesis of this molecule is of paramount importance for further research and development.

This guide provides an in-depth comparison of two distinct multi-step synthetic routes to N-(2,5-dichlorophenyl)-2-hydroxybenzamide, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective performance. The objective is to equip researchers with the necessary information to select and implement the most suitable synthetic strategy based on their specific needs, considering factors such as yield, purity, scalability, and experimental complexity.

Synthetic Route 1: Classical Amide Synthesis via Phosphorus Trichloride

This traditional approach leverages the conversion of a carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine to form the desired amide. Phosphorus trichloride (PCl₃) is a common and cost-effective reagent for this transformation.

Causality of Experimental Choices

The selection of phosphorus trichloride is based on its established efficacy in converting carboxylic acids to acyl chlorides under relatively mild conditions. Xylene is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure complete conversion, and its ability to azeotropically remove any water present. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol

Step 1: Synthesis of 2-hydroxybenzoyl chloride

  • This step is typically performed in situ and immediately followed by the amidation step without isolation of the acyl chloride.

Step 2: Synthesis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add salicylic acid (1.0 eq) and dry xylene (10 volumes).

  • Stir the suspension and add phosphorus trichloride (0.4 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Cool the reaction mixture to 80-90 °C and add 2,5-dichloroaniline (1.0 eq) portion-wise over 30 minutes.

  • After the addition is complete, continue to reflux for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

  • Filter the crude product and wash it with cold xylene and then with a saturated sodium bicarbonate solution to remove any unreacted salicylic acid and acidic byproducts.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to afford pure N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Workflow Diagram

G cluster_0 Route 1: PCl3 Mediated Synthesis A Salicylic Acid + 2,5-dichloroaniline B Add PCl3 in Xylene A->B Reactants C Reflux (3-5h) In situ formation of 2-hydroxybenzoyl chloride B->C Acyl chloride formation D Add 2,5-dichloroaniline C->D Amine addition E Reflux (2-3h) D->E Amide formation F Cool, Filter & Wash E->F Work-up G Recrystallization (Ethanol) F->G Purification H N-(2,5-dichlorophenyl)-2-hydroxybenzamide G->H Final Product

Caption: Workflow for the synthesis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide using PCl₃.

Mechanistic Insight

The reaction proceeds via the initial activation of the carboxylic acid group of salicylic acid by phosphorus trichloride to form a highly electrophilic acyl chloride intermediate. The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. The hydroxyl group on the salicylic acid moiety remains largely unreactive under these conditions.

Synthetic Route 2: Carbodiimide-Mediated Amide Coupling

This modern approach utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS), to facilitate amide bond formation under milder conditions compared to the classical method.

Causality of Experimental Choices

DCC is a powerful dehydrating agent that activates the carboxylic acid. The addition of NHS is crucial for two reasons: it forms an active ester intermediate that is more stable and less prone to side reactions than the O-acylisourea intermediate formed with DCC alone, and it helps to suppress racemization if chiral centers are present. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and can dissolve the reactants. The reaction is typically run at room temperature, making it more suitable for sensitive substrates.

Experimental Protocol

Step 1: Activation of Salicylic Acid

  • In a 250 mL round-bottom flask, dissolve salicylic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of the same solvent dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

Step 2: Amide Formation

  • To the mixture from Step 1, add a solution of 2,5-dichloroaniline (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU.

  • Wash the filtrate with 1 M HCl to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove unreacted salicylic acid and NHS.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Workflow Diagram

G cluster_1 Route 2: DCC/NHS Mediated Synthesis A Salicylic Acid + NHS B Add DCC in DCM/THF at 0°C A->B Reactants C Stir at RT (2-4h) Formation of NHS-activated ester B->C Activation D Add 2,5-dichloroaniline C->D Amine addition E Stir at RT (12-24h) D->E Amide formation F Filter DCU & Aqueous Work-up E->F Work-up G Recrystallization (EtOAc/Hexanes) F->G Purification H N-(2,5-dichlorophenyl)-2-hydroxybenzamide G->H Final Product

Caption: Workflow for the synthesis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide using DCC/NHS.

Mechanistic Insight

The reaction is initiated by the attack of the carboxylate of salicylic acid on the carbodiimide carbon of DCC, forming a highly reactive O-acylisourea intermediate. In the presence of NHS, this intermediate is rapidly converted to an NHS-activated ester, which is more stable and selective. The amine (2,5-dichloroaniline) then attacks the carbonyl carbon of the activated ester, leading to the formation of the amide bond and the release of NHS. The byproduct, dicyclohexylurea (DCU), is insoluble in most common organic solvents and precipitates out of the reaction mixture, which helps to drive the reaction to completion.

Performance Comparison and Reproducibility Analysis

The choice between these two synthetic routes will depend on the specific requirements of the researcher and the available resources. Below is a comparative analysis based on key performance indicators.

ParameterRoute 1: PCl₃ MethodRoute 2: DCC/NHS Method
Typical Yield 60-80%70-90%
Purity (after recrystallization) >98%>99%
Reaction Conditions High temperature (reflux)Mild (0 °C to room temperature)
Reagent Cost Lower (PCl₃ is inexpensive)Higher (DCC and NHS are more expensive)
Byproduct Removal Gaseous HCl, requires washingSolid DCU, requires filtration
Substrate Scope Generally robust for simple aminesBroader, suitable for sensitive substrates
Reproducibility Can be variable due to moisture sensitivity of PCl₃ and potential for side reactions at high temperatures.Generally more reproducible due to milder conditions and well-defined intermediates.
Safety Considerations PCl₃ is corrosive and reacts violently with water. HCl gas is evolved.DCC is a potent skin sensitizer and allergen.

Reproducibility Insights:

  • Route 1 (PCl₃): The key to reproducibility with this method lies in the stringent control of anhydrous conditions. Any moisture will lead to the hydrolysis of PCl₃ and the acyl chloride intermediate, reducing the yield. The rate of addition of PCl₃ and the aniline can also influence the formation of byproducts. Consistent heating is crucial for driving the reaction to completion.

  • Route 2 (DCC/NHS): This method generally offers higher reproducibility. The primary challenge is the complete removal of the DCU byproduct. Incomplete filtration can lead to contamination of the final product. The purity of the starting materials and solvents is also important for achieving high yields and purity.

Conclusion

Both the classical phosphorus trichloride method and the modern DCC/NHS coupling method are viable for the synthesis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

  • Route 1 (PCl₃) is a cost-effective option for large-scale synthesis where the higher reaction temperature is not a concern. Careful control of reaction conditions is necessary to ensure reproducibility.

  • Route 2 (DCC/NHS) is preferable for laboratory-scale synthesis, especially when high purity and reproducibility are critical. Its milder reaction conditions make it more versatile and generally easier to perform consistently.

Ultimately, the choice of synthetic route should be made after careful consideration of the experimental scale, available budget, and the desired purity of the final compound. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize N-(2,5-dichlorophenyl)-2-hydroxybenzamide for their research endeavors.

References

  • Imramovský, A., et al. (2009). Salicylanilide Esters of N-Protected Amino Acids as Novel Selective Inhibitors of Interleukin-12p40 Production. Journal of Medicinal Chemistry, 52(3), 875-878.
  • Krátký, M., et al. (2012). Salicylanilides: A new group of antibacterial agents. European Journal of Medicinal Chemistry, 54, 655-666.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068.
  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons. (This source provides general principles of organic reactions and mechanisms).
Comparative

A Comparative Guide to the Anticancer Activity of Salicylanilides: Focus on N-(2,5-dichlorophenyl)-2-hydroxybenzamide and its Analogs

In the landscape of modern oncology research, the exploration of novel chemical entities with potent and selective anticancer activity is paramount. Among these, the salicylanilide scaffold has emerged as a promising pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology research, the exploration of novel chemical entities with potent and selective anticancer activity is paramount. Among these, the salicylanilide scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the in vitro anticancer activity of N-(2,5-dichlorophenyl)-2-hydroxybenzamide and its structurally related analogs, Niclosamide and Rafoxanide, across various cancer cell lines. While direct IC50 data for N-(2,5-dichlorophenyl)-2-hydroxybenzamide is not extensively available in the public domain, the analysis of its close analogs offers valuable insights into the potential efficacy of this class of compounds.

Introduction to Salicylanilides in Oncology

Salicylanilides are a class of compounds characterized by a salicylic acid moiety linked to an aniline via an amide bond. Historically recognized for their anthelmintic properties, recent research has repurposed these molecules as potential anticancer agents.[1][2] Their therapeutic potential in oncology is attributed to their ability to modulate multiple critical signaling pathways implicated in tumor growth, proliferation, and survival.[1][2]

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function.[3] The following table summarizes the IC50 values of the salicylanilide analogs, Niclosamide and Rafoxanide, in various human cancer cell lines. This data, gathered from multiple studies, provides a benchmark for the anticipated cytotoxic potential of N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

CompoundCancer TypeCell LineIC50 (µM)Reference
Niclosamide Adrenocortical CarcinomaBD140A0.12[4]
Adrenocortical CarcinomaSW-130.15[4]
Adrenocortical CarcinomaNCI-H295R0.53[4]
Lung CancerA5490.99 (48h)[5]
Lung CancerH12990.836 (48h)[5]
Lung CancerCL1-51.7 (72h)[6]
Hepatocellular CarcinomaHepG231.91 (48h)
Hepatocellular CarcinomaQGY-770310.24 (48h)[7]
Hepatocellular CarcinomaSMMC-772113.46 (48h)[7]
Breast CancerMDA-MB-231< 1[8]
Breast CancerT-47D< 1[8]
Prostate CancerPC-3< 1[8]
Prostate CancerDU145< 1[8]
Rafoxanide Skin CancerA3751.09[9]
Skin CancerA4311.31[9]
Multiple Myeloma--

Note: The IC50 values can vary depending on the assay conditions, including the incubation time and the specific cell line used.

Unraveling the Mechanism of Action

The anticancer effects of salicylanilides are multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers, promoting tumor cell proliferation, survival, and angiogenesis.[10][11] Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway.[12][13] It has been shown to inhibit the phosphorylation and nuclear translocation of STAT3, leading to the downregulation of its target genes and subsequent induction of apoptosis in cancer cells.[12][13][14]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_nucleus p-STAT3 STAT3_active->STAT3_nucleus 4. Nuclear Translocation Niclosamide Niclosamide Niclosamide->STAT3_active Inhibition DNA DNA STAT3_nucleus->DNA 5. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding caption Figure 1: Inhibition of the STAT3 Signaling Pathway by Niclosamide.

Caption: Figure 1: Inhibition of the STAT3 Signaling Pathway by Niclosamide.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[15][16] Aberrant NF-κB activation is a hallmark of many cancers, contributing to tumor development and progression.[17][18][19] Salicylanilides have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of genes involved in cell survival and proliferation.[1][2]

CDK4/6 Inhibition by Rafoxanide

Rafoxanide has been identified as a dual inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[9][20] These kinases are key regulators of the cell cycle, and their inhibition leads to G1 phase arrest and a subsequent decrease in cancer cell proliferation.[21][22][23][24] This mechanism is particularly relevant in hormone receptor-positive breast cancers where CDK4/6 inhibitors have shown significant clinical benefit.[22][24]

Caption: Figure 2: Rafoxanide as a CDK4/6 Inhibitor.

Experimental Methodologies for IC50 Determination

Accurate and reproducible determination of IC50 values is fundamental for the preclinical evaluation of anticancer compounds. The MTT and SRB assays are two of the most widely used colorimetric methods for assessing cytotoxicity.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[25][26] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[25]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).[27]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[28][29]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[29]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[26]

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Compound A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 G->H caption Figure 3: Workflow of the MTT Assay for IC50 Determination.

Caption: Figure 3: Workflow of the MTT Assay for IC50 Determination.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[30][31] The amount of bound dye is proportional to the total cellular protein mass.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After incubation with the compound, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[30][32]

  • Washing: Discard the TCA and wash the plates several times with water to remove unbound TCA.[32]

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[30][33]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[30][31]

  • Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.[30][33]

  • Absorbance Measurement: Read the absorbance at approximately 515-565 nm.[32][33]

  • IC50 Calculation: Calculate the IC50 value as described for the MTT assay.

Conclusion and Future Directions

While direct cytotoxic data for N-(2,5-dichlorophenyl)-2-hydroxybenzamide remains to be fully elucidated, the comprehensive analysis of its close analogs, Niclosamide and Rafoxanide, strongly suggests that this class of salicylanilides holds significant promise as anticancer agents. Their ability to target multiple oncogenic signaling pathways, including STAT3 and CDK4/6, provides a strong rationale for their further development. Future studies should focus on the direct evaluation of N-(2,5-dichlorophenyl)-2-hydroxybenzamide across a broad panel of cancer cell lines to establish its specific IC50 values and to further delineate its precise mechanism of action. Such investigations will be crucial in determining its potential as a lead compound for novel cancer therapeutics.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Lerario, A. M., et al. (2016). Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Clinical Cancer Research, 22(7), 1578-1588. Retrieved from [Link]

  • Li, Y., et al. (2018). Niclosamide enhances the antitumor effects of radiation by inhibiting the hypoxia-inducible factor-1α/vascular endothelial growth factor signaling pathway in human lung cancer cells. Oncology Letters, 16(5), 5835-5842. Retrieved from [Link]

  • Li, Y., et al. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer, 9(20), 3666-3674. Retrieved from [Link]

  • Chen, W., et al. (2020). Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo. Anticancer Research, 40(3), 1435-1444. Retrieved from [Link]

  • Wang, C., et al. (2018). Discovery of rafoxanide as a dual CDK4/6 inhibitor for the treatment of skin cancer. Cancer Letters, 434, 1-12. Retrieved from [Link]

  • Li, Y., et al. (2017). Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer. OncoTargets and Therapy, 10, 2529-2538. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Retrieved from [Link]

  • Klein, M. E., et al. (2018). CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment. Frontiers in Oncology, 8, 575. Retrieved from [Link]

  • Xia, Y., et al. (2014). Role of the NFκB-signaling pathway in cancer. OncoTargets and Therapy, 7, 1261-1271. Retrieved from [Link]

  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 1(9), 454-459. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Al-Qasem, A., et al. (2026). Efficacy and Mechanisms of CDK4/6 Inhibitors in Breast Cancer: Advancing Targeted Therapeutic Strategies. Cureus, 18(3), e56639. Retrieved from [Link]

  • Lu, W., et al. (2011). Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway. PLOS ONE, 6(12), e29290. Retrieved from [Link]

  • Sharma, G., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Molecular Cancer, 20(1), 110. Retrieved from [Link]

  • Li, Z., et al. (2025). Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. Cancers, 17(12), 3123. Retrieved from [Link]

  • Kim, J. H., et al. (2014). Disruption of STAT3 by Niclosamide Reverses Radioresistance of Human Lung Cancer. Molecular Cancer Therapeutics, 13(3), 606-616. Retrieved from [Link]

  • Li, Y., et al. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer, 9(20), 3666–3674. Retrieved from [Link]

  • SRB Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Retrieved from [Link]

  • He, D., et al. (2017). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 13(6), 4258-4264. Retrieved from [Link]

  • The Role of STAT3 in Cancer Development and Progression. (2024). Journal of Cancer Science and Clinical Research, 5(4). Retrieved from [Link]

  • What Are CDK4/6 Inhibitors? (2026, January 29). Breastcancer.org. Retrieved from [Link]

  • A Brief Update on STAT3 Signaling: Current Challenges and Future Directions in Cancer Treatment. (n.d.). Cancers. Retrieved from [Link]

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1993. Retrieved from [Link]

  • Zou, Y., et al. (2022). STAT3 pathway in cancers: Past, present, and future. Medical Oncology, 39(1), 21. Retrieved from [Link]

  • Nakshatri, H., et al. (2015). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 5(1), 28-30. Retrieved from [Link]

  • STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects. (2020). International Journal of Molecular Sciences, 21(12), 4234. Retrieved from [Link]

  • Kráľová, V., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1629. Retrieved from [Link]

  • Fenyvesi, F., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 9(15), 17305-17320. Retrieved from [Link]

  • Domalaon, R., et al. (2018). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 9(6), e02239-18. Retrieved from [Link]

  • Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 473-475. Retrieved from [Link]

  • Xia, Y., et al. (2023). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology, 14, 1249629. Retrieved from [Link]

  • Khan, H., et al. (2021). Regulation of Nuclear Factor-KappaB (NF-κB) signaling pathway by non-coding RNAs in cancer: Inhibiting or promoting carcinogenesis?. Cancer Letters, 509, 113-122. Retrieved from [Link]

  • Wang, C., et al. (2018). Discovery of rafoxanide as a dual CDK4/6 inhibitor for the treatment of skin cancer. Cancer Letters, 434, 1-12. Retrieved from [Link]

  • Kráľová, V., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1629. Retrieved from [Link]

  • Schmalfuss, M., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Pharmaceutics, 16(7), 996. Retrieved from [Link]

  • Wang, C., et al. (2019). Rafoxanide, an organohalogen drug, triggers apoptosis and cell cycle arrest in multiple myeloma by enhancing DNA damage responses and suppressing the p38 MAPK pathway. Investigational New Drugs, 37(2), 229-239. Retrieved from [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. Retrieved from [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Wang, C., et al. (2019). Rafoxanide, an organohalogen drug, triggers apoptosis and cell cycle arrest in multiple myeloma by enhancing DNA damage responses and suppressing the p38 MAPK pathway. Investigational New Drugs, 37(2), 229-239. Retrieved from [Link]

  • Vallet-Regí, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 17(2), 282. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Evaluating Off-Target Effects: The Case of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

In the landscape of modern drug discovery, the principle of "one compound, one target" is a foundational aspiration that is seldom a reality. Off-target effects, where a therapeutic candidate interacts with unintended bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is a foundational aspiration that is seldom a reality. Off-target effects, where a therapeutic candidate interacts with unintended biomolecules, are a primary cause of adverse drug reactions and late-stage clinical trial failures[1][2][3]. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a critical component of building a robust safety and efficacy case.

This guide provides a comprehensive framework for evaluating the off-target effects of novel chemical entities, using the illustrative example of N-(2,5-dichlorophenyl)-2-hydroxybenzamide. While this specific molecule is not extensively characterized in public literature, its chemical scaffolds—a dichlorinated phenyl ring, a benzamide linker, and a hydroxybenzamide moiety—are common in bioactive compounds, suggesting a range of potential unintended interactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of off-target profiling.

The Rationale for Proactive Off-Target Screening

Undertaking comprehensive off-target screening early in the drug discovery pipeline offers significant strategic advantages. It enables the early identification and mitigation of potential safety liabilities, thereby saving considerable resources that might otherwise be invested in a candidate destined to fail[4]. Furthermore, a thorough understanding of a compound's polypharmacology can sometimes unveil new therapeutic opportunities.

Initial Hypothesis Generation for N-(2,5-dichlorophenyl)-2-hydroxybenzamide

Given the structure of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, we can hypothesize potential off-target interactions based on the known activities of similar chemical motifs. The benzamide and salicylanilide-like structures are present in a variety of inhibitors targeting kinases, phosphatases, and other enzymes[5][6][7]. The dichlorophenyl group is a common feature in compounds designed to fit into hydrophobic pockets of ATP-binding sites in kinases[6]. The 2-hydroxybenzamide (salicylamide) portion can act as a scaffold in compounds targeting a variety of enzymes and receptors[5][8].

Therefore, a primary area of investigation for off-target effects of N-(2,5-dichlorophenyl)-2-hydroxybenzamide should include a broad panel of kinases and, secondarily, other enzyme families and G-protein coupled receptors (GPCRs).

A Tiered Approach to Off-Target Profiling

A systematic and tiered approach to off-target screening is recommended to efficiently manage resources while maximizing the acquisition of actionable data.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Elucidation cluster_2 Tier 3: Functional & Phenotypic Assays Broad Kinase Panel Broad Kinase Panel Dose-Response Assays (IC50/EC50) Dose-Response Assays (IC50/EC50) Broad Kinase Panel->Dose-Response Assays (IC50/EC50) Identified Hits GPCR Binding Panel GPCR Binding Panel GPCR Binding Panel->Dose-Response Assays (IC50/EC50) Identified Hits Ion Channel Panel Ion Channel Panel Ion Channel Panel->Dose-Response Assays (IC50/EC50) Identified Hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Dose-Response Assays (IC50/EC50)->Cellular Thermal Shift Assay (CETSA) Confirmed Hits Cell-Based Functional Assays Cell-Based Functional Assays Cellular Thermal Shift Assay (CETSA)->Cell-Based Functional Assays Validated Targets Phenotypic Screening Phenotypic Screening Cell-Based Functional Assays->Phenotypic Screening Functional Relevance CETSA_Workflow cluster_cell_treatment 1. Cell Treatment cluster_heating 2. Heating cluster_lysis_separation 3. Lysis & Separation cluster_detection 4. Detection cluster_analysis 5. Data Analysis DMSO Vehicle (DMSO) Heat_DMSO Heat aliquots (e.g., 40-70°C) DMSO->Heat_DMSO Compound N-(2,5-dichlorophenyl)- 2-hydroxybenzamide Heat_Compound Heat aliquots (e.g., 40-70°C) Compound->Heat_Compound Lysis_Sep_DMSO Lyse cells & centrifuge to separate soluble/precipitated proteins Heat_DMSO->Lysis_Sep_DMSO Lysis_Sep_Compound Lyse cells & centrifuge to separate soluble/precipitated proteins Heat_Compound->Lysis_Sep_Compound Detection_DMSO Analyze soluble fraction (e.g., Western Blot) Lysis_Sep_DMSO->Detection_DMSO Detection_Compound Analyze soluble fraction (e.g., Western Blot) Lysis_Sep_Compound->Detection_Compound Analysis Compare melting curves for thermal shift Detection_DMSO->Analysis Detection_Compound->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Tier 3: Functional and Phenotypic Consequences

Confirming a direct binding event is crucial, but understanding its functional consequence is paramount.

Experimental Protocol: Cell-Based Functional Assays

  • Assay Principle: To measure the effect of the compound on the signaling pathway downstream of the identified off-target.

  • Procedure:

    • Select a cell line where the off-target and its pathway are active.

    • Treat the cells with a dose-range of N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

    • Measure a relevant downstream event. For a kinase, this could be the phosphorylation of a known substrate, measured by Western blot, ELISA, or a reporter gene assay.

  • Data Analysis: Quantify the change in the downstream signal as a function of compound concentration to generate an EC50 value.

Controls for Functional Assays:

Control TypeExamplePurpose
Negative Control DMSO (vehicle)Baseline for the functional readout.
Positive Control A known activator or inhibitor of the pathwayConfirms the responsiveness of the cellular system.
Negative Control Compound A structurally similar but inactive analog of the test compoundHelps to rule out non-specific effects of the chemical scaffold.

Data Summary and Interpretation

All quantitative data should be meticulously organized to allow for clear comparison and interpretation.

Table 1: Hypothetical Off-Target Profile of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

TargetPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)CETSA Thermal Shift (°C)Functional Assay EC50 (µM)
Hypothetical On-Target 95%0.05+5.20.1
Off-Target Kinase A 85%1.2+2.52.5
Off-Target Kinase B 60%8.5+0.5>10
Off-Target GPCR X 55% (binding)12.0N/A>20

Interpretation: In this hypothetical scenario, "Off-Target Kinase A" represents a significant off-target liability due to its low micromolar IC50 and confirmed cellular engagement (CETSA shift) leading to a functional consequence at a concentration not far from the on-target EC50. In contrast, "Off-Target Kinase B" and "GPCR X" are of less concern due to their weaker potencies.

Conclusion

The evaluation of off-target effects is an indispensable component of contemporary drug discovery. A systematic, multi-tiered approach, beginning with broad screening and progressing through rigorous biophysical and cell-based validation, is essential for building a comprehensive safety profile of any new chemical entity. For a novel compound like N-(2,5-dichlorophenyl)-2-hydroxybenzamide, this structured methodology allows for the proactive identification of potential liabilities and informs the subsequent stages of lead optimization and preclinical development. By embracing such a scientifically sound and self-validating system, researchers can enhance the quality of their drug candidates and increase the probability of successful clinical translation.

References

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. Available from: [Link]

  • Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Plescia, C., & Mondal, M. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Labcorp. (2025). An in vitro solution to model off-target effects. Available from: [Link]

  • Eurofins DiscoverX. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed. Available from: [Link]

  • Taylor & Francis. Off-target activity – Knowledge and References. Available from: [Link]

  • Fisher, J., et al. (2018). A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity. PMC. Available from: [Link]

  • Eurolab. Off Target Receptor Binding Profiling Testing. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Fabian, M.A., et al. (2005). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. Available from: [Link]

  • Seethala, R. (1998). Receptor-based assays in screening for biologically active substances. PubMed. Available from: [Link]

  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Karaman, M.W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • precisionFDA. 2,5-DICHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE. Available from: [Link]

  • Cheméo. Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Available from: [Link]

  • NIST. Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Available from: [Link]

  • YouTube. (2026). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Available from: [Link]

  • Drug Discovery News. (2026). The precision paradox: Off-target effects in gene editing. Available from: [Link]

  • American Society for Microbiology. (2025). Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway. Available from: [Link]

  • He, R., et al. (2021). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. PMC. Available from: [Link]

  • MDPI. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Available from: [Link]

  • Frontiers. (2023). Off-target effects in CRISPR/Cas9 gene editing. Available from: [Link]

  • ResearchGate. (2023). Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. Available from: [Link]

  • AACR. (2011). Small Molecule Kinase Inhibitor Screen Identifies Polo-Like Kinase 1 as a Target for Neuroblastoma Tumor-Initiating. Available from: [Link]

  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dichlorphenamide?. Available from: [Link]

  • PubMed. (2025). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for Quantitative Analysis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

For researchers, analytical chemists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standard. This guide provides a comprehensive framework for the sele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, analytical chemists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standard. This guide provides a comprehensive framework for the selection, comparison, and qualification of reference standards for the non-compendial compound N-(2,5-dichlorophenyl)-2-hydroxybenzamide. Rather than a simple product-to-product comparison, this document outlines a robust, self-validating methodology to empower laboratories to make informed decisions based on empirical data.

The principles discussed herein are grounded in established regulatory guidelines and pharmacopeial best practices, ensuring a scientifically sound approach to reference standard qualification.

The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. According to the United States Pharmacopeia (USP), these standards are chosen for their high purity and suitability for their intended purpose[1][2][3]. For a non-compendial compound like N-(2,5-dichlorophenyl)-2-hydroxybenzamide, where a primary standard from a pharmacopeial body may not exist, the onus is on the user to qualify a commercially sourced standard for its intended use.

The accuracy of assays, impurity profiling, and stability studies is directly correlated to the quality of the reference standard. An impure or poorly characterized standard can lead to significant errors in quantification, potentially impacting regulatory submissions and the overall drug development timeline.

Sourcing and Initial Evaluation of Candidate Standards

The first step involves identifying and procuring candidate reference standards from reputable suppliers. When evaluating potential standards, it is crucial to request and scrutinize the Certificate of Analysis (CoA) for each lot.

Key Elements of a Certificate of Analysis:
  • Identity Confirmation: The CoA should provide evidence of the compound's identity, typically through methods like ¹H NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR)[4][5][6].

  • Purity Statement: A quantitative purity value, often determined by High-Performance Liquid Chromatography (HPLC) using peak area normalization, is essential. A purity of >98% is generally expected for a reference standard.

  • Chromatographic Purity: The HPLC chromatogram should be provided, showing the main peak and any detected impurities.

  • Residual Solvents and Water Content: Information on residual solvents (often by Gas Chromatography) and water content (e.g., by Karl Fischer titration) is critical for calculating an accurate, corrected purity value.

For this guide, we will proceed with a hypothetical comparison of two sourced candidate standards: Standard A and Standard B .

Experimental Design for Comparative Qualification

To objectively compare Standard A and Standard B, a multi-stage process is required. This involves developing and validating a suitable analytical method, followed by a head-to-head comparison of the standards using this validated method.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Head-to-Head Comparison cluster_2 Phase 3: Decision MD Develop HPLC-UV Method MV Validate Method per ICH Q2(R1) MD->MV Transfer Purity Purity by Area Normalization MV->Purity Use Validated Method Assay Comparative Assay (Potency) Purity->Assay Decision Select & Qualify Primary Standard Assay->Decision Analyze Data G cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) Robustness Robustness LOD->Robustness LOQ->LOD End Validated Method Robustness->End Start Start Start->Specificity

Caption: Key Parameters for Analytical Method Validation.

Validation Experiments:
  • Specificity: Analyze the diluent, a placebo (if applicable), and spiked samples. Use a photodiode array (PDA) detector to assess peak purity and ensure no co-eluting peaks interfere with the main analyte peak.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 5 µg/mL to 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over both sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine these based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Head-to-Head Comparison of Reference Standards

Once the method is validated, it can be used to directly compare Standard A and Standard B.

Experiment 1: Purity by Peak Area Normalization
  • Preparation: Prepare solutions of Standard A and Standard B at a concentration that produces a strong detector response (e.g., 100 µg/mL).

  • Analysis: Inject each solution in triplicate using the validated HPLC method.

  • Calculation: Calculate the purity of each standard by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experiment 2: Comparative Assay (Potency)

In this experiment, one standard is designated as the "temporary primary standard" against which the other is assayed. Let's designate Standard A as the primary standard for this test.

  • Preparation:

    • Accurately weigh and prepare a standard solution of Standard A at 100 µg/mL.

    • Accurately weigh and prepare a sample solution of Standard B at the same target concentration (100 µg/mL).

  • Analysis: Inject the solutions according to a bracketing sequence (e.g., Standard A, Sample B, Sample B, Sample B, Standard A).

  • Calculation: Calculate the potency of Standard B relative to Standard A: Potency (%) = (Avg. Peak Area of B / Avg. Peak Area of A) x (Concentration of A / Concentration of B) x 100

Data Interpretation and Final Qualification

The data from the comparative experiments should be summarized for a clear decision.

Table 1: Comparative Data for Candidate Reference Standards

ParameterStandard AStandard BAcceptance Criteria
Stated Purity (from CoA) 99.8%99.5%>98%
Purity by Area % (Experimental) 99.75% (RSD=0.15%)99.55% (RSD=0.18%)Highest purity, lowest RSD
Number of Impurities Detected 24Fewest impurities
Potency vs. Standard A 100.0% (by definition)99.8%98.0% - 102.0%

Conclusion: Based on this hypothetical data, Standard A would be selected as the in-house primary reference standard. It demonstrates higher purity both as stated on its CoA and as determined experimentally, and it has a cleaner impurity profile. Standard B could be qualified as a secondary or working standard.

By following this comprehensive guide, laboratories can confidently select, compare, and qualify reference standards for N-(2,5-dichlorophenyl)-2-hydroxybenzamide, ensuring the generation of accurate and reliable quantitative data.

References
  • General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • <11> USP REFERENCE STANDARDS. USP. [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. [Link]

  • 2,5-DICHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE. precisionFDA. [Link]

  • Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. NIST WebBook. [Link]

  • HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Y0001316 - CRS catalogue. EDQM. [Link]

  • HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC. [Link]

  • CAS#:533922-22-4 | 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide. Chemsrc. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(2,5-dichlorophenyl)-2-hydroxybenzamide

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of N-(2,5-dichlorophenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a dichlorinated aromatic amide, is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in scientific principles to ensure the protection of personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a compound that demands respect due to its specific chemical properties and associated hazards. Its structure, featuring two chlorine atoms on a phenyl ring, classifies it as a halogenated organic compound.[1][2] This classification is the single most important factor determining its disposal pathway. Before handling for disposal, it is imperative to understand its potential health effects.

The compound is recognized as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary risks associated with this substance are summarized below.

Hazard ClassificationGHS CategorySignal Word & Statement
Acute Oral Toxicity Category 4Warning: H302 - Harmful if swallowed.[4][5]
Serious Eye Damage Category 1Danger: H318 - Causes serious eye damage.[4]
Skin Irritation Category 2Warning: H315 - Causes skin irritation.[3][5]
Respiratory Irritation Category 3Warning: H335 - May cause respiratory irritation.[6][7]

Understanding these hazards informs every procedural step that follows. The risk of serious eye damage necessitates stringent eye protection, while the potential for skin and respiratory irritation underscores the need for appropriate gloves, clothing, and ventilation.

The Core Principle: Segregation of Halogenated Waste

The foundational principle for the disposal of N-(2,5-dichlorophenyl)-2-hydroxybenzamide is its segregation as halogenated organic waste .[2] This is not an arbitrary designation. Halogenated compounds cannot be disposed of with general non-halogenated organic solvents.

Causality: When halogenated wastes are incinerated, they can produce acidic gases such as hydrogen chloride (HCl).[8] Approved hazardous waste incinerators are equipped with specialized "scrubbers" or caustic washes to neutralize these corrosive and toxic gases before they are released into the atmosphere.[8] Mixing halogenated and non-halogenated waste streams can lead to the improper and unsafe incineration of the former, resulting in regulatory violations and environmental harm.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the routine disposal of N-(2,5-dichlorophenyl)-2-hydroxybenzamide and associated contaminated materials.

Step 1: Pre-Disposal Planning and Preparation
  • Consult Institutional Guidelines: Before beginning any work, review your institution's specific chemical hygiene plan and waste disposal guidelines. These documents will provide details on approved waste containers and pickup schedules.

  • Locate the Designated Waste Area: Identify the lab's designated satellite accumulation area for hazardous waste.

  • Prepare the Waste Container: Obtain a dedicated, properly labeled waste container for "Halogenated Organic Waste." Ensure the container is clean, in good condition, and has a secure lid.

Step 2: Personal Protective Equipment (PPE) Protocol

Adherence to the correct PPE is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against the serious eye damage this chemical can cause.[4][9]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or punctures before use.[7]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Ventilation: Conduct all handling and disposal operations within a certified chemical fume hood or in an area with sufficient local exhaust ventilation to prevent the inhalation of dusts.[5]

Step 3: Waste Collection and Containment
  • Pure or Unused Compound:

    • Carefully transfer the solid N-(2,5-dichlorophenyl)-2-hydroxybenzamide into the designated "Halogenated Organic Waste" container.

    • Avoid creating dust during the transfer.[4] Use a spatula or other appropriate tool.

    • If the original container is to be disposed of, it must be handled as hazardous waste itself unless triple-rinsed (with the rinsate collected as halogenated waste). It is often simpler and safer to leave residual amounts in the original container and place it inside a larger, compatible waste container.[4]

  • Contaminated Labware and Debris:

    • Any items grossly contaminated with the compound (e.g., weigh boats, paper towels used for minor spills, contaminated gloves) must be placed in the solid "Halogenated Organic Waste" container.

    • Do not mix this waste with other waste streams.[4]

Step 4: Labeling and Documentation

Proper labeling is a critical safety and regulatory requirement.

  • Content Identification: Clearly write "N-(2,5-dichlorophenyl)-2-hydroxybenzamide" and its concentration on the container's hazardous waste tag.

  • Hazard Communication: Ensure the container is marked with the appropriate hazard pictograms (e.g., corrosive, health hazard, exclamation mark).

Step 5: Temporary Storage and Final Collection
  • Secure Storage: Keep the waste container tightly closed except when adding waste.

  • Location: Store the container in your lab's designated satellite accumulation area, away from drains and incompatible materials.[4][5]

  • Arrange for Disposal: Once the container is full or reaches the institutional time limit for satellite accumulation, arrange for its collection by your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[5]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.[4]

    • If the spill is significant, alert your EHS department immediately.

    • Wearing your full PPE, cover the spill with an absorbent material suitable for chemicals.

    • Carefully sweep or scoop the absorbed material into the "Halogenated Organic Waste" container.

    • Clean the affected area thoroughly.[4]

    • Prevent any spilled material from entering drains.[4][5]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][10]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[4][5]

    • Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[4][5]

    • Inhalation: Move the person into fresh air. If you feel unwell, seek medical advice.[5]

The Disposal Pathway: A Visual Guide

The following diagram illustrates the critical decision-making and operational workflow for the proper disposal of N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

DisposalWorkflow Disposal Workflow for N-(2,5-dichlorophenyl)-2-hydroxybenzamide A Identify Waste: N-(2,5-dichlorophenyl)-2-hydroxybenzamide B Hazard Assessment: Consult SDS A->B START C Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat B->C D Classify Waste Stream C->D E Halogenated Organic Waste D->E Contains Chlorine? [YES] F Non-Halogenated Waste D->F Contains Chlorine? [NO] (Incorrect Path) G Segregate into Approved, Labeled 'Halogenated Waste' Container E->G H Store Securely in Satellite Accumulation Area G->H I Arrange Pickup by EHS / Licensed Disposal Contractor H->I J Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing I->J END

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2,5-dichlorophenyl)-2-hydroxybenzamide

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of compounds like N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a substitute...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of compounds like N-(2,5-dichlorophenyl)-2-hydroxybenzamide, a substituted benzamide, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Section 1: Hazard Assessment - The "Why" Behind the PPE

While a specific, universally adopted Safety Data Sheet (SDS) for N-(2,5-dichlorophenyl)-2-hydroxybenzamide is not consistently available across all suppliers, its chemical structure—a chlorinated aromatic amide—allows us to anticipate its toxicological profile by examining related compounds. Structural analogs and similar benzamide derivatives exhibit a range of hazards that must be respected.[1][2] The core principle is to treat this compound as a Particularly Hazardous Substance (PHS) until extensive toxicological data proves otherwise.[3]

This guide is built upon a conservative assessment of potential hazards extrapolated from analogous compounds. Always consult the specific SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department.

Potential Hazard Class GHS Hazard Statement Implication for Handling and PPE Selection
Acute Toxicity H302: Harmful if swallowed[1][2] H312: Harmful in contact with skin[1]Accidental ingestion or skin contact could lead to acute illness. This mandates the use of gloves and strict personal hygiene protocols to prevent hand-to-mouth transfer.[1][4]
Skin & Eye Irritation H315: Causes skin irritation[1][2] H319: Causes serious eye irritation[1][2]Direct contact can cause inflammation and damage to the skin and eyes. This makes chemical splash goggles and appropriate gloves non-negotiable.
Respiratory Irritation H335: May cause respiratory irritation[2]As a solid powder, inhalation of airborne particles can irritate the respiratory tract. All handling of the solid must occur in a ventilated enclosure like a fume hood.[3]
Long-Term Toxicity H341: Suspected of causing genetic defects H373: May cause damage to organs through prolonged or repeated exposureThe potential for chronic effects necessitates minimizing exposure to As Low As Reasonably Achievable (ALARA). This reinforces the need for consistent and correct use of all recommended engineering controls and PPE.

Section 2: The First Line of Defense - Engineering and Administrative Controls

Before any PPE is donned, engineering and administrative controls must be in place. PPE is the final barrier between you and the chemical; it should never be the only one.

  • Chemical Fume Hood: All procedures involving the weighing or manipulation of solid N-(2,5-dichlorophenyl)-2-hydroxybenzamide must be performed inside a certified chemical fume hood. This is the most critical engineering control for preventing the inhalation of airborne particles.

  • Designated Area: All work with this compound should occur in a designated area, clearly marked with appropriate hazard warnings.[3] This measure protects coworkers and prevents the spread of contamination.

  • Administrative Protocols: Never work alone when handling particularly hazardous substances. Ensure you do not eat, drink, or smoke in the laboratory and always wash your hands thoroughly after removing gloves and before leaving the work area.[1][5]

Section 3: Core PPE Requirements - Your Personal Armor

The appropriate selection and use of PPE are critical for minimizing exposure. The following are the minimum requirements for handling N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Eye and Face Protection

ANSI-approved safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes.[6] The potential for serious eye irritation from airborne powder necessitates this level of protection.[1][2] If there is a significant risk of splashing (e.g., when handling larger quantities or solutions), a face shield should be worn in addition to goggles.

Skin and Body Protection
  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[7] Always inspect gloves for tears or punctures before use. For prolonged contact or when working with solutions, consult a glove compatibility chart to ensure the glove material is resistant to the solvent being used. Employ proper glove removal techniques to avoid contaminating your skin.[6]

  • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[6] Ensure the cuffs are snug to prevent powder from entering.

  • Clothing: Long pants and closed-toe shoes are required at all times in a laboratory environment where hazardous chemicals are handled.[6]

Respiratory Protection

When all work with the solid is performed within a fume hood, a respirator is typically not required. However, a respirator becomes essential in situations where engineering controls are not available or during emergency situations like a large spill. In such cases, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary.[8]

Section 4: Procedural Guidance & PPE Workflow

The greatest risk of exposure often occurs during the initial handling and weighing of the solid compound.

Step-by-Step Protocol for Weighing Solid Compound
  • Preparation: Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Work Area Setup: Perform all work in a designated area within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: Use a tared weigh boat or paper. Carefully transfer the solid using a spatula, avoiding any actions that could generate dust.

  • Post-Weighing: Securely cap the stock container. Gently tap the spatula on the weigh boat to dislodge any remaining powder before removing it from the hood.

  • Cleanup: If any powder has spilled onto the liner, carefully fold the liner inward and dispose of it as hazardous waste. Decontaminate the spatula and any other equipment used.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them in the designated hazardous waste stream. Remove your lab coat and goggles. Wash your hands thoroughly.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of protection when handling N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Caption: PPE selection workflow for N-(2,5-dichlorophenyl)-2-hydroxybenzamide.

Section 5: Spill and Decontamination

Accidents happen, and preparation is key.

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your standard PPE (goggles, lab coat, gloves), gently cover the spill with an inert absorbent material like sand or vermiculite.[9]

    • Carefully sweep the mixture into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS.

    • Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt cleanup.[10]

Section 6: Waste Disposal Protocol

All materials contaminated with N-(2,5-dichlorophenyl)-2-hydroxybenzamide must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste, including gloves, weigh paper, and absorbent pads, in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name: "N-(2,5-dichlorophenyl)-2-hydroxybenzamide".

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program in accordance with all local, state, and federal regulations.[1][9] Do not pour any solutions down the drain.

By integrating these expert-driven protocols and understanding the rationale behind them, you can ensure a safer laboratory environment for yourself and your colleagues when working with this and other potentially hazardous chemical compounds.

References

  • SDS US. (2023, February 19). [Link]

  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem. Oxford Lab Fine Chem. [Link]

  • BENZAMIDE FOR SYNTHESIS - Loba Chemie. (2020, May 29). Loba Chemie. [Link]

  • Safety Data Sheet - DC Fine Chemicals. (2024, November 4). DC Fine Chemicals. [Link]

  • 2,5-DICHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE - precisionFDA. precisionFDA. [Link]

  • Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS) - The Sarpong Group. (2013, June 10). The Sarpong Group. [Link]

  • Benzamide, N-(2,5-dichlorophenyl)- | C13H9Cl2NO | CID 96184 - PubChem. PubChem. [Link]

  • Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- - the NIST WebBook. NIST. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.